4-Methoxy-2,4-dioxobutanoic acid
Description
Properties
IUPAC Name |
4-methoxy-2,4-dioxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O5/c1-10-4(7)2-3(6)5(8)9/h2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIRDOOJJIGWBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30927392 | |
| Record name | 4-Methoxy-2,4-dioxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30927392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13192-05-7 | |
| Record name | 4-Methyl 2-oxobutanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13192-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxalacetic acid 4-methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013192057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-2,4-dioxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30927392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Methoxy-2,4-dioxobutanoic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Methoxy-2,4-dioxobutanoic Acid
Abstract
This compound, also known as monomethyl oxaloacetate, is a valuable β-keto ester that serves as a versatile building block in organic synthesis. Its structural motifs are pertinent to the development of novel pharmaceutical agents, where the methoxy group can play a significant role in modulating ligand-target binding, physicochemical properties, and ADME parameters.[1] This guide provides a comprehensive overview of a primary synthetic pathway to this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and an analysis of the product's chemical nature. The core of this synthesis relies on a base-catalyzed crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[2][3]
Introduction: The Significance of this compound
This compound is a derivative of oxaloacetic acid, a key intermediate in numerous metabolic pathways, including the citric acid cycle and amino acid synthesis.[4] As a synthetic building block, its bifunctional nature—possessing a ketone, an ester, and a carboxylic acid—allows for a wide array of subsequent chemical transformations. The presence of the β-keto ester functionality is particularly significant, as the acidic α-hydrogen facilitates reactions such as alkylation and acylation, enabling the construction of more complex molecular architectures.[5] Derivatives of 2,4-dioxobutanoic acid have been investigated as potent inhibitors of enzymes like glycolic acid oxidase, highlighting their potential in drug discovery.[6]
The Core Synthesis Pathway: A Crossed Claisen Condensation Approach
The most logical and efficient route to this compound involves a two-step process:
-
Crossed Claisen Condensation: Reaction between dimethyl oxalate and methyl acetate to form dimethyl 2-oxobutanedioate.
-
Selective Monohydrolysis: Controlled saponification of one of the two ester groups to yield the target carboxylic acid.
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, resulting in a β-keto ester.[7][8] A "crossed" Claisen condensation involves two different esters. For this reaction to be effective and yield a single primary product, one of the esters must lack α-hydrogens, preventing it from self-condensing.[3] Dimethyl oxalate is an ideal candidate for this role as it has no α-hydrogens and can only act as the electrophilic acylating agent (the "acceptor"). Methyl acetate, possessing acidic α-hydrogens, serves as the nucleophilic component (the "donor") after being deprotonated by a strong base to form an enolate.[9]
Causality Behind Experimental Choices
-
Choice of Base: Sodium methoxide (NaOMe) is the base of choice for this reaction. Using an alkoxide base that matches the alkoxy group of the reacting esters (methoxide for methyl esters) is crucial to prevent transesterification, a side reaction that would lead to a mixture of products.[9][10] Furthermore, a full equivalent of the base is required. The final product, a β-keto ester, has a highly acidic α-hydrogen (pKa ≈ 11) that is readily deprotonated by the alkoxide base.[3] This final deprotonation step is thermodynamically favorable and drives the reaction equilibrium towards the product side, ensuring a high yield.[8]
-
Solvent: Anhydrous methanol is a suitable solvent as it is the conjugate acid of the methoxide base, and its presence will not interfere with the reaction. The reaction must be conducted under anhydrous conditions to prevent the base from being consumed by reaction with water and to avoid hydrolysis of the esters.
Reaction Mechanism
The mechanism of the crossed Claisen condensation proceeds through several distinct steps:
-
Enolate Formation: The methoxide base abstracts an acidic α-hydrogen from methyl acetate to form a resonance-stabilized enolate ion. This is the rate-determining step.[7][9]
-
Nucleophilic Attack: The nucleophilic enolate attacks one of the electrophilic carbonyl carbons of dimethyl oxalate, forming a tetrahedral alkoxide intermediate.[2][8]
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a methoxide ion as the leaving group. This results in the formation of the β-keto diester, dimethyl 2-oxobutanedioate.[9]
-
Deprotonation (Driving Force): The newly formed β-keto diester has a very acidic proton on the α-carbon, situated between two carbonyl groups. This proton is quickly removed by the methoxide base present in the reaction mixture. This irreversible deprotonation step shifts the overall equilibrium of the reaction, driving it to completion.[8]
-
Protonation (Workup): In a separate workup step, the reaction mixture is neutralized with a dilute acid (e.g., aqueous HCl). This protonates the enolate, yielding the neutral β-keto diester product.
The subsequent selective monohydrolysis is achieved by carefully controlling the stoichiometry of a base (like NaOH) at low temperatures, followed by acidification. This approach has been successfully applied for the large-scale synthesis of monoalkyl oxalates from their corresponding diesters.[11][12]
Visualization of the Synthesis Pathway
The following diagram illustrates the overall synthetic transformation from starting materials to the final product.
Sources
- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 8. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
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- 11. Practical, Economical, and Scalable Synthesis of Monoalkyl Oxalates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Methoxy-2,4-dioxobutanoic Acid for Advanced Research
This guide provides a comprehensive technical overview of 4-Methoxy-2,4-dioxobutanoic acid (CAS Number: 13192-05-7), a versatile dicarbonyl compound with significant potential in synthetic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, spectroscopic signatures, reactivity, and applications of this molecule, offering field-proven insights and methodologies.
Introduction and Chemical Identity
This compound, also known as methyl 2,4-dioxobutanoate or the monomethyl ester of oxaloacetic acid, is a β-keto acid derivative. Its structure features a carboxylic acid, a ketone, and an ester functional group, rendering it a highly reactive and synthetically useful building block. The strategic placement of these functionalities, particularly the 1,3-dicarbonyl motif, is central to its chemical behavior and biological activity.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its application in research and development.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 13192-05-7 | [1][2] |
| Molecular Formula | C₅H₆O₅ | [1][3][4][5] |
| Molecular Weight | 146.10 g/mol | [1][2][3][5] |
| IUPAC Name | This compound | [1][4][6] |
| Synonyms | 4-Methyl 2-oxobutanedioate, Methyl oxalacetate, 2-Oxo-succinic acid 4-methyl ester | [7] |
| Appearance | Solid | [1][6] |
| Boiling Point | 240.5 ± 23.0 °C at 760 mmHg | [1][6] |
| InChI Key | MAIRDOOJJIGWBJ-UHFFFAOYSA-N | [1][4][6] |
| SMILES | COC(=O)CC(=O)C(O)=O | [4] |
Spectroscopic Profile
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the methoxy group, the methylene protons, and the acidic proton. The methylene protons, being adjacent to two carbonyl groups, would likely appear as a singlet. The chemical shift of the acidic proton can vary depending on the solvent and concentration.
-
~3.8 ppm (s, 3H): Methoxy protons (-OCH₃).
-
~3.5 ppm (s, 2H): Methylene protons (-CH₂-).
-
Variable (br s, 1H): Carboxylic acid proton (-COOH).
-
-
¹³C NMR: The carbon NMR spectrum would reveal five distinct carbon signals.
-
~190-200 ppm: Ketone carbonyl carbon.
-
~170-175 ppm: Ester carbonyl carbon.
-
~165-170 ppm: Carboxylic acid carbonyl carbon.
-
~53 ppm: Methoxy carbon (-OCH₃).
-
~45 ppm: Methylene carbon (-CH₂-).
-
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the stretching vibrations of its various functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 2500-3300 (broad) | O-H | Carboxylic acid stretch |
| ~1730-1750 | C=O | Ester carbonyl stretch |
| ~1710-1730 | C=O | Ketone carbonyl stretch |
| ~1680-1710 | C=O | Carboxylic acid carbonyl stretch |
| ~1000-1300 | C-O | Ester and carboxylic acid stretch |
2.2.3. Mass Spectrometry
Mass spectrometry would confirm the molecular weight of the compound. Electron ionization (EI) would likely lead to fragmentation, with characteristic losses of methoxy, carboxyl, and carbonyl groups.
Reactivity and Stability
The reactivity of this compound is governed by the interplay of its functional groups.
Keto-Enol Tautomerism
A key feature of 1,3-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers.[8][9] The enol form is stabilized by intramolecular hydrogen bonding and conjugation.[10] The position of this equilibrium is influenced by factors such as the solvent.[8] In nonpolar solvents, the enol form is generally more favored due to the stability of the intramolecular hydrogen bond, while in polar, protic solvents, the keto form may be more prevalent.[8]
Caption: Keto-enol tautomerism of this compound.
For this compound, two enol tautomers are possible. Based on studies of similar 4-substituted 2,4-dioxobutanoic acids, the enol form where the double bond is conjugated with the ester carbonyl is generally more stable.
Acidity and Enolate Formation
The methylene protons situated between the two carbonyl groups are significantly acidic due to the resonance stabilization of the resulting enolate anion.[10] This allows for deprotonation with even mild bases, making the molecule a potent nucleophile in various carbon-carbon bond-forming reactions.
Decarboxylation
As a β-keto acid, this compound is susceptible to decarboxylation upon heating, particularly after hydrolysis of the ester group.[4][6] The β-keto group facilitates the loss of carbon dioxide through a cyclic transition state.
Stability and Storage
This compound is a solid at room temperature and should be stored in a cool, dry place.[1] It is important to avoid contact with strong oxidizing agents.
Synthesis
A plausible and common method for the synthesis of β-keto esters like this compound is the Claisen condensation. This would involve the reaction of dimethyl oxalate with methyl acetate in the presence of a strong base, such as sodium methoxide.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Illustrative):
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with a suspension of sodium methoxide in a suitable anhydrous solvent (e.g., diethyl ether or THF).
-
Addition of Reactants: A mixture of dimethyl oxalate and methyl acetate is added dropwise to the stirred suspension of the base at a controlled temperature.
-
Reaction: The reaction mixture is stirred at room temperature or gentle reflux for several hours to ensure complete reaction.
-
Workup: The resulting reaction mixture containing the sodium enolate of the product is cooled and then poured into a mixture of ice and a strong acid (e.g., HCl or H₂SO₄) to neutralize the base and protonate the enolate.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Applications in Drug Development
The structural motifs present in this compound make it and its derivatives attractive candidates for drug discovery, particularly as enzyme inhibitors.
Enzyme Inhibition
Derivatives of 2,4-dioxobutanoic acid have been identified as potent inhibitors of several enzymes.
-
Influenza Polymerase: 4-substituted 2,4-dioxobutanoic acid derivatives have been shown to be selective inhibitors of the endonuclease activity of influenza A and B viruses.[7] These compounds act as metal chelators in the enzyme's active site.
-
Glycolic Acid Oxidase: Lipophilic 4-substituted 2,4-dioxobutanoic acids are potent inhibitors of porcine liver glycolic acid oxidase. This enzyme is a target for the treatment of conditions related to photorespiration.
Experimental Protocol: Glycolic Acid Oxidase Inhibition Assay (Illustrative)
This protocol provides a general framework for assessing the inhibitory activity of this compound against glycolic acid oxidase.
Workflow for Enzyme Inhibition Assay:
Caption: General workflow for an enzyme inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified glycolic acid oxidase in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Prepare a stock solution of the substrate, glycolic acid, in the same buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution and different concentrations of the inhibitor. Include a control well with the enzyme and solvent only.
-
Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Detection:
-
Monitor the reaction progress. A common method is to measure the production of hydrogen peroxide, a byproduct of the reaction, using a colorimetric assay (e.g., with horseradish peroxidase and a suitable chromogen).
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Safety and Handling
This compound is classified as harmful and an irritant.[1][2][6]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][6]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][6]
Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.
Conclusion
This compound is a valuable chemical entity with a rich and versatile chemistry. Its unique combination of functional groups, particularly the reactive 1,3-dicarbonyl system, makes it a powerful tool for synthetic chemists. Furthermore, the demonstrated biological activity of its derivatives highlights its potential as a scaffold for the development of novel therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals to understand and effectively utilize this compound in their work.
References
- abcr Gute Chemie. AB442372 | CAS 13192-05-7. [Link]
- PubMed. Inhibitors of glycolic acid oxidase.
- Chemspace. This compound - C5H6O5 | CSSB00000138396. [Link]
- MCAT Review. Keto Acids and Esters - Oxygen Containing Compounds. [Link]
- Chemical-Suppliers. This compound | CAS 13192-05-7. [Link]
- Chemistry LibreTexts. 9.
- AK Lectures.
- ResearchGate.
- ResearchGate. 4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. [Link]
- NIH. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. [Link]
- PubChem. (R)-4-Methoxy-2-methyl-4-oxobutanoic acid. [Link]
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- The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
- ResearchGate. Tautomerism of 4-phenyl-2,4-dioxobutanoic acid.
- Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism. [Link]
- YouTube. Keto Enol Tautomerism - Acidic & Basic Conditions. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- YouTube. Keto Enol Tautomerism Acid and Base Reaction and Mechanism. [Link]
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- Wikipedia.
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An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 4-Methoxy-2,4-dioxobutanoic acid
This guide provides a detailed exploration of the putative mechanism of action for 4-Methoxy-2,4-dioxobutanoic acid. As direct research on this specific molecule is limited, this document synthesizes evidence from structurally related compounds to propose a primary hypothesis centered on the inhibition of succinate dehydrogenase. This guide is intended for researchers, scientists, and drug development professionals, offering not just a proposed mechanism but also a comprehensive framework for its experimental validation.
Introduction to this compound: A Molecule of Interest
This compound is an organic compound with the linear formula C5H6O5. It exists as a solid at room temperature and possesses a molecular structure characterized by a four-carbon butanoic acid backbone, keto groups at positions 2 and 4, and a methoxy group attached to the C4 carbonyl, forming a methyl ester.
While the biological activity of this specific molecule is not yet extensively documented, its structural features, particularly the 2,4-dioxobutanoic acid core, suggest potential interactions with key metabolic enzymes. The presence of two carbonyl groups and a carboxylic acid moiety makes it a candidate for binding to enzyme active sites that recognize dicarboxylic acids or keto acids.
A Hypothesized Mechanism of Action: Inhibition of Succinate Dehydrogenase
Based on the biological activity of structurally analogous compounds, the primary hypothesized mechanism of action for this compound is the inhibition of succinate dehydrogenase (SDH) , also known as Complex II of the mitochondrial electron transport chain.
Rationale from Structural Analogs
The strongest evidence for this hypothesis comes from the related compound, 4-Methoxy-4-oxobutanoic acid, also known as succinic acid monomethyl ester (SAMME). Research indicates that SAMME acts as an antimicrobial agent by inhibiting succinate dehydrogenase. Given that this compound shares the same carbon backbone and terminal methoxycarbonyl group, it is highly plausible that it also targets the succinate-binding site of SDH.
Furthermore, derivatives of the core 2,4-dioxobutanoic acid scaffold have been shown to be potent inhibitors of other oxidoreductase enzymes, such as glycolic acid oxidase[1]. This supports the broader concept that this chemical moiety is well-suited for interacting with the active sites of enzymes that bind small carboxylic and keto acids.
Proposed Molecular Interaction
Succinate dehydrogenase catalyzes the oxidation of succinate to fumarate. The enzyme's active site is specifically evolved to bind the dicarboxylate structure of succinate. We propose that this compound acts as a competitive inhibitor of SDH. Its structure mimics that of succinate, allowing it to fit into the active site. However, the presence of the additional keto group and the methoxy ester likely prevents the catalytic oxidation from occurring, thereby blocking the enzyme's function. This inhibition would disrupt both the Citric Acid Cycle and the Electron Transport Chain, leading to mitochondrial dysfunction and, ultimately, cell death, which aligns with the observed antimicrobial effects of its analog, SAMME.
Signaling Pathway Diagram
The following diagram illustrates the proposed inhibitory effect of this compound on mitochondrial respiration.
Caption: Proposed inhibition of Succinate Dehydrogenase by this compound.
Experimental Validation Protocols
To validate the hypothesis of SDH inhibition, a series of well-defined experiments are necessary. The following protocols provide a logical, self-validating workflow, starting from in vitro enzymatic assays and progressing to cell-based functional assays.
Experimental Workflow Diagram
Caption: A stepwise workflow for validating the proposed mechanism of action.
Protocol 1: In Vitro Succinate Dehydrogenase Inhibition Assay
Objective: To determine if this compound directly inhibits SDH activity and to calculate its IC50 value.
Causality: This is the foundational experiment. A direct inhibition of the isolated enzyme provides the strongest evidence for the proposed mechanism, independent of cellular uptake or metabolism.
Methodology:
-
Preparation:
-
Isolate mitochondria from a suitable source (e.g., bovine heart, rat liver) to obtain an SDH-enriched sample.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare assay buffer (e.g., potassium phosphate buffer, pH 7.4) containing a detergent like Triton X-100 to solubilize the enzyme.
-
-
Assay Procedure:
-
In a 96-well plate, add the mitochondrial preparation.
-
Add varying concentrations of this compound (e.g., from 1 nM to 1 mM). Include a vehicle control (DMSO) and a positive control inhibitor (e.g., malonate).
-
Initiate the reaction by adding the substrate, succinate, and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.
-
Monitor the decrease in absorbance of DCPIP over time at 600 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Enzyme Kinetics Analysis
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive).
Causality: Understanding the mode of inhibition provides insight into whether the compound binds to the active site (competitive) or an allosteric site. This refines the molecular mechanism proposed in section 2.2.
Methodology:
-
Assay Setup:
-
Perform the SDH activity assay as described in Protocol 1.
-
Use a range of succinate concentrations (substrate).
-
For each substrate concentration, measure the reaction rate in the absence of the inhibitor and in the presence of two or more fixed concentrations of this compound.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each reaction.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[Succinate]).
-
Analyze the plot:
-
If the lines intersect on the y-axis, the inhibition is competitive.
-
If the lines intersect on the x-axis, the inhibition is non-competitive.
-
If the lines are parallel, the inhibition is uncompetitive.
-
-
Protocol 3: Cellular Respiration Analysis
Objective: To confirm that the compound inhibits mitochondrial respiration in intact cells.
Causality: This experiment bridges the gap between in vitro enzyme activity and a functional cellular outcome. It demonstrates that the compound can enter cells and exert the predicted effect on the entire respiratory chain.
Methodology:
-
Cell Culture:
-
Culture a relevant cell line (e.g., HepG2, HEK293) in a Seahorse XF cell culture microplate.
-
-
Seahorse XF Assay:
-
Use a Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR), a direct indicator of mitochondrial respiration.
-
Establish a baseline OCR.
-
Inject this compound into the wells and monitor the change in OCR.
-
Subsequently, inject known mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A) to fully profile the mitochondrial function and confirm that the observed OCR decrease is due to inhibition of the electron transport chain at Complex II.
-
-
Data Analysis:
-
Compare the basal respiration, ATP production, and maximal respiration in treated vs. untreated cells. A significant decrease in these parameters would support the hypothesis.
-
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of data that could be generated from the validation experiments, providing clear benchmarks for success.
| Parameter | Experimental Protocol | Hypothetical Value | Interpretation |
| IC50 | Protocol 1: SDH Inhibition Assay | 15 µM | Demonstrates potent, direct inhibition of the target enzyme. |
| Mode of Inhibition | Protocol 2: Enzyme Kinetics | Competitive | Supports the hypothesis of binding at the succinate active site. |
| Basal Respiration | Protocol 3: Cellular Respiration | 65% decrease | Confirms inhibition of mitochondrial respiration in intact cells. |
| Cellular Viability (EC50) | Protocol 4: MTT Assay | 30 µM | Links enzyme inhibition and respiratory failure to a cytotoxic outcome. |
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, a strong hypothesis can be formulated based on its structural similarity to known inhibitors of succinate dehydrogenase. This guide posits that this compound acts as a competitive inhibitor of SDH, thereby disrupting mitochondrial function. The detailed experimental workflow provided herein offers a clear and robust path for researchers to rigorously test this hypothesis and elucidate the precise biological role of this compound.
References
- 4-Methoxy-4-oxobutanoic acid. ChemBK. [Link]
- Inhibitors of glycolic acid oxidase.
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4-Substituted 2,4-Dioxobutanoic Acid Derivatives: A Technical Guide to Their Synthesis, Biological Functions, and Therapeutic Potential
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Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-substituted 2,4-dioxobutanoic acid derivatives, a class of compounds demonstrating significant therapeutic potential. While the core focus is on their well-established role as potent antiviral agents against influenza A and B viruses, this document also explores their function as enzyme inhibitors and their emerging applications in oncology and neuroprotection. We will delve into their chemical synthesis, mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for their biological evaluation. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.
Introduction to 4-Substituted 2,4-Dioxobutanoic Acids
The 2,4-dioxobutanoic acid scaffold has emerged as a privileged structure in medicinal chemistry, largely due to its ability to chelate metal ions in the active sites of various enzymes. This property is central to the biological activities of its derivatives.
Core Chemical Structure and Properties
The fundamental structure consists of a four-carbon butanoic acid backbone with ketone groups at the C2 and C4 positions. The versatility of this class of compounds arises from the diverse range of substituents that can be incorporated at the C4 position. These substituents significantly influence the pharmacokinetic and pharmacodynamic properties of the derivatives, allowing for the fine-tuning of their activity and selectivity. The general structure is as follows:
Where 'R' represents a variable substituent.
The diketo acid moiety is crucial for the metal-chelating function that underpins the primary mechanism of action for many of these derivatives, particularly in their role as enzyme inhibitors.[1]
Rationale for Development: Targeting Key Biological Processes
The primary impetus for the development of 4-substituted 2,4-dioxobutanoic acid derivatives has been the pursuit of novel antiviral agents. The influenza virus endonuclease, a critical enzyme for viral replication, is a prime target for this class of compounds.[2][3] The ability of these derivatives to inhibit this enzyme offers a distinct mechanism of action compared to other approved anti-influenza drugs, making them valuable candidates for combating drug-resistant strains.
Beyond their antiviral properties, these compounds have also been investigated as inhibitors of other enzymes, such as glycolic acid oxidase, indicating their potential for treating metabolic disorders.[4] Furthermore, related structures containing methoxyaryl groups have shown promise in anticancer and neuroprotective applications, broadening the potential therapeutic landscape for this chemical class.[5][6]
Synthesis of 4-Substituted 2,4-Dioxobutanoic Acid Derivatives
The synthesis of 4-substituted 2,4-dioxobutanoic acids can be achieved through various synthetic routes. A common approach involves the condensation of an oxalate with a methyl ketone.
General Synthetic Strategies
A prevalent method for synthesizing the 4-aryl derivatives involves a Claisen condensation reaction between a substituted acetophenone and a dialkyl oxalate, followed by hydrolysis. This approach allows for the introduction of a wide variety of aryl substituents at the C4 position. Another route involves the Friedel-Crafts acylation of an aromatic compound with succinic anhydride, followed by oxidation.[7]
The following diagram illustrates a generalized workflow for the synthesis of these compounds.
Caption: Generalized workflow for the synthesis of 4-aryl-2,4-dioxobutanoic acids.
Detailed Experimental Protocol: Synthesis of 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one (as an example of a derivative from a precursor)
This protocol details the synthesis of a pyridazinone derivative from a 4-aryl-4-oxobutanoic acid precursor, illustrating a common synthetic transformation of this class of compounds.[7]
Step 1: Synthesis of 4-Oxo-4-phenylbutanoic Acid (Precursor)
-
Reflux a mixture of benzene (30 mL) and anhydrous aluminum chloride (0.10 M) on a water bath under anhydrous conditions.
-
Add succinic anhydride (0.10 M) in small portions with continuous stirring.
-
Continue heating and stirring for 4 hours.
-
After allowing the mixture to stand overnight at room temperature, pour it into ice-cold hydrochloric acid (2.5% v/v).
-
Perform steam distillation to remove excess benzene.
-
Concentrate the aqueous solution by evaporation on a water bath to obtain the crude 4-oxo-4-phenylbutanoic acid.
-
Purify the crude product by dissolving it in a 5% w/v sodium bicarbonate solution, followed by extraction with ether.
-
Acidify the aqueous layer with dilute hydrochloric acid to yield the purified product.
Step 2: Synthesis of 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one
-
Reflux a mixture of 4-oxo-4-phenylbutanoic acid (0.01 mol), hydrazine hydrate (0.015 mol), and ethanol (20 mL) for 3 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Filter the separated solid, wash with water, and recrystallize from ethanol to obtain the final product.
Purification and Characterization Techniques
Purification of 4-substituted 2,4-dioxobutanoic acid derivatives is typically achieved by recrystallization or column chromatography. Characterization of the final products is performed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Biological Functions and Mechanisms of Action
The primary biological functions of 4-substituted 2,4-dioxobutanoic acid derivatives are rooted in their ability to act as enzyme inhibitors.
Antiviral Activity: A Primary Focus on Influenza Virus
A significant body of research has focused on the anti-influenza activity of these compounds. They have been shown to be effective against both influenza A and B viruses.[2][8]
The influenza virus utilizes a unique "cap-snatching" mechanism to initiate the transcription of its genome.[3] The viral RNA-dependent RNA polymerase complex contains a subunit with endonuclease activity that cleaves the 5' caps from host cell pre-mRNAs. These capped fragments are then used as primers for viral mRNA synthesis.
4-Substituted 2,4-dioxobutanoic acid derivatives selectively inhibit this cap-dependent endonuclease activity.[1][2] They act as metal-chelating inhibitors, binding to the divalent metal ions (typically Mn²⁺ or Mg²⁺) in the enzyme's active site, which are essential for its catalytic function.[1] This inhibition is specific, with these compounds showing little to no effect on other viral or cellular polymerases.[9]
The following diagram illustrates this mechanism of action:
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An In-depth Technical Guide to the Theoretical Properties of 4-Methoxy-2,4-dioxobutanoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,4-dioxobutanoic acid moiety is recognized as a privileged scaffold in medicinal chemistry, frequently appearing in molecules designed to interact with metalloenzymes.[1] This guide delves into the core theoretical properties of a specific, simple exemplar of this class: 4-Methoxy-2,4-dioxobutanoic acid (CAS: 13192-05-7). Due to a notable scarcity of dedicated research on this particular molecule, this document synthesizes information from foundational chemical principles and detailed studies of its close structural analogs. The primary objective is to construct a robust theoretical and predictive framework, empowering researchers to understand its potential behavior, design experiments, and recognize its utility as a chemical probe or a foundational fragment in drug discovery. We will explore its structural nuances, the critical role of keto-enol tautomerism, predicted reactivity, and its place within the broader context of biologically active dicarbonyl acids.
Molecular Identity and Physicochemical Characteristics
This compound is a bifunctional organic compound containing a carboxylic acid, a methyl ester, and a reactive β-dicarbonyl system. These features dictate its chemical behavior, solubility, and potential for intermolecular interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13192-05-7 | [2] |
| Molecular Formula | C₅H₆O₅ | |
| Molecular Weight | 146.10 g/mol | [3] |
| IUPAC Name | This compound | [2] |
| Physical Form | Solid | |
| Boiling Point | 240.5 ± 23.0 °C (at 760 mmHg) | |
| Storage | Room Temperature | |
| InChI Key | MAIRDOOJJIGWBJ-UHFFFAOYSA-N | [2] |
The presence of both a hydrogen bond donor (carboxylic acid) and multiple acceptors (carbonyl and ether oxygens) suggests moderate polarity. The β-dicarbonyl motif is the molecule's most significant feature from a theoretical standpoint, as it gives rise to complex tautomeric equilibria.
The Central Role of Tautomerism: A Theoretical Exploration
The most critical theoretical property of this compound is its ability to exist in multiple, interconverting structural forms known as tautomers. The equilibrium between these forms is highly sensitive to the chemical environment, particularly pH. While direct studies on this molecule are unavailable, extensive research on its analog, 4-phenyl-2,4-dioxobutanoic acid, provides a powerful model for predicting its behavior.[4][5][6]
In solution, the molecule is not a single static structure but a dynamic equilibrium of the diketo form and at least two enol forms. As pH changes, the carboxylic acid deprotonates, leading to monoanionic and dianionic species, each with its own set of tautomeric possibilities.
The probable pH-dependent tautomeric and ionic equilibria are outlined below:
Caption: Predicted pH-dependent equilibria of this compound.
Causality and Implications:
-
In Acidic Media (pH < pKa₁): The molecule is fully protonated. Studies on analogs suggest that an enol form is likely the most abundant tautomer, stabilized by an internal hydrogen bond.[4] The precise equilibrium between the two possible enols and the diketo form would depend on the relative thermodynamic stabilities.
-
In Near-Neutral Media (pKa₁ < pH < pKa₂): The carboxylic acid deprotonates to form a monoanion. This species exists as a mixture of rapidly interconverting enolate forms.[6]
-
In Alkaline Media (pH > pKa₂): The enolic proton is removed, generating a dianionic species where the negative charge is delocalized across the O=C-C=C-O⁻ system. This delocalized π-system is typically the dominant form at high pH.[6]
Expert Insight: Understanding this tautomeric landscape is paramount for drug development. An enzyme's active site is a specific microenvironment. The molecule's biological activity will likely depend on which tautomer or ionic species is preferentially bound. For instance, the dianionic form is an excellent metal chelator, making it a prime candidate for interacting with metalloenzymes, a known target class for 2,4-dioxobutanoic acid derivatives.[5][7]
Computational Analysis Workflow
To further probe the molecule's theoretical properties, a standard computational chemistry workflow using Density Functional Theory (DFT) would be employed. This in-silico approach provides insights into electronic structure, reactivity, and intermolecular interaction sites.
Caption: A typical DFT-based workflow for theoretical molecular analysis.
Predicted Insights from Computational Analysis:
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO would likely be localized on the electron-rich enolate system, while the LUMO would be centered on the carbonyl carbons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map would visually represent the charge distribution. It would highlight electronegative regions (red) around the carbonyl oxygens, indicating sites for electrophilic attack and hydrogen bonding. Electrophilic regions (blue) would be found near the acidic and methylene protons. This map is invaluable for predicting how the molecule will interact with a biological target.
Synthetic Strategy and Chemical Reactivity
Proposed Synthetic Workflow:
A common method would be the Claisen condensation between dimethyl oxalate and methyl acetate, followed by controlled hydrolysis.
Caption: A plausible synthetic pathway for the target molecule.
Expected Reactivity:
-
Metal Chelation: As discussed, the β-dicarbonyl moiety is an excellent ligand for divalent metal ions (e.g., Mg²⁺, Mn²⁺, Fe²⁺), a property central to the inhibitory action of related compounds against metalloenzymes.[5]
-
Electrophilicity: The carbonyl carbons are electrophilic and susceptible to nucleophilic attack.
-
Acidity: The carboxylic acid proton is the most acidic, followed by the enolic protons. The methylene protons flanked by two carbonyls are also weakly acidic.
-
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding dicarboxylic acid under acidic or basic conditions.
Potential Biological Significance and Application
The true value of a simple scaffold like this compound lies in its potential as a tool for chemical biology and as a starting point for more complex drug candidates. The broader class of 4-substituted 2,4-dioxobutanoic acids has demonstrated significant biological activity.
-
Enzyme Inhibition: Derivatives are potent inhibitors of porcine liver glycolic acid oxidase and influenza virus polymerase endonuclease.[7][8][9] The inhibitory mechanism is often rooted in the chelation of essential metal cofactors in the enzyme's active site.
-
Fragment-Based Drug Discovery (FBDD): With its low molecular weight and clear chemical handles, this molecule is an ideal candidate for FBDD. It can be used in screening campaigns to identify "hits" that bind to a target protein. These hits can then be elaborated into more potent and selective leads.
Protocol: Conceptual Framework for Biological Screening
-
Target Selection: Choose a metalloenzyme of interest implicated in a disease pathway (e.g., viral polymerases, integrases, histone deacetylases).
-
Assay Development: Establish a robust biochemical assay to measure the enzyme's activity. This could be fluorescence-based, colorimetric, or radioisotopic.
-
Compound Preparation: Synthesize and purify this compound. Prepare a stock solution in a suitable solvent (e.g., DMSO) and create a dilution series.
-
In Vitro Inhibition Assay:
-
Incubate the enzyme with varying concentrations of the compound.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the reaction rate and compare it to a control (no inhibitor).
-
-
Data Analysis: Plot enzyme activity against inhibitor concentration and fit the data to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Mechanism of Action Studies: If inhibition is observed, perform follow-up studies (e.g., enzyme kinetics, dialysis, isothermal titration calorimetry) to determine if the inhibition is competitive, non-competitive, or uncompetitive, and to confirm target engagement. This system is self-validating; a confirmed IC₅₀ value validates the initial hit and justifies further investigation.
Conclusion and Future Outlook
This compound represents a fundamental chemical scaffold with rich theoretical properties, primarily governed by its pH-dependent tautomeric nature. While direct experimental data on this specific molecule is sparse, a comprehensive theoretical profile can be constructed by applying first principles of chemistry and leveraging robust data from closely-studied analogs. Its significance to researchers lies not in a known application, but in its potential as a versatile tool: a chelating agent, a probe for metalloenzyme active sites, and a foundational fragment for the development of novel therapeutics.
Future research should focus on validating these theoretical predictions through synthesis, full spectroscopic characterization (especially pH-dependent NMR), and computational analysis. Screening this compound against a panel of relevant metalloenzymes would be a logical next step to unlock its potential in drug discovery.
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An In-depth Technical Guide to 4-Methoxy-2,4-dioxobutanoic Acid: Properties, Synthesis, and Potential Applications
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 4-Methoxy-2,4-dioxobutanoic acid, a molecule of interest within the broader class of 2,4-dioxobutanoic acid derivatives. While the specific historical discovery of this compound is not extensively documented in publicly available literature, its structural features suggest potential applications in medicinal chemistry and organic synthesis. This document will delve into its known physicochemical properties, propose a logical synthetic pathway, and explore its potential biological relevance based on the activities of structurally related compounds.
Introduction: The Significance of the 2,4-Dioxobutanoic Acid Scaffold
The 2,4-dioxobutanoic acid moiety is a key pharmacophore in various biologically active molecules. Its ability to chelate metal ions is a critical feature that has been exploited in the design of enzyme inhibitors. Notably, derivatives of 4-substituted 2,4-dioxobutanoic acid have been identified as potent inhibitors of the influenza virus polymerase, highlighting the therapeutic potential of this class of compounds[1]. The presence of two carbonyl groups and a carboxylic acid function provides multiple points for molecular interaction and chemical modification, making it a versatile scaffold for drug design and development.
Physicochemical Properties of this compound
This compound is a solid organic compound with the following properties:
| Property | Value | Source |
| CAS Number | 13192-05-7 | [2][3][4] |
| Molecular Formula | C₅H₆O₅ | [2][4] |
| Molecular Weight | 146.1 g/mol | [4] |
| IUPAC Name | This compound | [2] |
| Physical Form | Solid | [2] |
| Boiling Point | 240.5 ± 23.0 °C at 760 mmHg | [2] |
| Purity | Typically available at 95% or 96% | [2][4] |
| Storage Temperature | Room temperature | [2] |
Proposed Synthesis of this compound
A potential synthetic pathway could involve the following conceptual steps:
-
Formation of the Enolate: The α-carbon of mono-methyl succinate is deprotonated using a strong base (e.g., lithium diisopropylamide, LDA) to form the corresponding enolate.
-
Acylation: The enolate then acts as a nucleophile, attacking an acylating agent such as methyl chloroformate or dimethyl carbonate to introduce the second carbonyl group at the C2 position.
-
Workup: An acidic workup would then yield the final product, this compound.
Below is a diagram illustrating this proposed synthetic workflow.
Caption: Proposed synthesis of this compound.
Potential Biological Activity and Applications
Direct studies on the biological activity of this compound are not prominently featured in the available literature. However, the broader class of 4-substituted 2,4-dioxobutanoic acid derivatives has shown significant promise as inhibitors of the influenza A and B virus polymerase endonuclease[1]. These compounds are believed to exert their inhibitory effect by chelating essential metal ions in the enzyme's active site.
Given its structural similarity to these active compounds, it is plausible that this compound could exhibit similar antiviral properties. Further research, including in vitro enzymatic assays and cell-based antiviral screening, would be necessary to validate this hypothesis.
Beyond virology, its structure suggests potential as a versatile building block in organic synthesis. The presence of multiple reactive sites could allow for its incorporation into more complex molecules with diverse applications in materials science and medicinal chemistry.
Safety Information
Based on available safety data, this compound is associated with the following hazards:
Conclusion and Future Directions
This compound is a chemical entity with established physicochemical properties but a less-defined history and biological profile. Its structural relationship to known influenza polymerase inhibitors suggests a promising avenue for future research in antiviral drug discovery. The proposed synthetic pathway provides a logical starting point for its preparation and subsequent investigation.
Future research should focus on:
-
Developing and optimizing a reliable synthetic protocol.
-
Conducting in vitro and in vivo studies to determine its biological activities, particularly its potential as an antiviral agent.
-
Exploring its utility as a building block in the synthesis of novel organic compounds.
Such efforts will be crucial in fully elucidating the scientific and commercial potential of this intriguing molecule.
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Unlocking Therapeutic Potential: A Technical Guide to Investigating 4-Methoxy-2,4-dioxobutanoic Acid as a Novel Enzyme Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of 4-Methoxy-2,4-dioxobutanoic acid as an enzyme inhibitor. While direct extensive research on this specific molecule is nascent, its structural characteristics, shared with a known class of bioactive compounds, present a compelling case for its investigation. This document will delve into the scientific rationale, propose high-probability enzyme targets, and provide detailed, field-proven methodologies for a thorough and effective evaluation.
Introduction: The Scientific Rationale for Investigation
This compound is a small organic molecule with the linear formula C₅H₆O₅.[1] Its key structural feature, the 2,4-dioxobutanoic acid moiety, is the cornerstone of the rationale for its investigation as an enzyme inhibitor. This core structure is present in a variety of derivatives that have demonstrated potent inhibitory activity against several enzymes. For instance, a number of 4-substituted 2,4-dioxobutanoic acids are known inhibitors of influenza virus polymerase acidic (PA) endonuclease and glycolic acid oxidase.[2][3][4][5] This established precedent strongly suggests that this compound could function as a valuable scaffold for the development of novel therapeutic agents.
Furthermore, the structural similarity of this compound to key metabolic intermediates like pyruvate and phosphoenolpyruvate (PEP) opens up a vast landscape of potential enzyme targets. Many enzymes in central carbon metabolism recognize and process these substrates, making them susceptible to inhibition by structural analogs.[6][7][8] This guide will focus on a selection of these high-priority enzyme targets and outline a systematic approach to validate the inhibitory potential of this compound.
High-Priority Enzyme Targets and a Proposed Mechanism of Action
Based on its structural analogy to pyruvate and related metabolites, the following enzymes are proposed as high-priority targets for inhibition by this compound:
-
Pyruvate Carboxylase (PC): A crucial anaplerotic enzyme that catalyzes the conversion of pyruvate to oxaloacetate.[1][6][9] Its inhibition is a therapeutic strategy being explored for cancer and metabolic diseases.[1]
-
Pyruvate Dehydrogenase Complex (PDC): This multi-enzyme complex links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA.[10][11] Inhibitors of PDC are of interest for treating metabolic disorders and certain cancers.[10][11]
-
Enolase: A metalloenzyme that catalyzes the conversion of 2-phosphoglycerate to the high-energy intermediate phosphoenolpyruvate in the glycolytic pathway.[12][13][14] Enolase inhibitors are being investigated as potential anti-cancer and anti-infective agents.[12][14]
-
Pyruvate Kinase (PK): This enzyme catalyzes the final, rate-limiting step of glycolysis, transferring a phosphate group from PEP to ADP to form pyruvate and ATP.[7][8] The M2 isoform of pyruvate kinase (PKM2) is a particularly attractive target in oncology.[7][15]
-
Phosphoenolpyruvate Carboxylase (PEPC): This enzyme is involved in carbon fixation in plants and bacteria and plays a role in regulating the citric acid cycle.[16][17][18]
Proposed Mechanism of Inhibition: Competitive Inhibition of Pyruvate Carboxylase
We hypothesize that this compound may act as a competitive inhibitor of Pyruvate Carboxylase (PC). The rationale for this proposed mechanism is the structural mimicry of the substrate, pyruvate. The 2-oxo-acid functionality of the inhibitor could allow it to bind to the pyruvate-binding site within the carboxyltransferase (CT) domain of PC. By occupying the active site, it would prevent the binding of the natural substrate, pyruvate, thereby inhibiting the production of oxaloacetate.
Experimental Validation Workflow
A systematic and multi-faceted experimental approach is essential to thoroughly characterize the enzyme inhibitory potential of this compound. The following workflow provides a logical progression from initial screening to detailed mechanistic studies.
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A Comprehensive Technical Guide to the Solubility and Stability of 4-Methoxy-2,4-dioxobutanoic Acid
Introduction
4-Methoxy-2,4-dioxobutanoic acid (CAS 13192-05-7) is a dicarbonyl compound with potential applications as a building block in organic synthesis and medicinal chemistry. Its structure has appeared in research related to the development of viral polymerase inhibitors, highlighting its relevance to drug discovery professionals.[1] However, the utility of any compound in a research and development setting is fundamentally dependent on its physicochemical properties, most notably its solubility and stability.
This technical guide provides an in-depth analysis of the core solubility and stability characteristics of this compound. As a β-keto acid, this molecule possesses inherent structural features that present unique challenges for its handling, formulation, and analysis. The primary degradation pathway for β-keto acids is decarboxylation, a reaction that can be facilitated by heat, leading to the loss of the carboxylic acid group as carbon dioxide.[2][3]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple data presentation to explain the causality behind experimental choices, offering robust, self-validating protocols for accurate characterization. By understanding and controlling for the inherent instability of this molecule, researchers can ensure the integrity and reproducibility of their experimental results.
Physicochemical Profile and Structural Considerations
A foundational understanding of the molecule's identity is paramount before undertaking experimental evaluation.
Table 1: Physicochemical Identifiers for this compound
| Property | Value | Source |
| CAS Number | 13192-05-7 | [4][5] |
| Molecular Formula | C₅H₆O₅ | [4][5] |
| Molecular Weight | 146.1 g/mol | [4][5] |
| Physical Form | Solid | [4] |
| IUPAC Name | This compound | [4] |
| Synonyms | N/A |
The most critical feature of this compound is the presence of a ketone group at the β-position relative to the carboxylic acid. This β-keto acid motif is inherently unstable and is highly susceptible to decarboxylation, particularly under thermal stress.[2] This instability dictates every aspect of the compound's handling, from storage to the design of analytical methods. Therefore, all experimental work should be conducted with fresh solutions, and long-term storage of the solid material should be at low temperatures (≤ -20°C, with -80°C being preferable for analogous unstable compounds).[2]
Solubility Profiling: A Prerequisite for Application
Solubility is a critical parameter that influences bioavailability, formulation design, and the successful execution of in-vitro biological assays.[6][7] An inaccurate understanding of solubility can lead to misleading results and the costly failure of promising drug candidates.[8] We will discuss the two essential types of solubility: thermodynamic and kinetic.
Differentiating Thermodynamic and Kinetic Solubility
-
Thermodynamic Solubility is the true equilibrium concentration of a compound in a saturated solution in contact with its solid phase. It is a critical parameter for late-stage development and formulation. The "shake-flask" method is considered the gold standard for its determination.[9]
-
Kinetic Solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration organic stock (typically DMSO), begins to precipitate in an aqueous medium.[8] This is a high-throughput assessment used in early discovery to flag compounds that may have issues in biological assays.[8]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is designed to establish the true equilibrium solubility, providing a definitive value for formulation and biopharmaceutical assessment.
Rationale: The extended incubation period ensures that the system reaches thermodynamic equilibrium. The choice of phase separation (centrifugation followed by filtration of the supernatant) is critical to remove all undissolved solid particles, which could otherwise be dissolved by the analytical solvent and lead to an overestimation of solubility.[6]
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the desired test solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 M HCl, organic solvents). The excess solid is crucial to ensure a saturated solution is maintained.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator. Equilibration should proceed for a minimum of 24 hours, with 48-72 hours being optimal to ensure equilibrium is reached.[10]
-
Phase Separation: Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess solid.
-
Sample Collection: Carefully remove an aliquot of the clear supernatant. For maximum accuracy, pass this aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particulates.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as the RP-HPLC method described in Section 4.0.
-
Calculation: Determine the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.
Experimental Workflow: Thermodynamic Solubility
Caption: Workflow for thermodynamic solubility determination.
Data Presentation: Solubility Profile
All solubility data should be meticulously recorded in a structured format for clear interpretation and comparison.
Table 2: Solubility Data for this compound
| Solvent System | Temperature (°C) | Method | Solubility (mg/mL) | Notes |
| Deionized Water | 25 | Thermodynamic | Experimental Value | |
| PBS (pH 7.4) | 37 | Thermodynamic | Experimental Value | Biorelevant media |
| 0.1 M HCl | 25 | Thermodynamic | Experimental Value | Simulates gastric fluid |
| Methanol | 25 | Thermodynamic | Experimental Value | |
| Acetonitrile | 25 | Thermodynamic | Experimental Value | |
| PBS (pH 7.4) | 37 | Kinetic | Experimental Value | From 10 mM DMSO stock |
Stability Assessment and Degradation Pathway
For a molecule with inherent instability like a β-keto acid, forced degradation studies are not merely a formality; they are essential for defining storage conditions, predicting shelf-life, and developing a stability-indicating analytical method.[11] These studies, as outlined by ICH guidelines, intentionally stress the molecule to identify likely degradation products.[11][12]
Proposed Primary Degradation Pathway: Decarboxylation
The primary anticipated degradation pathway for this compound is thermal decarboxylation. The mechanism involves a cyclic transition state, leading to the expulsion of carbon dioxide and the formation of an enol intermediate, which tautomerizes to the more stable ketone.[2]
Caption: Proposed decarboxylation of the parent compound.
Experimental Protocol: Forced Degradation Studies
This protocol exposes the compound to a range of harsh conditions to identify potential degradants.
Rationale: The conditions are selected to cover the main types of chemical degradation: hydrolysis (acidic and basic), oxidation, and energy-induced degradation (thermal and photolytic). Using a consistent starting concentration allows for a semi-quantitative comparison of degradation extent across conditions.
Methodology:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of ~1 mg/mL.
-
Stress Conditions: Dispense the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH. Keep at room temperature for 2-4 hours (basic conditions may cause rapid degradation).
-
Oxidation: Add an equal volume of 6% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate a vial of the stock solution at 80°C for 72 hours. Also, heat the solid compound at 80°C.
-
Photolytic Degradation: Expose a vial of the stock solution to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Processing: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a target concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method detailed in Section 4.0. Compare the chromatograms for new peaks (degradants) and a decrease in the parent peak area.
Experimental Workflow: Forced Degradation
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- 2. benchchem.com [benchchem.com]
- 3. Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 13192-05-7 [sigmaaldrich.com]
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- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. researchgate.net [researchgate.net]
Spectroscopic Characterization of 4-Methoxy-2,4-dioxobutanoic Acid: A Technical Guide
Introduction
4-Methoxy-2,4-dioxobutanoic acid, a dicarbonyl compound with the chemical formula C₅H₆O₅ and a molecular weight of 146.10 g/mol , presents a unique structure for spectroscopic analysis.[1][2][3][4][5][6][7] Its combination of a carboxylic acid, a ketone, and a methyl ester functional group within a short carbon chain results in a rich and informative spectroscopic profile. This guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Understanding these spectroscopic signatures is crucial for researchers in organic synthesis, medicinal chemistry, and materials science for quality control, reaction monitoring, and structural elucidation.
This document will delve into the theoretical underpinnings of the expected spectral data, offering insights into the experimental considerations for acquiring such spectra. While experimental data for this specific molecule is not widely published, this guide will provide robust predictions based on established spectroscopic principles and data from analogous structures.
Figure 1: Chemical Structure of this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides valuable information about the electronic environment of hydrogen atoms in a molecule. For this compound, three distinct proton signals are predicted.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | 10.0 - 13.0 | Singlet (broad) | 1H |
| -CH₂- | 3.5 - 4.0 | Singlet | 2H |
| -OCH₃ | 3.7 - 3.9 | Singlet | 3H |
Interpretation of the ¹H NMR Spectrum:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the two adjacent oxygen atoms and typically appears as a broad singlet in the downfield region of the spectrum (10.0 - 13.0 ppm). The broadness of the signal is a result of hydrogen bonding and chemical exchange.
-
Methylene Protons (-CH₂-): The two methylene protons are situated between two carbonyl groups, which are strongly electron-withdrawing. This positioning results in a significant downfield shift, predicted to be in the range of 3.5 - 4.0 ppm. As there are no adjacent protons, this signal is expected to be a singlet.
-
Methoxyl Protons (-OCH₃): The three protons of the methyl ester group are in a relatively shielded environment compared to the other protons in the molecule. They are expected to produce a sharp singlet at approximately 3.7 - 3.9 ppm.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical; for this compound, DMSO-d₆ would be suitable to observe the carboxylic acid proton.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Typically, 16-32 scans are sufficient to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Figure 2: Correlation of proton environments to predicted ¹H NMR signals.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. For this compound, five distinct carbon signals are anticipated.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -COOH | 170 - 180 |
| C=O (ketone) | 190 - 200 |
| C=O (ester) | 165 - 175 |
| -CH₂- | 45 - 55 |
| -OCH₃ | 50 - 60 |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbons (C=O): The three carbonyl carbons are the most deshielded carbons in the molecule and will appear far downfield. The ketone carbonyl is typically the most deshielded (190-200 ppm), followed by the carboxylic acid carbonyl (170-180 ppm) and the ester carbonyl (165-175 ppm).
-
Methylene Carbon (-CH₂-): The methylene carbon, positioned between two carbonyl groups, will be significantly deshielded and is expected to appear in the 45-55 ppm range.
-
Methoxyl Carbon (-OCH₃): The carbon of the methyl ester group is attached to an electronegative oxygen atom and will resonate in the 50-60 ppm region.
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.
-
Instrument Setup: A broadband probe on a 400 MHz or higher spectrometer is used.
-
Data Acquisition: ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A greater number of scans (e.g., 1024 or more) is often necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Similar processing steps as for ¹H NMR are applied.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its carboxylic acid, ketone, and ester functionalities.
Table 3: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, sharp |
| C=O (Ketone) | 1710 - 1730 | Strong, sharp |
| C=O (Ester) | 1735 - 1750 | Strong, sharp |
| C-O (Ester & Acid) | 1000 - 1300 | Strong |
Interpretation of the IR Spectrum:
-
O-H Stretch: A very broad absorption band in the 2500-3300 cm⁻¹ region is a hallmark of the O-H stretch of a carboxylic acid, which is broadened due to hydrogen bonding.
-
C=O Stretches: The presence of three carbonyl groups will likely result in a broad, intense absorption band between 1700 and 1750 cm⁻¹. The individual stretches for the carboxylic acid, ketone, and ester may overlap, but the ester C=O stretch is typically at a slightly higher wavenumber.
-
C-O Stretches: Strong absorptions in the 1000-1300 cm⁻¹ region will correspond to the C-O stretching vibrations of the ester and carboxylic acid groups.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) of 146, corresponding to the molecular weight of the compound.
-
Major Fragment Ions: Plausible fragmentation pathways include the loss of the methoxy group (-OCH₃), the carboxyl group (-COOH), and cleavage of the C-C bonds.
Table 4: Predicted Major Fragment Ions
| m/z | Identity |
| 115 | [M - OCH₃]⁺ |
| 101 | [M - COOH]⁺ |
| 87 | [CH₃OCOCH₂CO]⁺ |
| 59 | [COOCH₃]⁺ |
digraph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FBBC05", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];M [label="[C₅H₆O₅]⁺˙\nm/z = 146"]; F1 [label="[M - OCH₃]⁺\nm/z = 115"]; F2 [label="[M - COOH]⁺\nm/z = 101"]; F3 [label="[CH₃OCOCH₂CO]⁺\nm/z = 87"]; F4 [label="[COOCH₃]⁺\nm/z = 59"];
M -> F1 [label="- OCH₃"]; M -> F2 [label="- COOH"]; M -> F3 [label="α-cleavage"]; F3 -> F4 [label="- CO"]; }
Figure 3: A plausible fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques for this polar molecule.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.
Conclusion
The spectroscopic analysis of this compound offers a clear and detailed picture of its molecular structure. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectra provide a comprehensive set of data points for the unambiguous identification and characterization of this compound. This technical guide serves as a valuable resource for researchers, providing both the expected spectral data and the fundamental principles and experimental protocols necessary for its acquisition and interpretation. The synergistic use of these analytical techniques is paramount for ensuring the purity and confirming the identity of synthesized or isolated this compound in a research and development setting.
References
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A Technical Guide to Unveiling the Therapeutic Potential of 4-Methoxy-2,4-dioxobutanoic Acid Derivatives: Targeting the Kynurenine Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The kynurenine pathway (KP), the primary route of tryptophan catabolism, has emerged as a critical regulator of immunity, neuroinflammation, and cellular energy metabolism.[1][2] Dysregulation of this pathway is implicated in a wide range of pathologies, including cancer, neurodegenerative diseases, and psychiatric disorders, making its constituent enzymes highly attractive therapeutic targets.[1][3] This guide puts forth a scientifically-grounded rationale and a comprehensive experimental roadmap for the investigation of 4-Methoxy-2,4-dioxobutanoic acid derivatives as a novel class of KP modulators. While direct biological data for this specific chemical scaffold is nascent, its structural analogy to key pathway metabolites suggests a high probability of interaction with one or more rate-limiting enzymes. This document provides a detailed exploration of potential targets, proposes robust validation workflows, and offers a framework for advancing promising lead compounds toward clinical consideration.
The Kynurenine Pathway: A Nexus of Therapeutic Opportunity
The metabolism of tryptophan down the kynurenine pathway produces a cascade of biologically active molecules that profoundly influence the cellular microenvironment.[4][5] Under inflammatory conditions, the expression of key KP enzymes is upregulated, leading to the production of metabolites that can either suppress the immune system or exert neurotoxic effects.[2] This intricate balance between immune tolerance and pathology presents a unique opportunity for therapeutic intervention. By selectively inhibiting key enzymes, it is possible to shift the metabolic flux towards a desired outcome, such as restoring anti-tumor immunity or promoting neuroprotection.[3][6]
The core structure of this compound, with its dicarbonyl and carboxylic acid moieties, bears a resemblance to the endogenous KP substrate, kynurenine. This structural similarity forms the basis of our hypothesis that derivatives of this scaffold can act as competitive or allosteric inhibitors of key KP enzymes. The methoxy group offers a handle for synthetic modification to enhance potency, selectivity, and pharmacokinetic properties.
Figure 1: The Kynurenine Pathway with potential intervention points for this compound derivatives highlighted.
Prioritized Therapeutic Targets for this compound Derivatives
Based on a structural analysis of the this compound scaffold and the known mechanisms of KP enzymes, we have prioritized three primary targets for initial investigation:
Indoleamine 2,3-dioxygenase 1 (IDO1)
-
Rationale for Targeting: IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[7][8] Its overexpression in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine, which collectively suppress T-cell proliferation and promote immune tolerance, allowing tumors to evade immune destruction.[7][9] Consequently, IDO1 inhibitors are actively being pursued as cancer immunotherapies, often in combination with checkpoint inhibitors.[10][11][12][13][14] The 2,4-dioxobutanoic acid moiety could potentially chelate the heme iron in the active site of IDO1, a mechanism employed by some known inhibitors.[15]
-
Therapeutic Implications: Successful inhibition of IDO1 by this compound derivatives could restore anti-tumor immunity and enhance the efficacy of existing immunotherapies across a range of solid tumors.[12][13]
Kynurenine 3-Monooxygenase (KMO)
-
Rationale for Targeting: KMO is a flavin-dependent monooxygenase that sits at a critical branch point in the KP, converting kynurenine to the neurotoxic metabolite 3-hydroxykynurenine (3-HK).[2] Inhibition of KMO is a well-rationalized strategy for neurodegenerative diseases as it shunts the metabolic flux towards the production of the neuroprotective metabolite kynurenic acid (KYNA) by kynurenine aminotransferases (KATs).[2][6] The 4-oxo-2-butanoic acid structure of our lead scaffold mimics the kynurenine substrate, suggesting it could act as a competitive inhibitor of KMO.
-
Therapeutic Implications: KMO inhibitors have the potential to treat a variety of neurodegenerative disorders, including Huntington's disease and Alzheimer's disease, by reducing the production of neurotoxic downstream metabolites like quinolinic acid and increasing the levels of neuroprotective KYNA.[2][16]
Kynurenine Aminotransferases (KATs)
-
Rationale for Targeting: The four isoforms of KAT (KAT I, II, III, and IV) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transamination of kynurenine to KYNA.[17][18] While KYNA is generally considered neuroprotective, abnormally high levels have been associated with cognitive deficits in psychiatric disorders like schizophrenia.[19][20] Therefore, inhibitors of KATs, particularly the brain-predominant KAT-II isoform, are being investigated to lower brain KYNA levels and improve cognitive function.[19][20][21] The dicarbonyl functionality of the this compound derivatives could potentially interact with the PLP cofactor or key active site residues.
-
Therapeutic Implications: Selective inhibitors of KAT isoforms could offer a novel therapeutic approach for managing cognitive impairments in schizophrenia and other CNS disorders associated with elevated KYNA levels.[19][20]
A Step-by-Step Experimental Workflow for Target Validation and Lead Discovery
The following experimental workflow provides a comprehensive and self-validating system for screening, identifying, and characterizing novel this compound derivatives as KP modulators.
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- 21. scbt.com [scbt.com]
in silico modeling of 4-Methoxy-2,4-dioxobutanoic acid interactions
<_ An In-depth Technical Guide on the In Silico Modeling of 4-Methoxy-2,4-dioxobutanoic Acid Interactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive framework for the in silico investigation of this compound, a small molecule of significant interest in medicinal chemistry. We will delve into the core computational methodologies, from initial ligand and protein preparation to advanced simulation techniques. This document is designed not as a rigid protocol, but as a strategic guide, empowering researchers to make informed decisions throughout the modeling pipeline. By integrating established best practices with a deep understanding of the underlying principles, this guide aims to facilitate the generation of robust and reproducible in silico data to accelerate drug discovery efforts.
Foundational Principles: Why In Silico Modeling?
Modern drug discovery is a multi-faceted discipline where computational approaches play an increasingly pivotal role.[1][2][3] In silico modeling provides a powerful lens to examine the intricate dance between a small molecule, such as this compound, and its potential biological targets at an atomic level. This virtual screening and simulation approach allows for the rapid and cost-effective prioritization of drug candidates, elucidation of mechanisms of action, and the formulation of testable hypotheses for further experimental validation.
The Subject of Our Investigation: this compound
A thorough understanding of the ligand is the bedrock of any successful in silico study.
Chemical Properties:
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 13192-05-7 | [4][5][6] |
| Molecular Formula | C5H6O5 | [4][6] |
| Molecular Weight | 146.1 g/mol | [6] |
| Physical Form | Solid | [4] |
The structure of this compound, with its methoxy group and dioxobutanoic acid moiety, presents several key features for potential protein-ligand interactions, including hydrogen bond donors and acceptors, and regions capable of electrostatic and van der Waals interactions.
The In Silico Workflow: A Step-by-Step Guide
The following sections detail a logical and scientifically sound workflow for modeling the interactions of this compound.
Ligand and Protein Preparation: The Critical First Steps
Garbage in, garbage out—this adage is particularly true for in silico modeling. The accuracy of your starting structures will directly impact the reliability of your results.
Protocol 1: Ligand Preparation
-
2D to 3D Conversion: Begin with a 2D representation of this compound and convert it to a 3D structure using software like Avogadro or ChemDraw.
-
Energy Minimization: Employ a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation of the ligand.
-
Protonation and Tautomeric States: At physiological pH, the carboxylic acid is likely deprotonated. It is crucial to generate all relevant protonation and tautomeric states to ensure the biologically relevant form is considered in subsequent steps. Tools like Schrödinger's LigPrep or academic alternatives can automate this process.
Protocol 2: Protein Preparation
-
Structure Retrieval: Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB).
-
Structure Cleaning: Remove any unwanted water molecules, co-factors, or existing ligands. Address any missing residues or loops using modeling software like MODELLER or Prime.
-
Protonation and Optimization: Add hydrogens and optimize the hydrogen-bonding network. A final, restrained energy minimization of the protein structure is recommended to relieve any steric clashes.
Caption: A high-level overview of the initial ligand and protein preparation steps.
Molecular Docking: Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[7] This technique is invaluable for generating initial hypotheses about the binding mode of this compound.
Protocol 3: Molecular Docking with AutoDock Vina
-
Grid Box Definition: Define a search space (grid box) that encompasses the putative binding site on the target protein.
-
Docking Execution: Run the docking simulation. AutoDock Vina will systematically explore different conformations and orientations of the ligand within the defined grid box.
-
Pose Analysis and Scoring: The results will be a series of binding poses ranked by a scoring function, which estimates the binding affinity. It is critical to visually inspect the top-ranked poses to ensure they are sterically and chemically plausible. Look for key interactions such as hydrogen bonds and hydrophobic contacts.
Caption: A schematic representation of the molecular docking process.
Molecular Dynamics Simulations: Capturing the Dynamic Nature of Binding
While docking provides a static picture, molecular dynamics (MD) simulations allow us to observe the behavior of the protein-ligand complex over time.[8][9] This is crucial for assessing the stability of the docked pose and understanding the dynamic interplay between the ligand and its target.
Protocol 4: All-Atom Molecular Dynamics Simulation with GROMACS/AMBER
-
System Solvation: Place the docked protein-ligand complex in a simulation box filled with a chosen water model (e.g., TIP3P).
-
Ionization: Add ions to neutralize the system and mimic physiological salt concentrations.
-
Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex.
-
Production Run: Remove the restraints and run the simulation for a sufficient duration (typically nanoseconds to microseconds) to capture meaningful conformational changes.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the ligand's binding pose (RMSD), identify key interactions (hydrogen bond analysis), and characterize protein flexibility (RMSF).
Advanced Methods: QM/MM for High-Accuracy Energetics
For a more rigorous analysis of the binding interaction, particularly when electronic effects like charge transfer are significant, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is recommended.[10][11][12][13]
The Rationale for QM/MM:
-
Accuracy: Treats the electronically sensitive region of the binding site (the ligand and key active site residues) with high-level quantum mechanics.[11]
-
Efficiency: Models the larger protein environment with computationally less expensive molecular mechanics.[10]
This method can provide highly accurate binding energies and a detailed understanding of the electronic nature of the interaction.
Data Interpretation and Validation: The Hallmarks of Scientific Integrity
The data generated from these in silico methods must be interpreted with a critical eye.
Key Considerations:
-
Scoring Function Limitations: Docking scores are approximations of binding affinity. It is essential to consider them in conjunction with visual inspection and other computational methods.
-
Force Field Dependencies: The results of MD simulations are dependent on the force field used. It is good practice to test the sensitivity of the results to different force fields.
-
Experimental Correlation: The ultimate validation of any in silico model is its correlation with experimental data. Where possible, compare predicted binding affinities with experimentally determined values (e.g., IC50, Ki).
Concluding Remarks and Future Outlook
The in silico modeling workflow detailed in this guide provides a robust framework for investigating the interactions of this compound. By judiciously applying molecular docking, molecular dynamics, and QM/MM methods, researchers can gain invaluable insights into the binding behavior of this compound, thereby guiding and accelerating the drug discovery process. Future advancements in computational power and algorithm development will continue to enhance the predictive power of these techniques, further solidifying their indispensable role in modern pharmaceutical research.
Sources
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safety, handling, and storage of 4-Methoxy-2,4-dioxobutanoic acid
An In-depth Technical Guide to the Safe Handling, Storage, and Use of 4-Methoxy-2,4-dioxobutanoic Acid
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for this compound (CAS No. 13192-05-7). Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure a safe and compliant laboratory environment. The causality behind each recommendation is explained to foster a deep understanding of the principles of chemical safety.
Hazard Identification and Physicochemical Profile
This compound is a solid organic compound utilized in various research and synthesis applications. A thorough understanding of its properties is the foundation of its safe use.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 13192-05-7 | [1] |
| Molecular Formula | C₅H₆O₅ | [1] |
| Molecular Weight | 146.1 g/mol | [1] |
| Physical Form | Solid | |
| Boiling Point | 240.5 ± 23.0 °C at 760 mmHg |
| IUPAC Name | this compound | |
The primary hazards associated with this compound are clearly defined under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. These classifications dictate the necessary precautions for handling and exposure control.
Table 2: GHS Hazard Classification for this compound
| Pictogram | GHS Code | Hazard Statement | Source |
|---|---|---|---|
| GHS07 | Signal Word: Warning | ||
| H302 | Harmful if swallowed | ||
| H315 | Causes skin irritation | ||
| H319 | Causes serious eye irritation |
| | H335 | May cause respiratory irritation | |
Risk Mitigation and Exposure Control
A multi-layered approach is essential to minimize risk when working with this compound. The hierarchy of controls, a foundational concept in laboratory safety, prioritizes the most effective measures. Engineering controls and administrative policies are paramount, with Personal Protective Equipment (PPE) serving as the final, critical barrier.
Caption: Hierarchy of controls for mitigating chemical exposure.
Engineering Controls
The primary engineering control for handling this compound, particularly in its powdered form, is a certified chemical fume hood. This is crucial to mitigate the risk of respiratory irritation (H335) by preventing the inhalation of airborne particulates.[2] General laboratory ventilation should also be maintained to ensure low background levels of airborne contaminants.[2] Facilities must be equipped with an eyewash station and a safety shower, readily accessible from the handling area.[2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye irritation (H315, H319). The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Causality |
|---|---|---|
| Eye Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN166 standards. | Prevents airborne powder or splashes from solutions from causing serious eye irritation (H319).[3] |
| Hand Protection | Acid-resistant nitrile rubber gloves.[4] | Provides a barrier against direct skin contact, preventing irritation (H315). Gloves must be inspected before use and removed carefully to avoid contaminating the skin.[5] |
| Body Protection | A buttoned lab coat. A chemical-resistant apron is recommended when handling larger quantities or solutions. | Protects skin and personal clothing from contamination.[2] |
| Respiratory | Not typically required if work is performed within a certified fume hood. | A fume hood provides adequate protection against respiratory irritation (H335) from the solid powder.[6] |
Standard Operating Procedures for Safe Handling
Adherence to well-defined protocols is critical for ensuring safety and experimental integrity. Do not eat, drink, or smoke in areas where this chemical is handled.[7]
Protocol for Weighing and Preparing Solutions
This protocol is designed to minimize exposure during the handling of the solid compound.
Materials:
-
This compound
-
Spatula
-
Weigh boat or paper
-
Appropriate solvent
-
Volumetric flask or other suitable glassware
-
Mandatory PPE (see Table 3)
Procedure:
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational.
-
Staging: Place the chemical container, spatula, weigh boat, and glassware inside the fume hood.
-
Weighing: Carefully open the container. Use a clean spatula to transfer the desired amount of solid to the weigh boat. Avoid generating dust.[2] Close the primary container immediately after dispensing.
-
Dissolution: If preparing a solution, add the weighed solid to the glassware containing the solvent. Do not add solvent directly to the weigh boat.
-
Mixing: Gently swirl or stir the solution within the fume hood until the solid is fully dissolved.
-
Cleanup: Dispose of the used weigh boat and any contaminated wipes in a designated solid waste container. Clean the spatula thoroughly.
-
Doffing PPE: Wash hands thoroughly with soap and water after removing gloves.[2]
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical workflow, emphasizing critical safety checkpoints.
Caption: A generalized workflow for handling chemicals safely.
Storage and Incompatibility
Proper storage is essential to maintain the stability of this compound and prevent hazardous reactions.
Storage Conditions
-
Location: Store in a cool, dry, and well-ventilated area.[8] The designated storage area should be a dedicated corrosives or acid cabinet.[3][4]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[8][9] Ensure the container is clearly labeled with the chemical name and hazard information.[8]
-
Environment: Store away from sources of heat, ignition, and direct sunlight.[8][10]
Chemical Incompatibility
As a carboxylic acid, this compound must be segregated from incompatible materials to prevent dangerous reactions.[3] Corrosive materials should be stored on lower shelves to minimize the hazard from falling.[9]
Table 4: Chemical Incompatibility Chart
| Incompatible Material Class | Specific Examples | Rationale for Segregation |
|---|---|---|
| Strong Bases | Sodium hydroxide, potassium hydroxide, amines | Can cause a vigorous, exothermic neutralization reaction.[3] |
| Strong Oxidizing Agents | Nitric acid, perchlorates, permanganates | Can lead to potentially violent reactions, increasing fire or explosion risk.[11] |
| Reactive Metals | Alkali metals (sodium, potassium), powdered aluminum | May react to generate flammable hydrogen gas. |
Emergency Procedures
Immediate and correct response to an emergency can significantly reduce harm to personnel and property.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Skin Contact: Remove contaminated clothing. Immediately flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7][13]
Spill Response
The appropriate response depends on the size and location of the spill.
Caption: Decision tree for responding to a solid chemical spill.
For a small spill, wear appropriate PPE, avoid generating dust, and gently sweep the solid material into a labeled container for disposal.[2][7] Clean the area with a damp cloth or paper towel, and dispose of all cleanup materials as hazardous waste.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[7] Dispose of waste in sealed, properly labeled containers.[12] Follow all local, state, and federal regulations for chemical waste disposal, typically managed through your institution's Environmental Health & Safety (EH&S) department.[5] Do not discharge the chemical into drains or the environment.[2][12]
References
- Chemical Knowledge. (n.d.). Specification for storage and transport of carboxylic acids.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
- PubChem. (n.d.). 4-Methoxy-2-methyl-4-oxobutanoic acid.
- ChemBK. (n.d.). 4-Methoxy-4-oxobutanoic acid.
- North Industrial Chemicals. (2024). Discover the best practices for safely storing acetic acid.
- PubChem. (n.d.). 4-(6-Methoxy-2-pyridinyl)-2,4-dioxobutanoic acid.
- University of California, Santa Barbara. (n.d.). Safe Storage of Hazardous Chemicals.
- ChemUniverse. (n.d.). This compound [P46148].
- University of Utah. (2019). Standard Operating Procedure: Acid Handling.
- Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
- University of Windsor. (n.d.). Laboratory Chemical Safety Manual.
- Alabama State Department of Education. (n.d.). Science Department Safety Training Notes: Acids.
- PubChem. (n.d.). 4-Ethoxy-3,4-dioxobutanoic acid.
Sources
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- 3. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
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- 13. static.cymitquimica.com [static.cymitquimica.com]
Methodological & Application
Synthesis of 4-Methoxy-2,4-dioxobutanoic Acid: A Detailed Protocol for Advanced Research
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of 4-Methoxy-2,4-dioxobutanoic acid, a valuable building block in medicinal chemistry and organic synthesis. The synthetic strategy is centered around a crossed Claisen condensation of dimethyl oxalate and methyl methoxyacetate. This guide offers in-depth, step-by-step procedures for the preparation of the requisite precursors and the final target molecule. The causality behind experimental choices, safety precautions, and methods for purification and characterization are thoroughly discussed to ensure reproducibility and safety in the laboratory. This document is intended for researchers, scientists, and professionals in drug development with a foundational knowledge of synthetic organic chemistry.
Introduction
This compound is a bifunctional molecule of significant interest in the synthesis of complex organic scaffolds and pharmacologically active compounds. Its β-keto acid moiety provides multiple reactive sites for further chemical transformations. The synthesis of this target molecule is most effectively achieved through a crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[1][2] This reaction involves the condensation of an ester with a carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone.[1] In this protocol, we utilize a crossed Claisen condensation between dimethyl oxalate and methyl methoxyacetate. Dimethyl oxalate serves as the electrophilic partner as it lacks α-hydrogens and cannot undergo self-condensation.[3] Methyl methoxyacetate, possessing enolizable α-hydrogens, acts as the nucleophilic component.
The successful execution of this synthesis hinges on the careful control of reaction conditions, particularly the exclusion of water to prevent saponification of the ester starting materials and product. This guide provides a robust protocol, beginning with the synthesis of the precursors, dimethyl oxalate and methyl methoxyacetate, followed by the final condensation reaction to yield this compound.
Overall Synthetic Workflow
The synthesis of this compound is a multi-step process that begins with the preparation of the starting materials, followed by the key crossed Claisen condensation reaction. The overall workflow is depicted below.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
3.1. Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Fume Hood: All manipulations involving volatile and hazardous chemicals must be performed in a certified chemical fume hood.
-
Anhydrous Conditions: The Claisen condensation is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Strong Bases: Sodium hydride (NaH) and sodium methoxide (NaOMe) are highly reactive and corrosive. Handle with extreme care and away from water.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
3.2. Synthesis of Precursors
3.2.1. Protocol for Synthesis of Dimethyl Oxalate
This protocol is adapted from established esterification procedures.[4][5][6]
Materials:
-
Oxalic acid dihydrate
-
Methanol, anhydrous
-
Sulfuric acid, concentrated
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dehydration of Oxalic Acid: To prevent hydrolysis, anhydrous oxalic acid is preferred. If starting with oxalic acid dihydrate, it must be dehydrated by heating at 100-110 °C under vacuum until a constant weight is achieved.[5]
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous oxalic acid (1.0 eq).
-
Addition of Reagents: Add an excess of anhydrous methanol (3.0-5.0 eq) to the flask.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirring mixture. The addition is exothermic.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 2-4 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the dimethyl oxalate.
-
Filtration: Collect the crystalline product by vacuum filtration and wash with a small amount of cold methanol.
-
Drying: Dry the product under vacuum to remove residual solvent.
| Reagent | Molar Mass ( g/mol ) | Molarity/Density | Volume/Mass | Moles | Stoichiometric Ratio |
| Anhydrous Oxalic Acid | 90.03 | - | 90.03 g | 1.0 | 1.0 |
| Anhydrous Methanol | 32.04 | 0.792 g/mL | 118.5 mL | 3.0 | 3.0 |
| Conc. Sulfuric Acid | 98.08 | 1.84 g/mL | 5.4 mL | 0.1 | 0.1 |
Table 1: Reagent quantities for the synthesis of dimethyl oxalate.
3.2.2. Protocol for Synthesis of Methyl Methoxyacetate
This synthesis is based on the esterification of methoxyacetic acid.[7][8]
Materials:
-
Methoxyacetic acid
-
Methanol, anhydrous
-
Sulfuric acid, concentrated or a solid acid catalyst
-
Round-bottom flask
-
Reflux condenser or Dean-Stark apparatus
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methoxyacetic acid (1.0 eq) and an excess of anhydrous methanol (3.0-5.0 eq).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Reflux: Heat the mixture to reflux for 4-6 hours. To drive the equilibrium towards the product, a Dean-Stark apparatus can be used to remove the water formed during the reaction.
-
Neutralization: After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation.
| Reagent | Molar Mass ( g/mol ) | Molarity/Density | Volume/Mass | Moles | Stoichiometric Ratio |
| Methoxyacetic Acid | 90.08 | 1.176 g/mL | 76.6 mL | 1.0 | 1.0 |
| Anhydrous Methanol | 32.04 | 0.792 g/mL | 118.5 mL | 3.0 | 3.0 |
| Conc. Sulfuric Acid | 98.08 | 1.84 g/mL | 5.4 mL | 0.1 | 0.1 |
Table 2: Reagent quantities for the synthesis of methyl methoxyacetate.
3.3. Main Reaction: Synthesis of this compound
This protocol is a proposed method based on the principles of a crossed Claisen condensation.[9]
Materials:
-
Dimethyl oxalate
-
Methyl methoxyacetate
-
Sodium hydride (60% dispersion in mineral oil) or Sodium Methoxide
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Three-neck round-bottom flask
-
Addition funnel
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Chromatography equipment (optional)
Procedure:
-
Preparation of the Base: In a flame-dried three-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF.
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add methyl methoxyacetate (1.0 eq) dropwise via an addition funnel. The formation of the enolate is accompanied by the evolution of hydrogen gas. Stir the mixture at 0 °C for 30-60 minutes after the addition is complete.
-
Condensation Reaction: In a separate flask, dissolve dimethyl oxalate (1.0 eq) in anhydrous THF. Add this solution dropwise to the enolate mixture at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Reaction Quenching: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 1M HCl until the solution is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.
| Reagent | Molar Mass ( g/mol ) | Molarity/Density | Volume/Mass | Moles | Stoichiometric Ratio |
| Methyl Methoxyacetate | 104.10 | 1.08 g/mL | 96.4 mL | 1.0 | 1.0 |
| Dimethyl Oxalate | 118.09 | - | 118.09 g | 1.0 | 1.0 |
| Sodium Hydride (60%) | 40.00 | - | 44.0 g | 1.1 | 1.1 |
| Anhydrous THF | - | 0.889 g/mL | 500 mL | - | - |
| 1M Hydrochloric Acid | - | 1 M | As needed | - | - |
Table 3: Reagent quantities for the synthesis of this compound.
Reaction Mechanism
The synthesis of this compound proceeds via a crossed Claisen condensation mechanism. The key steps are illustrated below.
Figure 2: Mechanism of the crossed Claisen condensation.
-
Enolate Formation: The strong base (sodium hydride) deprotonates the α-carbon of methyl methoxyacetate to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of dimethyl oxalate.
-
Elimination: The tetrahedral intermediate collapses, eliminating a methoxide leaving group to form the β-keto ester.
-
Deprotonation (Driving Force): The newly formed β-keto ester is deprotonated by the methoxide generated in the previous step. This acid-base reaction is thermodynamically favorable and drives the equilibrium towards the product.
-
Protonation (Workup): Acidic workup protonates the enolate to yield the final product, this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O of the ketone and ester, O-H of the carboxylic acid).
Troubleshooting
-
Low Yield:
-
Moisture Contamination: Ensure all reagents and glassware are scrupulously dried.
-
Inefficient Enolate Formation: The base may be old or deactivated. Use fresh sodium hydride or titrate the base solution before use.
-
Side Reactions: Self-condensation of methyl methoxyacetate can occur. Adding the dimethyl oxalate solution to the pre-formed enolate can minimize this.
-
-
Product Decomposition: The β-keto acid product can be prone to decarboxylation upon heating. Avoid excessive heat during workup and purification.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound via a crossed Claisen condensation. By following the outlined procedures for precursor synthesis, the main reaction, and purification, researchers can reliably obtain this valuable chemical intermediate. The provided mechanistic insights and troubleshooting guide will aid in the successful execution and optimization of this synthesis.
References
- Organic Syntheses. Oxalic acid, dimethyl ester.
- PrepChem. (2023). Preparation of dimethyl oxalate.
- YouTube. (2018, February 4). Dimethyl Oxalate.
- Heben Pesticide. Methoxyacetic acid.
- Google Patents. (2012). Preparation method for methyl methoxyacetate.
- Chemistry Steps. Crossed Claisen and Claisen Variation Reactions.
- UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Claisen condensation.
- University of Calgary. Crossed Claisen Condensations.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. youtube.com [youtube.com]
- 7. Methoxyacetic acid - HEBEN [hb-p.com]
- 8. CN102690199A - Preparation method for methyl methoxyacetate - Google Patents [patents.google.com]
- 9. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for 4-Methoxy-2,4-dioxobutanoic Acid in Antiviral Research
Introduction
The relentless challenge of emerging and evolving viral threats necessitates a robust pipeline of novel antiviral agents. One such promising class of molecules is the 4-substituted 2,4-dioxobutanoic acids. These compounds have demonstrated specific and potent activity against influenza A and B viruses[1][2]. This document provides detailed application notes and protocols for the investigation of 4-Methoxy-2,4-dioxobutanoic acid as a potential antiviral agent, with a primary focus on its established mechanism of action against influenza viruses. These guidelines are intended for researchers, scientists, and drug development professionals in the field of virology and medicinal chemistry.
Scientific Background and Mechanism of Action
4-Substituted 2,4-dioxobutanoic acids, including this compound, function by selectively targeting the cap-dependent endonuclease activity of the influenza virus transcriptase complex[1][2]. This enzyme is essential for the virus's "cap-snatching" mechanism, a process where the virus cleaves the 5' caps from host cell pre-mRNAs to prime its own transcription. By inhibiting this endonuclease, the compound effectively halts viral gene expression and replication.
The specificity of this class of compounds for the influenza virus endonuclease makes them an attractive target for therapeutic development, as they are less likely to interfere with host cellular processes[1][2]. Studies on related compounds in this class have shown potent inhibition of influenza virus replication in cell culture, with 50% inhibitory concentrations (IC50) in the sub-micromolar range[1][2]. Furthermore, in vivo efficacy has been demonstrated in mouse models of influenza infection[1][2].
Proposed Mechanism of Action Pathway
Caption: Proposed mechanism of this compound.
Experimental Protocols
The following protocols provide a framework for evaluating the antiviral activity of this compound against influenza virus. It is crucial to include appropriate controls in all experiments, including vehicle controls (e.g., DMSO), positive controls (a known anti-influenza drug), and mock-infected controls.
In Vitro Cytotoxicity Assay
Prior to assessing antiviral efficacy, it is essential to determine the cytotoxicity of the compound on the host cells that will be used for the antiviral assays.
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
96-well cell culture plates
-
This compound
-
DMSO (for compound dilution)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed MDCK cells in 96-well plates at a density that will result in 80-90% confluency after 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in DMEM to achieve a range of final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).
-
Remove the growth medium from the cells and add the compound dilutions.
-
Incubate the plates for 48-72 hours (corresponding to the duration of the planned antiviral assay).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay (Cytopathic Effect Reduction Assay)
This assay determines the ability of the compound to protect cells from the virus-induced cytopathic effect (CPE).
Objective: To determine the 50% effective concentration (EC50) of this compound against influenza virus.
Materials:
-
MDCK cells
-
Influenza virus stock (e.g., A/PR/8/34 H1N1)
-
Virus growth medium (DMEM with TPCK-treated trypsin)
-
96-well cell culture plates
-
This compound
-
Positive control antiviral (e.g., Oseltamivir)
-
Cell viability reagent (e.g., Neutral Red or Crystal Violet)
-
Plate reader
Procedure:
-
Seed MDCK cells in 96-well plates and grow to confluency.
-
Prepare serial dilutions of this compound and the positive control in virus growth medium.
-
Wash the cell monolayers with PBS and add the compound dilutions.
-
Infect the cells with influenza virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Include uninfected and virus-only controls.
-
Incubate the plates until CPE is evident in the virus-only control wells.
-
Stain the cells with a cell viability reagent.
-
Quantify the CPE by measuring absorbance on a plate reader.
-
Calculate the EC50 value from the dose-response curve.
Experimental Workflow: Antiviral Screening
Caption: A streamlined workflow for antiviral compound evaluation.
Viral Yield Reduction Assay
This assay directly measures the effect of the compound on the production of infectious virus particles.
Objective: To quantify the reduction in viral titer in the presence of this compound.
Materials:
-
MDCK cells
-
Influenza virus
-
6-well or 12-well cell culture plates
-
This compound at various concentrations
-
Virus growth medium
-
Materials for TCID50 (Tissue Culture Infectious Dose 50) or plaque assay
Procedure:
-
Seed MDCK cells in multi-well plates and grow to confluency.
-
Pre-treat the cells with different concentrations of the compound for a set period.
-
Infect the cells with influenza virus at a low MOI.
-
After a 1-hour adsorption period, remove the virus inoculum, wash the cells, and add fresh medium containing the compound.
-
Incubate for 24-48 hours.
-
Collect the supernatant and determine the viral titer using a TCID50 or plaque assay.
-
Plot the reduction in viral titer against the compound concentration to determine the inhibitory effect.
Data Presentation and Interpretation
Quantitative Data Summary
| Parameter | Description | Expected Outcome for Active Compound |
| CC50 | 50% Cytotoxic Concentration | High value (low toxicity) |
| EC50 | 50% Effective Concentration | Low value (high potency) |
| SI | Selectivity Index (CC50/EC50) | High value (>10) |
The selectivity index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to host cells.
Advanced Mechanistic Studies
To further validate that this compound targets the viral endonuclease, the following advanced assays can be performed.
In Vitro Endonuclease Assay
Objective: To directly measure the inhibitory effect of the compound on the enzymatic activity of the influenza virus endonuclease.
This assay typically involves a purified or recombinant influenza virus polymerase complex and a labeled RNA substrate. The cleavage of the substrate is monitored in the presence and absence of the compound. A reduction in substrate cleavage indicates direct inhibition of the endonuclease.
Time-of-Addition Assay
Objective: To determine at which stage of the viral replication cycle the compound exerts its effect.
In this assay, the compound is added at different time points relative to viral infection (e.g., before infection, during infection, or at various times post-infection). If the compound is an endonuclease inhibitor, it is expected to be most effective when added early in the replication cycle, during the period of active viral transcription.
Conclusion
This compound, as a member of the 4-substituted 2,4-dioxobutanoic acid class, holds significant promise as a specific inhibitor of influenza virus replication. Its targeted mechanism of action against the viral endonuclease offers a clear and validated pathway for further drug development. The protocols and guidelines presented here provide a comprehensive framework for researchers to systematically evaluate its antiviral potential and to further elucidate its mechanism of action. Rigorous adherence to these methodologies, including appropriate controls and data analysis, will be crucial in advancing this compound through the preclinical development pipeline.
References
- Hastings, J. C., Selnick, H., Wolanski, B., & Tomassini, J. E. (1996). Anti-influenza virus activities of 4-substituted 2,4-dioxobutanoic acid inhibitors. Antimicrobial Agents and Chemotherapy, 40(5), 1304–1307. [Link]
- Tomassini, J. E., Selnick, H. G., Davies, M. E., Armstrong, M. E., Baldwin, J. J., Bourgeois, M., ... & Hazuda, D. J. (1994). Inhibition of cap (m7GpppXm)-dependent endonuclease of influenza virus by 4-substituted 2,4-dioxobutanoic acids. Antimicrobial Agents and Chemotherapy, 38(12), 2827–2837. [Link]
- ResearchGate. (n.d.). Examples of 4-substituted 2,4-dioxobutanoic acid derivatives as PA inhibitors.
- protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential.
- Zhang, L., et al. (2022). Development of the Safe and Broad-Spectrum Aldehyde and Ketoamide Mpro inhibitors Derived from the Constrained α, γ-AA Peptide Scaffold. bioRxiv. [Link]
- Galiano, V., et al. (2022). Easy access to α-ketoamides as SARS-CoV-2 and MERS Mpro inhibitors via the PADAM oxidation route. Molecules, 27(20), 7009. [Link]
- Zhang, L., et al. (2020). α-Ketoamides as Broad-Spectrum Inhibitors of Coronavirus and Enterovirus Replication: Structure-Based Design, Synthesis, and Activity Assessment. Journal of Medicinal Chemistry, 63(9), 4562-4578. [Link]
- Nitsche, C., et al. (2013). Synthesis and biological evaluation of α-ketoamides as inhibitors of the Dengue virus protease with antiviral activity in cell-culture. Journal of Medicinal Chemistry, 56(21), 8333–8345. [Link]
Sources
A Robust, Validated HPLC Method for the Analysis of 4-Methoxy-2,4-dioxobutanoic acid via Pre-Column Derivatization
An Application Note from the Office of the Senior Application Scientist
Abstract This application note presents a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Methoxy-2,4-dioxobutanoic acid. Due to the analyte's structural characteristics as a small, polar α-dicarbonyl compound, which can present challenges in retention and detection, this method employs a pre-column derivatization strategy.[1][2] The protocol details the reaction of this compound with 1,2-diaminobenzene (o-phenylenediamine, OPD) to form a stable, highly UV-absorbent quinoxaline derivative.[3][4] This approach significantly enhances the method's sensitivity and specificity. The subsequent separation is achieved using reversed-phase HPLC with UV detection. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering everything from the scientific rationale and step-by-step protocols to full method validation according to ICH Q2(R2) guidelines.[5][6]
Introduction and Scientific Rationale
This compound (CAS 13192-05-7) is a dicarbonyl carboxylic acid.[7] The analysis of such small, polar, and potentially reactive molecules by reversed-phase HPLC is often challenging. Key difficulties include:
-
Poor Retention: Highly polar analytes exhibit weak interactions with non-polar stationary phases (like C18), often eluting in or near the solvent front, leading to poor resolution and inaccurate quantification.[8]
-
Low UV Absorbance: The native molecule lacks a significant chromophore, resulting in poor sensitivity when using UV-Vis detectors at common wavelengths.[9]
To overcome these challenges, this method leverages a pre-column derivatization technique, a well-established strategy for analyzing α-dicarbonyl compounds in complex matrices like wine and coffee.[3][10] The analyte is reacted with 1,2-diaminobenzene (OPD) to form a stable quinoxaline derivative. This reaction is specific to the α-dicarbonyl moiety and introduces a strongly UV-absorbing aromatic ring system into the structure, making the analyte easily detectable at higher wavelengths (e.g., ~313-315 nm) with high sensitivity and selectivity.[3][4]
The resulting derivative is more hydrophobic than the parent compound, allowing for excellent retention and separation on a standard C18 reversed-phase column. The mobile phase is buffered at a slightly acidic pH to ensure the carboxylic acid group of the derivative is in a consistent protonation state, leading to sharp, symmetrical peaks.
Experimental Workflow
The overall analytical process follows a clear, sequential workflow designed for accuracy and reproducibility.
Caption: Workflow for the analysis of this compound.
Materials and Instrumentation
-
This compound reference standard (≥95% purity)
-
1,2-Diaminobenzene (OPD), ≥99%
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Sodium Phosphate Monobasic
-
Phosphoric Acid
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with:
-
Quaternary Pump
-
Autosampler with temperature control
-
Thermostatted Column Compartment
-
UV-Vis or Diode Array Detector (DAD)
-
-
HPLC Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Data System: Empower™, Chromeleon™, or equivalent CDS
-
Analytical Balance
-
pH Meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE or Nylon)
-
Heating block or water bath
Detailed Protocols
-
Mobile Phase A (Aqueous): 20 mM Sodium Phosphate buffer. Dissolve 2.4 g of sodium phosphate monobasic in 1 L of HPLC grade water. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Derivatizing Reagent (OPD Solution): Prepare a 10 mg/mL solution of 1,2-diaminobenzene in 0.1 M HCl. This solution should be prepared fresh daily and protected from light.
-
pH 8 Buffer: Prepare a suitable buffer, such as phosphate or borate, adjusted to pH 8.0 with NaOH.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the Diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Stock Standard with the Diluent.
-
Pipette 1.0 mL of each standard solution (or sample extract) into a reaction vial.
-
Add 1.0 mL of pH 8 buffer.
-
Add 0.5 mL of the OPD derivatizing reagent.
-
Cap the vials tightly, vortex briefly, and place them in a heating block or water bath set to 60°C for 3 hours.[3] This reaction should be performed in a fume hood.
-
After cooling to room temperature, the sample is ready for HPLC analysis. If necessary, filter through a 0.45 µm syringe filter prior to injection.
The following table summarizes the recommended starting conditions for the HPLC analysis.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Sodium Phosphate, pH 3.0[11] |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 313 nm[3] |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Rationale for Parameters:
-
C18 Column: Provides good hydrophobic retention for the relatively non-polar quinoxaline derivative.[12]
-
pH 3.0 Mobile Phase: Ensures the carboxylic acid moiety of the derivative is fully protonated, promoting retention and leading to sharp, symmetrical peaks.[2]
-
Gradient Elution: Necessary to elute the derivatized analyte with a good peak shape and to clean the column of any late-eluting matrix components or excess derivatizing reagent.
-
Detection at 313 nm: This is near the absorbance maximum for quinoxaline derivatives, providing excellent sensitivity and selectivity against many potential interferences.[10]
Method Validation Protocol (ICH Q2(R2))
A validated analytical procedure ensures that it is suitable for its intended purpose.[13] The following parameters must be assessed.[5][6]
| Validation Parameter | Description & Procedure | Acceptance Criteria (Typical) |
| Specificity | Analyze blank samples (diluent, matrix without analyte) and a spiked sample. Ensure no interfering peaks are present at the retention time of the analyte derivative. Peak purity can be assessed using a DAD. | No significant interference at the analyte's retention time. |
| Linearity | Analyze a minimum of five concentration levels of derivatized standards (e.g., from 1 to 100 µg/mL). Plot a calibration curve of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study. | Typically 80-120% of the target concentration. |
| Accuracy (% Recovery) | Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., low, medium, high) in triplicate. Calculate the percentage recovery of the added analyte. | 98.0% to 102.0% recovery. |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or equipment. | RSD ≤ 2.0%.[5] |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically S/N = 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest amount of analyte that can be detected. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically S/N = 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be established with acceptable accuracy and precision. | The lowest amount of analyte that can be quantified reliably. |
| Robustness | Intentionally vary method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%) and observe the effect on the results (e.g., retention time, peak area). | Results should remain unaffected by minor procedural variations. |
Conclusion
This application note provides a comprehensive and scientifically grounded HPLC method for the analysis of this compound. By employing a pre-column derivatization step with 1,2-diaminobenzene, the common analytical challenges associated with small, polar dicarbonyls are effectively overcome. The method demonstrates excellent potential for high sensitivity, specificity, and robustness. The detailed protocol and the accompanying validation guidelines based on ICH standards ensure that laboratories can implement and verify this method with confidence for research, development, and quality control applications.
References
- OIV. (n.d.). Determination of a-dicarbonyl compounds of wine by HPLC after derivatization (Type-IV).
- Waters Corporation. (n.d.).
- Waters Corporation. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. [Link]
- Pellegrino, L., et al. (2007). Isolation and Determination of α-Dicarbonyl Compounds by RP-HPLC-DAD in Green and Roasted Coffee. Journal of Agricultural and Food Chemistry. [Link]
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]
- Dwyer, T. J., & Fillo, J. D. (2015). Assaying α-Dicarbonyl Compounds in Wine: A Complementary GC–MS, HPLC, and Visible Spectrophotometric Analysis.
- Pharmaguideline. (2024).
- Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]
- Long, W. J., & Henderson, Jr., J. W. (2008). Rapid Separation and Identification of Carbonyl Compounds by HPLC. Agilent Technologies, Inc. [Link]
- Patel, K. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. [Link]
- SIELC Technologies. (n.d.). Polar Compounds. [Link]
- AMSbiopharma. (2025).
- YouTube. (2025). Understanding ICH Q2(R2)
- PubChem. (n.d.). 4-Methoxy-2-methyl-4-oxobutanoic acid. [Link]
- ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- Chemical-Suppliers.com. (n.d.). This compound. [Link]
- SIELC Technologies. (n.d.). Separation of 4-[2-(Acryloyloxy)ethoxy]-4-oxobutanoic acid on Newcrom R1 HPLC column. [Link]
- Walash, M. I., et al. (2014). A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection... Luminescence. [Link]
- ChemUniverse. (n.d.). This compound. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Polar Compounds | SIELC Technologies [sielc.com]
- 3. Determination of a-dicarbonyl compounds of wine by HPLC after derivatization (Type-IV) | OIV [oiv.int]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. This compound | CAS 13192-05-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. youngin.com [youngin.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 13. actascientific.com [actascientific.com]
developing an enzyme inhibition assay with 4-Methoxy-2,4-dioxobutanoic acid
An Application Note and Protocol for the Development of an Enzyme Inhibition Assay Using 4-Methoxy-2,4-dioxobutanoic acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust enzyme inhibition assay for this compound. While this compound is not extensively characterized in public literature as an inhibitor for a specific target, its structural motif—a 2,4-dioxobutanoic acid core—bears a resemblance to known inhibitors of enzymes involved in amino acid catabolism, particularly 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This guide will therefore use HPPD as a representative target to illustrate the principles and methodologies of assay development, optimization, and validation. The protocols herein are designed to be adaptable to other potential enzyme targets and provide the foundational logic for critical experimental decisions.
Introduction: The Rationale for Targeting Dioxybutanoic Acids
This compound belongs to a chemical class characterized by a diketo acid functionality. This motif is significant in medicinal chemistry and herbicide development because it can chelate metal ions present in the active sites of certain enzymes.[1] A prominent example is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD, EC 1.13.11.27), a non-heme Fe(II)-dependent oxygenase that is a critical enzyme in the tyrosine degradation pathway.[3] HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate, a precursor for the biosynthesis of plastoquinone and tocopherols in plants.[4][5] Inhibition of HPPD leads to a characteristic bleaching phenotype in plants, making it an effective herbicidal target.[5] In humans, inhibitors of HPPD, such as nitisinone, are used to treat the rare genetic disorder Tyrosinemia Type I.[3][4]
Given the structural similarities between this compound and known triketone inhibitors of HPPD, developing an assay to screen this compound and its analogs against HPPD is a scientifically grounded starting point. This application note details the necessary steps, from initial assay optimization to final IC50 determination, providing the scientific context behind each protocol.
Principle of the HPPD Inhibition Assay
The assay quantifies the activity of HPPD by monitoring the consumption of its substrate, 4-hydroxyphenylpyruvate (HPP). The enzymatic reaction is an oxidative decarboxylation that requires molecular oxygen and a ferrous iron (Fe(II)) cofactor.[1] The rate of HPP consumption can be monitored continuously using a spectrophotometer, as HPP has a distinct absorbance maximum at a specific wavelength that changes upon its conversion to homogentisate. The presence of an inhibitor, such as this compound, will decrease the rate of this reaction. By measuring the reaction rate across a range of inhibitor concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50), a key measure of the inhibitor's potency.[6][7]
Caption: Mechanism of HPPD inhibition by this compound.
Part 1: Assay Development and Optimization
Before determining the potency of an inhibitor, the enzymatic assay itself must be optimized to ensure it is robust, reproducible, and sensitive. This phase involves establishing conditions under which the enzyme reaction is linear and responsive to inhibition.[8]
Causality: Why Optimization is Critical
-
Enzyme Concentration: The amount of enzyme used must be sufficient to produce a measurable signal within a reasonable timeframe but low enough to maintain initial velocity conditions (typically <10% substrate conversion).[9] If the enzyme concentration is too high, substrate depletion will occur quickly, leading to non-linear reaction rates and an underestimation of inhibitor potency.[10]
-
Substrate Concentration: The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[11][12] To sensitively detect competitive inhibitors, the substrate concentration should be at or below the Km.[9] Using a substrate concentration far above the Km will make it difficult for a competitive inhibitor to bind, leading to an artificially high IC50 value.
-
Buffer Conditions: pH, ionic strength, and the presence of cofactors or additives can significantly impact enzyme stability and activity. These must be optimized for the specific enzyme being studied.
Protocol: Determining Optimal Enzyme Concentration
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, containing 10% (v/v) glycerol and 1 mM Ascorbate. Ascorbate is included to maintain the iron cofactor in its reduced Fe(II) state.
-
Substrate Stock: Prepare a 10 mM solution of 4-hydroxyphenylpyruvate (HPP) in Assay Buffer.
-
Enzyme Dilutions: Prepare a series of dilutions of recombinant HPPD enzyme in Assay Buffer (e.g., 0.5, 1, 2, 5, 10 µg/mL).
-
-
Assay Procedure:
-
In a 96-well UV-transparent microplate, add 180 µL of Assay Buffer to each well.
-
Add 10 µL of each enzyme dilution to different wells.
-
Initiate the reaction by adding 10 µL of the HPP substrate stock (final concentration will be 500 µM, which is typically well above the Km for initial testing).
-
Immediately place the plate in a microplate reader pre-set to the optimal temperature (e.g., 25°C).
-
Monitor the decrease in absorbance at 310 nm every 30 seconds for 15-20 minutes.
-
-
Data Analysis:
-
Plot absorbance vs. time for each enzyme concentration.
-
Calculate the initial velocity (V₀) from the linear portion of each curve.
-
Select an enzyme concentration that gives a robust linear rate for at least 10 minutes. This concentration will be used for subsequent experiments.
-
Protocol: Determining the Michaelis-Menten Constant (Km) for HPP
-
Reagent Preparation:
-
Enzyme Solution: Prepare the HPPD enzyme at the optimal concentration determined in section 3.2.
-
Substrate Dilutions: Prepare a series of HPP dilutions in Assay Buffer to achieve final concentrations ranging from ~0.1x to 10x the expected Km (e.g., 1, 5, 10, 20, 50, 100, 200 µM).
-
-
Assay Procedure:
-
Add Assay Buffer, 10 µL of the optimal enzyme solution, and varying volumes of HPP dilutions to wells of a 96-well plate to a final volume of 200 µL.
-
Monitor the reaction kinetics as described in section 3.2.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.[11] The substrate concentration for the inhibition assay should be set at or near this determined Km value.
-
Part 2: Protocol for IC50 Determination
With optimized assay conditions, the inhibitory potency of this compound can be determined. The IC50 is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[6][13]
Caption: Workflow for determining the IC50 value of an enzyme inhibitor.
Materials and Reagents
-
Compound Stock: 10 mM this compound in DMSO.
-
Enzyme Solution: HPPD at the optimized concentration in Assay Buffer.
-
Substrate Solution: HPP at the determined Km concentration in Assay Buffer.
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, 10% glycerol, 1 mM Ascorbate.
-
Controls: A known HPPD inhibitor (e.g., Nitisinone) for a positive control.
-
Equipment: UV-transparent 96-well microplates, multichannel pipettes, microplate reader.
Step-by-Step Protocol
-
Prepare Inhibitor Dilutions:
-
Perform a serial dilution of the 10 mM compound stock to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 1 mM). The final concentration in the assay will be 1/20th of this, so account for this dilution factor. The final DMSO concentration must be kept constant across all wells and should not exceed 1% (v/v) to avoid solvent effects.[14]
-
-
Set Up the 96-Well Plate: (Total Volume = 200 µL)
-
Blank Wells (No Enzyme): 180 µL Assay Buffer + 10 µL Substrate Solution + 10 µL of corresponding DMSO concentration.
-
Vehicle Control Wells (100% Activity): 170 µL Assay Buffer + 10 µL Enzyme Solution + 10 µL of DMSO.
-
Test Compound Wells: 170 µL Assay Buffer + 10 µL Enzyme Solution + 10 µL of each inhibitor dilution.
-
Positive Control Wells: 170 µL Assay Buffer + 10 µL Enzyme Solution + 10 µL of known inhibitor.
-
-
Pre-incubation:
-
Add the enzyme to the wells containing the buffer and inhibitor (or DMSO).
-
Mix gently and incubate the plate for 10-15 minutes at the assay temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[15]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the Substrate Solution to all wells (except blanks).
-
Immediately start monitoring the absorbance decrease at 310 nm for 10-15 minutes.
-
Data Analysis and Interpretation
-
Calculate Initial Velocities (V₀): Determine the rate of reaction for each well from the linear portion of the kinetic trace.
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100 Where V_inhibitor is the rate in the presence of the test compound and V_vehicle is the average rate of the DMSO-only controls.[16]
-
Generate Dose-Response Curve: Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Determine IC50: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response (variable slope) equation.[17] The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.
| Inhibitor Conc. (µM) | log[Inhibitor] | Initial Rate (mOD/min) | % Inhibition |
| 0 (Vehicle) | N/A | 50.2 | 0.0% |
| 0.1 | -1.0 | 48.1 | 4.2% |
| 0.3 | -0.52 | 45.5 | 9.4% |
| 1.0 | 0.0 | 37.8 | 24.7% |
| 3.0 | 0.48 | 26.1 | 48.0% |
| 10.0 | 1.0 | 14.9 | 70.3% |
| 30.0 | 1.48 | 8.2 | 83.7% |
| 100.0 | 2.0 | 5.5 | 89.0% |
| Table 1: Example data for IC50 determination of this compound against HPPD. Based on this data, the IC50 would be calculated via non-linear regression to be approximately 3.2 µM. |
Assay Validation and Troubleshooting
A robust assay requires proper controls and an understanding of potential pitfalls.
Essential Controls
-
Negative (Vehicle) Control: Typically 0.5-1% DMSO. This defines the 0% inhibition level (100% activity).
-
Positive Control: A known inhibitor of the target enzyme (e.g., Nitisinone for HPPD). This confirms that the assay system is responsive to inhibition.
-
No Enzyme Control: Substrate and buffer only. This should show no reaction and is used to blank the plate reader.
-
No Substrate Control: Enzyme and buffer only. This also should show no reaction.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | - Substrate is unstable and degrading non-enzymatically.- Contamination in buffer or reagents.[18] | - Run a no-enzyme control to assess substrate stability.- Prepare fresh buffers and substrate solutions. |
| No or Weak Signal | - Enzyme is inactive or degraded.- Omission of a key reagent (e.g., cofactor).[19] | - Test enzyme activity with a fresh aliquot.- Verify all reagents were added in the correct order and concentration. |
| High Well-to-Well Variability | - Inaccurate pipetting, especially with small volumes.- Reagents not mixed properly.[20] | - Use calibrated pipettes; prepare a master mix of reagents where possible.- Ensure thorough but gentle mixing after reagent addition. |
| IC50 Curve Does Not Reach 100% Inhibition | - Inhibitor has low potency or has reached its solubility limit.- Compound is interfering with the assay readout (e.g., has absorbance at 310 nm). | - Test higher concentrations if solubility permits.- Run a control with the inhibitor and substrate but no enzyme to check for absorbance interference. |
References
- Wikipedia. (n.d.). Pyruvate dehydrogenase complex.
- Patel, M. S., & Korotchkina, L. G. (2014). The pyruvate dehydrogenase complexes: structure-based function and regulation. Journal of Biological Chemistry, 289(24), 16615-16623.
- Housing Innovations. (2025). 5 Ways to Determine IC50 Value in Pharmacology Research.
- Wikipedia. (n.d.). 4-Hydroxyphenylpyruvate dioxygenase inhibitor.
- Assay Genie. (2023). Pyruvate dehydrogenase (PDH).
- Patsnap Synapse. (2024). What are 4HPPD inhibitors and how do they work?
- Lin, C. H., et al. (1999). Mode of Action of 4-Hydroxyphenylpyruvate Dioxygenase Inhibition by Triketone-type Inhibitors. Journal of Medicinal Chemistry, 42(25), 5109-5115.
- Bionity. (n.d.). Pyruvate dehydrogenase complex.
- BenchSci. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- SlidePlayer. (n.d.). PYRUVATE DEHYDROGENASE COMPLEX (PDH-MULTI-ENZYME COMPLEX).
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
- Moran, G. R. (2005). 4-Hydroxyphenylpyruvate Dioxygenase. Archives of Biochemistry and Biophysics, 433(1), 117-128.
- Borowski, T., et al. (2009). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione. Acta Biochimica Polonica, 56(2), 225-234.
- Wikipedia. (n.d.). IC50.
- edX. (n.d.). IC50 Determination.
- Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination.
- BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery.
- Solubility of Things. (n.d.). Enzyme Kinetics and Drug Development.
- MB - About. (n.d.). Assay Troubleshooting.
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- Li, Y., et al. (2019). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(1), 80-87.
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- Jones, R. N., et al. (1991). Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives. Journal of Medicinal Chemistry, 34(10), 3011-3019.
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Application Note: Enhancing the Detectability of 4-Methoxy-2,4-dioxobutanoic Acid Through Chemical Derivatization
Abstract
4-Methoxy-2,4-dioxobutanoic acid, a multifunctional small molecule, presents significant analytical challenges due to its polarity and lack of a strong chromophore. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of this compound to improve its detection by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS). We present two robust protocols: one utilizing o-phenylenediamine (OPD) for sensitive fluorescence and UV detection, and another employing a two-step methoximation and silylation for volatile analysis by GC-MS. The underlying chemical principles, experimental considerations, and step-by-step procedures are detailed to ensure reliable and reproducible results.
Introduction: The Analytical Challenge
This compound is a β-keto acid and a dicarbonyl compound, functionalities that are common in metabolic intermediates. Its high polarity makes it difficult to retain on standard reversed-phase HPLC columns, and its weak UV absorbance limits sensitivity in spectrophotometric detection. Furthermore, its low volatility and thermal instability make direct analysis by gas chromatography challenging.[1][2][3] Chemical derivatization addresses these limitations by converting the analyte into a product with more favorable physicochemical properties.[2][3] This process can enhance chromatographic retention, improve thermal stability for GC analysis, and introduce a UV-absorbing or fluorescent tag for increased detection sensitivity.[2][4]
Principle of Derivatization for this compound
The structure of this compound offers two primary sites for derivatization: the α-keto acid moiety and the ketone carbonyl group.
-
Targeting the α-Dicarbonyl Moiety for HPLC Analysis: The adjacent ketone and carboxylic acid groups can react with specific reagents to form stable, highly conjugated cyclic structures. o-Phenylenediamine (OPD) and its analogs are classic derivatizing agents that react with α-dicarbonyl compounds to form quinoxalinone derivatives.[5][6][7] These derivatives are often fluorescent and possess a strong UV chromophore, significantly enhancing detection sensitivity.[6][8]
-
Enhancing Volatility for GC-MS Analysis: To make the molecule suitable for GC-MS, its polarity must be reduced, and its volatility increased.[1][9] This is typically achieved through a two-step process:
-
Methoximation: The ketone carbonyl group is reacted with methoxyamine hydrochloride to form a methoxime. This step is crucial as it prevents the formation of multiple silylated derivatives due to tautomerization and stabilizes the α-keto acid from potential decarboxylation.[10]
-
Silylation: The carboxylic acid group and any other active hydrogens are then reacted with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the acidic protons with trimethylsilyl (TMS) groups.[9][10][11] The resulting derivative is significantly more volatile and thermally stable.[9]
-
Protocol 1: Derivatization with o-Phenylenediamine (OPD) for HPLC-UV/Fluorescence Detection
This protocol describes the formation of a fluorescent quinoxalinone derivative for sensitive analysis by HPLC.
Rationale
The reaction of the α-keto acid functionality of this compound with OPD in an acidic medium leads to the formation of a stable 3-(methoxycarbonylmethyl)-2-quinoxalinol derivative. This derivative exhibits strong UV absorbance and fluorescence, allowing for detection at picomolar levels.[6][7]
Materials
-
This compound standard or sample
-
o-Phenylenediamine (OPD)
-
Hydrochloric acid (HCl), 2 M
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Heating block or water bath
-
Vortex mixer
-
HPLC system with UV and/or fluorescence detector
Experimental Workflow
Caption: Workflow for OPD Derivatization.
Step-by-Step Protocol
-
Reagent Preparation: Prepare a solution of 12.5 mM OPD in 2 M HCl. This solution should be prepared fresh daily and protected from light.
-
Sample Preparation: To 50 µL of the sample or standard solution, add an equal volume of the OPD reagent solution.
-
Reaction: Vortex the mixture gently and incubate at 100°C for 30 minutes in a heating block or water bath.[8]
-
Cooling: After incubation, allow the mixture to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the HPLC system.
HPLC Conditions (Example)
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection (UV) | 315 nm |
| Detection (Fluorescence) | Excitation: 350 nm, Emission: 410 nm[6] |
Protocol 2: Methoximation and Silylation for GC-MS Analysis
This protocol renders the analyte volatile for separation and detection by GC-MS.
Rationale
This two-step derivatization is essential for the GC-MS analysis of keto acids.[10][12] Methoximation of the ketone group prevents enolization and subsequent formation of multiple TMS derivatives. Silylation of the carboxylic acid reduces the polarity and increases the volatility of the analyte, allowing it to pass through the GC column.[1][9]
Materials
-
This compound standard or sample (lyophilized)
-
Methoxyamine hydrochloride (MeOx)
-
Pyridine
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Heating block or oven
-
GC-MS system
Experimental Workflow
Caption: Workflow for Methoximation and Silylation.
Step-by-Step Protocol
-
Sample Preparation: Ensure the sample or standard is completely dry. This can be achieved by lyophilization (freeze-drying).[10]
-
Methoximation:
-
Prepare a solution of 20 mg/mL methoxyamine hydrochloride in pyridine.
-
Add 50 µL of this solution to the dried sample.
-
Incubate the mixture at 37°C for 90 minutes with shaking.[10]
-
-
Silylation:
-
To the methoximated sample, add 80 µL of MSTFA.
-
Incubate at 37°C for 30 minutes with shaking.[10]
-
-
Analysis: The derivatized sample is ready for injection into the GC-MS system.
GC-MS Conditions (Example)
| Parameter | Value |
| Column | DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250°C |
| Oven Program | Start at 70°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at 1 mL/min |
| MS Source Temperature | 230°C |
| MS Quad Temperature | 150°C |
| Scan Range | 50-550 m/z |
Summary of Derivatization Strategies
| Method | Target Functional Group | Reagent(s) | Detection Principle | Advantages | Considerations |
| Quinoxalinone Formation | α-Keto acid | o-Phenylenediamine (OPD) | UV/Fluorescence | High sensitivity, robust reaction | Reagent can be light-sensitive |
| Methoximation & Silylation | Ketone & Carboxylic Acid | Methoxyamine HCl, MSTFA | Mass Spectrometry | Suitable for volatile analysis, provides structural information | Requires anhydrous conditions, two-step process |
Conclusion
The derivatization of this compound is a critical step for its reliable quantification. The choice of derivatization strategy depends on the available analytical instrumentation and the required sensitivity. The OPD-based method is ideal for high-sensitivity analysis using HPLC with fluorescence or UV detection. The two-step methoximation and silylation protocol is the preferred method for GC-MS analysis, providing excellent volatility and fragmentation patterns for mass spectral identification. By following these detailed protocols, researchers can overcome the inherent analytical challenges posed by this polar, multifunctional molecule.
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Application and Protocol for the Large-Scale Synthesis of 4-Methoxy-2,4-dioxobutanoic Acid for Preclinical Studies
Introduction
The growing interest in small molecule inhibitors targeting metabolic pathways in disease has led to the investigation of various dicarbonyl compounds. Among these, 4-substituted 2,4-dioxobutanoic acid derivatives have emerged as a promising class of molecules with potential therapeutic applications. These compounds, also known as diketo acids (DKAs), have been identified as potent inhibitors of several enzymes, including those involved in viral replication and cancer metabolism.[1][2][3][4][5] The core 2,4-dioxobutanoic acid scaffold allows for diverse substitutions at the 4-position, enabling the fine-tuning of inhibitory activity and pharmacokinetic properties.
This application note provides a comprehensive guide to the large-scale synthesis of a key derivative, 4-Methoxy-2,4-dioxobutanoic acid. The availability of this compound in sufficient quantities and high purity is crucial for its evaluation in preclinical studies, including in vitro enzyme kinetics, cell-based assays, and in vivo animal models. The synthetic strategy detailed herein is designed for scalability, robustness, and high purity of the final product, making it suitable for drug discovery and development professionals.
The presented protocol is based on a two-step synthetic sequence commencing with a mixed Claisen condensation to form the intermediate methyl ester, followed by a selective hydrolysis to yield the final carboxylic acid. This document provides a detailed, step-by-step methodology, in-process controls, purification procedures, and comprehensive analytical characterization to ensure the production of this compound that meets the stringent requirements of preclinical research.
Synthetic Strategy and Rationale
The synthesis of this compound is achieved through a two-step process, as illustrated in the workflow diagram below. This approach was selected for its efficiency, use of readily available starting materials, and scalability.
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The Versatile Virtuoso: 4-Methoxy-2,4-dioxobutanoic Acid in Modern Organic Synthesis
Introduction: Unveiling a Powerful Synthetic Tool
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 4-Methoxy-2,4-dioxobutanoic acid, a seemingly unassuming β-keto ester, emerges as a potent and versatile precursor for a diverse array of heterocyclic compounds. Its unique structural motif, featuring a reactive 1,3-dicarbonyl system, a terminal carboxylic acid, and a methyl ester, provides multiple reaction sites for strategic chemical modifications. This guide offers an in-depth exploration of this compound as a key building block, providing both the theoretical underpinnings of its reactivity and practical, field-tested protocols for its application in the synthesis of valuable heterocyclic scaffolds. This document is intended for researchers, medicinal chemists, and professionals in drug development who seek to leverage this powerful synthon in their synthetic endeavors.
Physicochemical Properties and Safety Profile
A thorough understanding of a reagent's properties and handling requirements is the bedrock of safe and successful experimentation.
| Property | Value | Reference |
| CAS Number | 13192-05-7 | [1] |
| Molecular Formula | C₅H₆O₅ | [1] |
| Molecular Weight | 146.10 g/mol | |
| Appearance | Solid | [1] |
| Boiling Point | 240.5 ± 23.0 °C at 760 mmHg | [1] |
| Storage Temperature | Room temperature | [1] |
Safety Information:
This compound should be handled with appropriate laboratory precautions. It is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[1]
Synthesis of this compound: A Practical Protocol
The most common and efficient method for the synthesis of β-keto esters like this compound is the Claisen condensation.[2] This reaction involves the base-catalyzed condensation of an ester with another carbonyl compound. In this case, a mixed Claisen condensation between dimethyl oxalate and methyl acetate provides the desired product.
Reaction Principle: The Claisen Condensation
The mechanism of the Claisen condensation involves the formation of an enolate from methyl acetate, which then acts as a nucleophile, attacking one of the carbonyl groups of dimethyl oxalate. The subsequent loss of a methoxide leaving group generates the β-keto ester.[3] The use of a strong base, such as sodium methoxide, is crucial for deprotonating the starting ester to form the reactive enolate.[4][5]
Caption: Generalized workflow of the Claisen condensation for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
Dimethyl oxalate
-
Methyl acetate
-
Sodium methoxide
-
Anhydrous methanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add sodium methoxide (1.0 equivalent) to anhydrous methanol.
-
Addition of Esters: To the stirred suspension, add a solution of dimethyl oxalate (1.0 equivalent) and methyl acetate (1.2 equivalents) in anhydrous methanol dropwise via the dropping funnel at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and then concentrate under reduced pressure to remove the methanol.
-
Acidification: Cool the residue in an ice bath and acidify to pH 2-3 by the slow addition of 1 M hydrochloric acid.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
Application in Heterocyclic Synthesis: A Gateway to Bioactive Scaffolds
The true synthetic utility of this compound lies in its ability to serve as a precursor to a variety of heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry.
Synthesis of Pyridazinones
Pyridazinone derivatives are known to possess a wide range of biological activities, including antibacterial and anti-inflammatory properties.[6] The reaction of a 4-oxo-butanoic acid with a hydrazine derivative is a common and effective method for the synthesis of the pyridazinone core.[6][7]
Caption: Reaction pathway for the synthesis of a pyridazinone derivative.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Reaction: Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, concentrate the solvent under reduced pressure.
-
Purification: Collect the solid product by filtration and wash with cold ethanol. The crude product can be recrystallized from ethanol or an ethanol/water mixture to afford the pure pyridazinone derivative.
Synthesis of Pyrazolones
Pyrazolones are another class of heterocycles with significant medicinal applications. The classical synthesis involves the condensation of a β-keto ester with a hydrazine derivative.
Materials:
-
This compound
-
Phenylhydrazine
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
Addition of Phenylhydrazine: Add phenylhydrazine (1.0 equivalent) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by TLC.
-
Workup: Upon completion, the product may precipitate. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the desired pyrazolone derivative.
Synthesis of Substituted Pyrroles
Substituted pyrroles are core structures in many natural products and pharmaceuticals. While not a direct cyclization, this compound can be a precursor to 1,4-dicarbonyl compounds, which can then undergo a Paal-Knorr pyrrole synthesis. This involves a reductive amination approach.
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Application Notes and Protocols for the Analytical Standardization of 4-Methoxy-2,4-dioxobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 4-Methoxy-2,4-dioxobutanoic acid
This compound, a bifunctional molecule featuring a β-keto acid moiety and a methyl ester, presents a unique set of analytical challenges. Its structural complexity and inherent reactivity necessitate robust analytical standards to ensure its identity, purity, and stability in research and pharmaceutical development. As a potential building block in organic synthesis or a metabolite in biological systems, a comprehensive understanding of its analytical profile is paramount for reproducible and reliable scientific outcomes.
This guide, crafted from the perspective of a senior application scientist, provides a detailed framework for the analytical standardization of this compound. Moving beyond rote protocols, we delve into the causality behind methodological choices, offering a self-validating system for its comprehensive analysis. Every recommendation is grounded in established analytical principles and supported by authoritative references, ensuring scientific integrity.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for method development. These properties, summarized in the table below, inform choices regarding solvents, chromatographic conditions, and sample handling.
| Property | Value | Source |
| CAS Number | 13192-05-7 | |
| Molecular Formula | C₅H₆O₅ | |
| Molecular Weight | 146.1 g/mol | |
| Physical Form | Solid | |
| Boiling Point | 240.5 ± 23.0 °C at 760 mmHg | |
| IUPAC Name | This compound |
Part 1: Identification and Structural Elucidation
Confirming the chemical identity of this compound is the primary step in its standardization. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.
Causality of Experimental Choices: The choice of a deuterated solvent is critical. While solubility should be tested, solvents like DMSO-d₆ or Methanol-d₄ are good starting points. The addition of a drop of D₂O can be used to identify the exchangeable acidic proton of the carboxylic acid.
Protocol for NMR Analysis:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound standard and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Expected signals:
-
A singlet corresponding to the methoxy (-OCH₃) protons.
-
A singlet corresponding to the methylene (-CH₂-) protons.
-
A broad singlet for the carboxylic acid (-COOH) proton (will exchange with D₂O).
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected signals:
-
A signal for the methoxy carbon.
-
A signal for the methylene carbon.
-
Signals for the two ketone carbonyl carbons.
-
A signal for the carboxylic acid carbonyl carbon.
-
-
-
Data Processing and Interpretation: Process the spectra using appropriate software. Compare the observed chemical shifts and coupling patterns with theoretically predicted values to confirm the structure.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the analyte, further confirming its identity.
Causality of Experimental Choices: Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile molecule. Running in both positive and negative ion modes can provide complementary information. High-resolution mass spectrometry (HRMS) is recommended for unambiguous elemental composition determination.
Protocol for LC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of this compound in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an ESI source.
-
Chromatographic Conditions (for infusion or flow injection):
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI, both positive and negative.
-
Expected Ions:
-
Positive mode: [M+H]⁺, [M+Na]⁺
-
Negative mode: [M-H]⁻
-
-
Analysis Mode: Full scan for initial identification. For HRMS, aim for a mass accuracy of < 5 ppm.
-
-
Data Analysis: Compare the observed mass-to-charge ratios (m/z) with the calculated exact mass of the expected ions to confirm the molecular formula.
Part 2: Purity Determination and Impurity Profiling
A thorough understanding of potential impurities is critical for a comprehensive analytical standard. Impurities can arise from the synthesis process or from degradation of the molecule.
Potential Impurities
Potential Process-Related Impurities:
-
Unreacted Starting Materials: Dimethyl oxalate, methyl acetate.
-
By-products: Methanol, sodium methoxide (or other base catalyst).
-
Side-reaction Products: Self-condensation products of methyl acetate.
Potential Degradation Products:
-
Hydrolysis Product: 2,4-Dioxobutanoic acid (from hydrolysis of the methyl ester).
-
Decarboxylation Product: 3-Oxobutanoic acid methyl ester (from the unstable β-keto acid moiety).
Stability-Indicating HPLC-UV Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.
Causality of Experimental Choices: Reversed-phase HPLC is well-suited for separating polar to moderately non-polar compounds. A C18 column is a good first choice. The mobile phase should be acidic to suppress the ionization of the carboxylic acid, leading to better peak shape and retention. UV detection is appropriate as the ketone functionalities provide a chromophore.
Protocol for Stability-Indicating HPLC-UV Method:
-
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution is recommended to separate polar and non-polar impurities. A starting point could be 5% B, ramping to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by a UV scan of the analyte (a wavelength around 210 nm is a common starting point for non-aromatic ketones).
-
Injection Volume: 10 µL.
-
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, perform forced degradation studies.
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 80 °C).
-
Photolytic Degradation: Expose the sample to UV and visible light.
-
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
GC-MS Analysis of Volatile Impurities
GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities. Due to the low volatility of this compound, derivatization is necessary.
Causality of Experimental Choices: A two-step derivatization involving methoximation followed by silylation is recommended. Methoximation stabilizes the keto groups, preventing tautomerization, while silylation of the carboxylic acid increases volatility.
Protocol for GC-MS with Derivatization:
-
Sample Preparation and Derivatization:
-
To a dried aliquot of the sample, add a solution of methoxyamine hydrochloride in pyridine and incubate to form the methoxime derivative.
-
Following this, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate to form the trimethylsilyl (TMS) ester.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C).
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Acquisition Mode: Full scan for identification of unknown impurities and Selected Ion Monitoring (SIM) for quantification of known impurities.
-
Part 3: Quantification of this compound
For assay determination, a validated HPLC-UV method is the industry standard, offering a balance of accuracy, precision, and accessibility.
Protocol for HPLC-UV Assay:
-
Standard Preparation:
-
Stock Standard Solution: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable diluent (e.g., mobile phase) to obtain a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5-100 µg/mL).
-
-
Sample Preparation: Accurately weigh the sample to be tested and dissolve it in the diluent to a concentration within the calibration range.
-
Chromatographic Analysis: Analyze the standard and sample solutions using the validated HPLC-UV method described in section 2.2.
-
Calculation: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of the sample from the calibration curve using its peak area. Calculate the purity of the sample as a percentage.
Data Presentation
Table 1: Recommended HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Table 2: Typical Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Specificity | No interference at the analyte's retention time |
| Robustness | No significant change in results with small variations in method parameters |
Experimental Workflows and Diagrams
Caption: Potential degradation pathways for this compound.
References
- ICH, Q1A (R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). [Link]
- MedCrave.
- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
- ChemUniverse. This compound. [Link]
- PubMed. Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies. [Link]
- PubMed.
- ResearchGate. Analysis of intracellular α-keto acids by HPLC with fluorescence detection. [https://www.researchgate.net/publication/340502758_Analysis_of_intracellular_a-keto_acids_by_HPLC_with_fluorescence_detection]([Link]
Application Note: Preparation and Handling of Stock Solutions of 4-Methoxy-2,4-dioxobutanoic acid
Abstract
This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 4-Methoxy-2,4-dioxobutanoic acid (CAS No: 13192-05-7). Intended for researchers in chemistry, biology, and drug development, these protocols emphasize safety, accuracy, and stability to ensure experimental reproducibility. The guide covers physicochemical properties, step-by-step preparation of high-concentration stock solutions in organic solvents, methods for creating aqueous working solutions, and best practices for storage and quality control.
Introduction
This compound is a keto acid and butanoic acid derivative whose utility in research necessitates consistent and reliable experimental conditions. The foundation of such experiments is the accurate preparation of stock solutions. Improperly prepared solutions can lead to significant errors in downstream applications, affecting data interpretation and reproducibility. Factors such as compound purity, solvent selection, and storage conditions are critical variables that must be controlled.
This guide explains the causality behind each step, providing a framework that is not only procedural but also educational, allowing researchers to adapt the protocols to their specific experimental needs while maintaining the integrity of the compound.
Compound Data and Safety Information
Prior to handling, it is imperative to be fully aware of the compound's properties and associated hazards.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 13192-05-7 | [1][2] |
| Molecular Formula | C₅H₆O₅ | [1] |
| Molecular Weight | 146.10 g/mol | [1] |
| Physical Form | Solid | |
| Typical Purity | ≥95% | [1] |
Hazard Identification and Safety Precautions
This compound is classified as hazardous. All handling should be performed in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
| Hazard Information | Details | Reference |
| GHS Pictogram | GHS07 (Harmful/Irritant) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
| Required PPE | Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat. | [4][5] |
| Handling | Avoid generating dust.[5] Use in a well-ventilated area or chemical fume hood.[6][7] Avoid contact with skin and eyes.[8] |
Preparation of a 100 mM Stock Solution in DMSO
This protocol details the preparation of a high-concentration stock solution using the weighing method, which is standard for solid compounds.[9][10] Dimethyl sulfoxide (DMSO) is recommended as the initial solvent due to its high solvating power for a wide range of organic molecules.
Required Materials and Equipment
-
This compound (solid)
-
Anhydrous/molecular biology grade DMSO
-
Analytical balance (readable to 0.1 mg)
-
10 mL Class A volumetric flask
-
Spatula and weigh paper/weigh boat
-
Glass funnel
-
Pasteur pipette or serological pipette
-
Vortex mixer
-
Cryogenic vials for aliquoting
-
Appropriate PPE (gloves, safety goggles, lab coat)
Calculation of Required Mass
Accurate preparation requires accounting for the compound's purity. The formula to calculate the mass needed is:
Mass (g) = Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × Volume (L) × (100 / Purity %)
Example Calculation for 10 mL of a 100 mM solution (Purity = 96%):
-
Mass (g) = 0.1 mol/L × 146.10 g/mol × 0.010 L × (100 / 96)
-
Mass (g) = 0.1461 g × 1.0417
-
Mass (g) = 0.1522 g or 15.22 mg
Step-by-Step Protocol
-
Preparation: Place a 10 mL Class A volumetric flask, a clean glass funnel, and a bottle of DMSO inside a chemical fume hood. Don appropriate PPE.
-
Weighing: Tare the analytical balance with a weigh boat. Carefully weigh out 15.22 mg of this compound. Record the exact mass.
-
Initial Dissolution: Using the funnel, carefully transfer the weighed solid into the 10 mL volumetric flask. Add approximately 7-8 mL of DMSO to the flask.
-
Solubilization: Cap the flask securely and vortex or swirl gently until all the solid has completely dissolved. A brief sonication in a water bath can aid dissolution if needed, but avoid excessive heating. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Bringing to Volume: Once fully dissolved, carefully add DMSO dropwise using a pipette until the bottom of the meniscus aligns with the calibration mark on the neck of the volumetric flask.[10]
-
Final Mixing: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Immediately dispense the stock solution into smaller, single-use volumes (e.g., 100 µL) in clearly labeled cryogenic vials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Labeling: Label each aliquot with the compound name, concentration (100 mM), solvent (DMSO), preparation date, and your initials.
Experimental Workflow Diagram
Caption: Workflow for preparing a stock solution.
Solvent Selection and Solubility Testing
While DMSO is a versatile starting point, it may not be compatible with all experimental systems. If an alternative solvent is required (e.g., Ethanol, DMF), or if solubility is unknown, a small-scale test should be performed first.
Protocol for Solubility Test:
-
Weigh approximately 1-2 mg of the compound into a small glass vial.
-
Add the chosen solvent in 100 µL increments.
-
After each addition, vortex and visually inspect for dissolution.
-
Continue adding solvent until the compound dissolves completely.
-
Calculate the approximate solubility (e.g., if 2 mg dissolves in 200 µL, solubility ≈ 10 mg/mL).
This empirical step prevents the loss of valuable compound and ensures you can achieve the desired stock concentration.
Quality Control and Validation
A properly prepared stock solution should be a self-validating system.
-
Visual Inspection: The final solution must be clear, colorless (or its intrinsic color), and free of any visible particulates or precipitate.
-
Concentration Verification (Optional): For applications requiring exceptionally high accuracy, the concentration can be verified using methods like High-Performance Liquid Chromatography (HPLC) with a standard curve or quantitative Nuclear Magnetic Resonance (qNMR).
Storage and Stability
Keto acids can be susceptible to degradation.[11] Proper storage is therefore essential to maintain the integrity of the stock solution.
-
Temperature: Store aliquots at -20°C for short-term use (weeks) and -80°C for long-term storage (months).
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they can degrade the compound and introduce moisture. This is the primary rationale for creating single-use aliquots.[11]
-
Light: Store vials in a light-blocking container or freezer box to prevent potential photodegradation.
-
Inert Atmosphere: For highly sensitive applications, the headspace of the vials can be flushed with an inert gas like argon or nitrogen before sealing.
Preparation of Aqueous Working Solutions
Most biological and cellular assays are performed in aqueous buffers. High-concentration organic stock solutions must be diluted carefully to prevent the compound from precipitating.
Protocol for Dilution:
-
Thaw a single aliquot of the 100 mM DMSO stock solution at room temperature.
-
Briefly vortex the thawed vial to ensure homogeneity.
-
Perform serial dilutions. To prepare a 100 µM working solution from a 100 mM stock, you can perform a 1:1000 dilution.
-
Crucial Step: Add the small volume of the DMSO stock solution to the larger volume of the aqueous buffer while vortexing the buffer. Never add the aqueous buffer to the DMSO stock, as this will cause localized high concentrations and likely lead to precipitation.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.
By adhering to these detailed protocols, researchers can ensure the preparation of accurate and stable stock solutions of this compound, forming a reliable foundation for reproducible and high-quality scientific data.
References
- Making stock acid and base solutions. Protocols Online. [Link]
- 4-Methoxy-4-oxobutanoic acid - Physico-chemical Properties. ChemBK. [Link]
- Helmenstine, A. M. (2019). How to Prepare Common Acid Solutions. ThoughtCo. [Link]
- 4-Methoxy-2-methyl-4-oxobutanoic acid | C6H10O4.
- How To Make A Standard Solution. The Chemistry Blog. [Link]
- Ssekajja, S. (2021). How to prepare solutions(Acid)
- Preparing Solutions. Chemistry LibreTexts. [Link]
- This compound. ChemUniverse. [Link]
- 15 Tips for Storing Acids in Your Labor
- Managing Chemical Retention and Storage In Your Laboratory. Vanderbilt Environmental Health and Safety. [Link]
- How to Store and Handle Chemicals in Laboratories: A Complete Guide. Storemasta. [Link]
- How To Properly Store Chemicals in a Lab. OnePointe Solutions. [Link]
- This compound | CAS 13192-05-7. Chemical-Suppliers.com. [Link]
- Dioxobutanoic acid | C4H4O4.
Sources
- 1. chemuniverse.com [chemuniverse.com]
- 2. This compound | CAS 13192-05-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 4-Methoxy-2-methyl-4-oxobutanoic acid | C6H10O4 | CID 4563901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How to Prepare Common Acid Solutions [thoughtco.com]
- 5. zycz.cato-chem.com [zycz.cato-chem.com]
- 6. Making stock acid and base solutions (molarities and specific gravities of concentrated acids and bases) | Protocols Online [protocolsonline.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. chembk.com [chembk.com]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Isolation of 4-Methoxy-2,4-dioxobutanoic Acid Metabolites
Introduction
4-Methoxy-2,4-dioxobutanoic acid is a dicarbonyl compound of interest in various fields of metabolic research. Understanding its metabolic fate is crucial for elucidating its biological activity, potential toxicity, and role in biochemical pathways. The isolation and characterization of its metabolites from complex biological matrices, such as plasma, urine, or cell culture media, present significant analytical challenges. These challenges stem from the inherent reactivity of the α- and γ-keto acid functionalities, potential instability, and the low concentrations at which metabolites are often present.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework and actionable protocols for the effective isolation of potential metabolites of this compound. The methodologies described herein are grounded in established principles of analytical chemistry for acidic and keto-acid compounds and are designed to be adaptable to various research contexts. We will explore strategies for sample preparation, derivatization, and analytical separation, with a focus on ensuring the integrity and recovery of the target analytes.
Predicted Metabolic Transformations
In the absence of specific metabolic data for this compound, we can predict potential metabolic transformations based on its chemical structure. These predictions guide the selection of appropriate isolation techniques. Key metabolic pathways for compounds with similar functional groups often involve:
-
O-demethylation: The methoxy group can be demethylated to a hydroxyl group.
-
Reduction: The ketone functionalities can be reduced to hydroxyl groups.
-
Decarboxylation: The carboxylic acid group can be removed.
-
Conjugation: The parent compound or its metabolites can be conjugated with glucuronic acid or sulfate for excretion.
These potential transformations would result in metabolites with varying polarities and chemical properties, necessitating a robust and versatile isolation strategy.
Experimental Workflow Overview
The overall workflow for the isolation and analysis of this compound metabolites can be conceptualized as a multi-stage process, beginning with meticulous sample preparation and culminating in instrumental analysis. Each stage is critical for the successful identification of metabolites.
Caption: General experimental workflow for metabolite isolation and analysis.
Part 1: Sample Preparation - The Foundation of Reliable Analysis
The primary objective of sample preparation is to isolate the metabolites of interest from the complex biological matrix while minimizing degradation and removing interfering substances. The choice of method will depend on the sample type and the physicochemical properties of the expected metabolites.
Protocol 1: Protein Precipitation for Plasma and Serum Samples
This protocol is a rapid and effective method for removing the bulk of proteins from plasma or serum samples, which can interfere with downstream analysis.
Materials:
-
Biological sample (plasma, serum)
-
Ice-cold methanol or acetonitrile
-
Vortex mixer
-
Refrigerated centrifuge
-
Evaporator (e.g., SpeedVac or nitrogen evaporator)
Procedure:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold methanol (a 1:4 ratio).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the sample at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a SpeedVac. The dried extract is now ready for derivatization or reconstitution in a suitable solvent for LC-MS analysis.
Causality behind choices:
-
Cold Solvent: Using ice-cold solvent helps to quench enzymatic activity that could degrade metabolites.
-
Solvent-to-Sample Ratio: A 4:1 ratio of organic solvent to sample is generally sufficient for effective protein precipitation.
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine and Cell Culture Media
LLE is a versatile technique that separates compounds based on their differential solubilities in two immiscible liquid phases. This is particularly useful for extracting acidic metabolites.[1]
Materials:
-
Urine or cell culture media sample
-
Ethyl acetate (or other suitable organic solvent)
-
Hydrochloric acid (HCl) to acidify the sample
-
Sodium chloride (NaCl) to reduce the solubility of analytes in the aqueous phase
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 1 mL of the aqueous sample, add a sufficient amount of HCl to adjust the pH to ~2. This protonates the carboxylic acid groups, making them less polar.
-
Add an equal volume of ethyl acetate.
-
Add NaCl to saturate the aqueous phase, which drives the organic analytes into the organic phase (salting out).
-
Vortex vigorously for 2 minutes to ensure efficient partitioning.
-
Centrifuge at 3,000 x g for 10 minutes to achieve a clean phase separation.
-
Carefully collect the upper organic layer (ethyl acetate) containing the acidic and neutral metabolites.
-
Repeat the extraction with another portion of ethyl acetate and combine the organic extracts.
-
Evaporate the combined organic extracts to dryness.
Causality behind choices:
-
Acidification: Lowering the pH ensures that the carboxylic acid metabolites are in their neutral, less water-soluble form, thus promoting their extraction into the organic solvent.[2]
-
Ethyl Acetate: This solvent is effective at extracting a wide range of moderately polar compounds.
Part 2: Derivatization - Enhancing Analyte Detectability and Stability
Derivatization is a crucial step, particularly for GC-MS analysis, as it converts non-volatile and thermally labile compounds into more volatile and stable derivatives. For keto acids, a two-step derivatization process involving oximation followed by silylation is highly recommended.[3]
Protocol 3: Two-Step Derivatization (Oximation and Silylation) for GC-MS Analysis
This protocol protects the reactive keto groups and the acidic proton of the carboxylic acid, making the metabolites suitable for GC-MS analysis.[3]
Materials:
-
Dried sample extract
-
Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Oximation: To the dried sample extract, add 50 µL of methoxyamine hydrochloride solution. This step converts the keto groups to their methoxime derivatives, preventing enolization.[4]
-
Incubate the mixture at 60°C for 60 minutes.
-
Silylation: After cooling to room temperature, add 80 µL of MSTFA. This will silylate the carboxylic acid and any hydroxyl groups.
-
Incubate at 80°C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
Derivatization Reactions:
Caption: Key derivatization reactions for keto-acid analysis.
Part 3: Analytical Techniques
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the volatility and thermal stability of the metabolites (or their derivatives).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Following the derivatization protocol described above, the metabolites of this compound can be effectively separated and identified.
Typical GC-MS Parameters:
| Parameter | Typical Value | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A non-polar column suitable for a wide range of derivatized metabolites. |
| Injector Temp. | 250 °C | Ensures complete volatilization of the derivatized analytes. |
| Oven Program | Start at 70°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min | A temperature gradient allows for the separation of compounds with different boiling points. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is ideal for the analysis of polar, non-volatile, and thermally labile metabolites that are not amenable to GC-MS, even after derivatization. It often requires minimal sample preparation beyond protein precipitation and reconstitution.
Typical LC-MS/MS Parameters:
| Parameter | Typical Value | Rationale |
| Column | Reversed-phase C18, 2.1 x 100 mm, 1.8 µm | Good retention and separation of moderately polar to non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ion mode and aids in chromatographic separation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic modifier for eluting the analytes. |
| Gradient | 5% B to 95% B over 10 minutes | A gradient elution is necessary to separate a complex mixture of metabolites. |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative | ESI is a soft ionization technique suitable for polar molecules. Running in both modes provides comprehensive coverage. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) or Full Scan with data-dependent MS/MS | MRM for targeted quantification of known metabolites; full scan for untargeted discovery. |
Conclusion
The successful isolation and identification of this compound metabolites hinge on a carefully designed and executed analytical strategy. The protocols and guidelines presented in this application note provide a robust starting point for researchers. It is imperative to emphasize that these methods may require optimization based on the specific biological matrix and the analytical instrumentation available. By understanding the chemical principles behind each step, from sample preparation to instrumental analysis, researchers can confidently navigate the complexities of metabolite discovery and characterization.
References
- ChemBK. 4-Methoxy-4-oxobutanoic acid.
- PubChem. 4-Methoxy-2-methyl-4-oxobutanoic acid.
- Magritek. Separation of Acidic, Basic and Neutral Compounds.
- ResearchGate. How to Prepare Your Samples for Polar Metabolite Analysis?.
- PubChem. 4-(6-Methoxy-2-pyridinyl)-2,4-dioxobutanoic acid.
- ChemUniverse. This compound.
- PubChem. 4-methoxy-4-oxobutanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal.
- ResearchGate. Techniques for Detection and Extraction of Metabolites.
- Agilent. Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics.
- EMBL. Protocols used for LC-MS analysis.
- PubMed. Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives.
- Chemistry LibreTexts. 4.8: Acid-Base Extraction.
- PubMed Central. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols.
- YouTube. 7. Planning an Acid-Base Extraction.mov.
- PubMed. 2,5-Dihydroxy-4-methoxybenzophenone: a novel major in vitro metabolite of benzophenone-3 formed by rat and human liver microsomes.
- ResearchGate. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human.
- PubMed. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human.
- ResearchGate. Study on metabolites of 2,5-dimethoxy-4-bromamphetamine (DOB) in human urine using gas chromatography-mass spectrometry.
Sources
Application Note: The Use of 4-Methoxy-2,4-dioxobutanoic Acid as a Reference Standard
Introduction: The Critical Role of Reference Standards in Scientific Research and Drug Development
In the landscape of pharmaceutical development and scientific research, the accuracy and reproducibility of experimental results are paramount. Chemical reference standards serve as the cornerstone of analytical method validation, instrument calibration, and the precise quantification of compounds. A well-characterized reference standard provides a benchmark against which newly synthesized batches of a substance or the concentration of an analyte in a complex matrix can be reliably measured. This application note provides a comprehensive guide to the use of 4-Methoxy-2,4-dioxobutanoic acid as a reference standard, intended for researchers, scientists, and drug development professionals.
This compound (CAS 13192-05-7) is a dicarbonyl compound with potential applications in organic synthesis and as an intermediate in the manufacturing of more complex molecules. Its utility as a reference standard is predicated on its purity, stability, and thorough characterization. This document outlines the essential chemical and physical properties of this compound, provides detailed protocols for its handling and use in common analytical techniques, and discusses the principles of establishing its traceability and ensuring its continued fitness for purpose.
Physicochemical Properties and Characterization of this compound
A comprehensive understanding of the physicochemical properties of a reference standard is fundamental to its correct handling, storage, and application. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 13192-05-7 | [1][2] |
| Molecular Formula | C₅H₆O₅ | [1] |
| Molecular Weight | 146.10 g/mol | [1] |
| IUPAC Name | This compound | |
| Appearance | Solid | |
| Purity | Typically ≥95% | [1] |
| Boiling Point | 240.5 ± 23.0 °C at 760 mmHg | |
| Storage Temperature | Room temperature |
Safety, Handling, and Storage
Proper handling and storage are crucial to maintain the integrity of the reference standard and to ensure the safety of laboratory personnel.
2.1. Safety Precautions
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Therefore, it is imperative to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.
2.2. Storage Conditions
To ensure the long-term stability of this compound as a reference standard, it should be stored at room temperature in a tightly sealed container, protected from light and moisture. Periodic re-evaluation of the reference standard's purity is recommended to ensure its continued suitability.
Protocols for the Use of this compound as a Reference Standard
The following protocols are provided as a guide for the use of this compound in common analytical applications. It is essential to validate these methods for your specific instrumentation and matrix.
3.1. Preparation of Stock and Working Standard Solutions
Accurate preparation of standard solutions is the foundation of quantitative analysis. The following workflow outlines the key steps.
Caption: Workflow for the preparation of stock and working standard solutions.
3.2. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the quantification of non-volatile compounds. The following is a general-purpose HPLC method that can be optimized for specific applications.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Protocol:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a series of working standard solutions of this compound to generate a calibration curve.
-
Inject the sample solutions.
-
The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.
3.3. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of organic molecules.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
Acquisition Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher.
-
Number of Scans: 16 or as required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
Data Analysis:
-
The resulting ¹H NMR spectrum should be compared with a reference spectrum of this compound to confirm its identity. The chemical shifts, splitting patterns, and integration values should be consistent with the known structure.
3.4. Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, which is a key parameter for its identification.
Instrumentation:
-
Mass spectrometer with a suitable ionization source (e.g., electrospray ionization - ESI).
Sample Preparation:
-
Prepare a dilute solution (e.g., 10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
Analysis:
-
The analysis can be performed in both positive and negative ion modes. In negative ion mode, the [M-H]⁻ ion is expected. The exact mass of the molecular ion should be determined and compared to the theoretical mass of this compound.
Establishing Traceability and Ensuring Fitness for Purpose
The utility of a reference standard is directly linked to its traceability to a primary standard, such as those provided by pharmacopeias or national metrology institutes.[3]
4.1. Qualification of a Secondary Reference Standard
When a primary reference standard for this compound is not available, a well-characterized in-house (secondary) reference standard must be established. The qualification process involves a comprehensive characterization to confirm its identity and purity.
Caption: Workflow for the qualification of a secondary reference standard.
4.2. Stability Monitoring
A continuous stability monitoring program is essential to ensure that the reference standard remains fit for purpose over time. This involves periodic re-testing of the standard to detect any degradation. The stability program should evaluate the impact of temperature, humidity, and light on the reference standard.
Conclusion
The use of a well-characterized reference standard of this compound is fundamental for achieving accurate and reliable results in research and development. This application note provides a framework for the proper handling, storage, and utilization of this compound as a reference standard. By adhering to the principles of good laboratory practice and the protocols outlined herein, researchers can ensure the integrity of their analytical data and contribute to the advancement of science and the development of new technologies.
References
- World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
- ChemUniverse. (n.d.). This compound.
Sources
Application Notes & Protocols: A Framework for Efficacy Testing of 4-Methoxy-2,4-dioxobutanoic acid
Abstract
This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to evaluate the therapeutic efficacy of 4-Methoxy-2,4-dioxobutanoic acid. Due to the limited public data on this specific molecule, this guide establishes a logical, phased approach for its characterization, beginning with fundamental biochemical and cellular assays to validate its hypothesized mechanism of action, and progressing to in vivo models to assess efficacy and preliminary safety. The protocols herein are designed to be robust and self-validating, providing the foundational data necessary for go/no-go decisions in a preclinical drug discovery pipeline.
Introduction: Rationale and Hypothesized Mechanism
This compound is a small molecule whose therapeutic potential is largely unexplored. Structurally related compounds, specifically 4-substituted 2,4-dioxobutanoic acids, have been identified as potent inhibitors of glycolic acid oxidase[1]. Glycolic acid oxidase is a key enzyme in the metabolic pathway that converts glycolate to glyoxylate, a direct precursor of oxalate. The overproduction of oxalate is implicated in hyperoxaluria and the formation of calcium oxalate kidney stones. Furthermore, analogs such as succinic acid monomethyl ester have been shown to impact mitochondrial enzymes like succinate dehydrogenase, suggesting a potential role in modulating cellular metabolism.
Given this context, the primary hypothesis is that This compound functions as an enzyme inhibitor within a key metabolic pathway. This guide, therefore, outlines a systematic, three-phase approach to test this hypothesis and evaluate its potential as a therapeutic agent for metabolic disorders.
Experimental Phases:
-
Phase 1: In Vitro Target Engagement & Cellular Activity. Confirmation of direct enzyme inhibition and assessment of the compound's effects in a relevant cellular context.
-
Phase 2: In Vivo Pharmacokinetics & Preliminary Safety. Determination of the compound's absorption, distribution, metabolism, and excretion (ADME) profile and initial safety tolerance.
-
Phase 3: In Vivo Efficacy Assessment. Evaluation of the compound's therapeutic effect in a disease-relevant animal model.
Phase 1: In Vitro Characterization
The foundational step in evaluating any new chemical entity is to confirm its biological activity in controlled, reductionist systems. This phase aims to validate the hypothesized mechanism of action at the biochemical and cellular levels, while also establishing a therapeutic window by comparing specific activity against general cytotoxicity.
Biochemical Assay: Enzyme Inhibition Kinetics
Causality Statement: Before proceeding to complex biological systems, it is imperative to confirm direct interaction between this compound and its putative enzyme target (e.g., glycolic acid oxidase). This assay will determine the potency (IC50) and the mechanism of inhibition, providing crucial information for structure-activity relationship (SAR) studies.[2][3]
Protocol 1: In Vitro Enzyme Inhibition Assay
-
Objective: To determine the IC50 value and mode of inhibition of this compound against a selected metabolic enzyme.
-
Materials:
-
Purified recombinant target enzyme (e.g., human glycolic acid oxidase).
-
Substrate for the enzyme (e.g., glycolic acid).
-
Detection reagents for product formation or substrate depletion.
-
This compound, dissolved in a suitable vehicle (e.g., DMSO).
-
Assay buffer (optimized for pH and salt concentration for the specific enzyme).
-
96-well microplates.
-
Plate reader (spectrophotometer or fluorometer).
-
-
Procedure (IC50 Determination):
-
Prepare a 2-fold serial dilution of this compound in assay buffer, typically starting from 100 µM down to picomolar concentrations across 10-12 points.
-
Add 5 µL of each inhibitor concentration to triplicate wells of a 96-well plate. Include vehicle-only (0% inhibition) and a known inhibitor/no enzyme (100% inhibition) controls.
-
Add 20 µL of the enzyme solution (at a pre-determined optimal concentration) to all wells and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 25 µL of the substrate at its Km concentration.[3]
-
Immediately measure the kinetic rate of the reaction using a plate reader at the appropriate wavelength for a set duration (e.g., 10-20 minutes). Ensure the reaction remains in the linear phase.
-
Data Analysis: Plot the reaction rate against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
-
Procedure (Mechanism of Action):
-
To determine the mode of inhibition, repeat the assay using a matrix of varying substrate concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x Km) and several fixed inhibitor concentrations (e.g., 0.5x, 1x, 2x IC50).[4]
-
Data Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots. Analyze the changes in Vmax and Km in the presence of the inhibitor to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.
-
Table 1: Example Data for Enzyme Inhibition Assay
| Parameter | Value | Interpretation |
|---|---|---|
| IC50 | 1.2 µM | Potency of the compound against the target. |
| Inhibition Mode | Competitive | Compound likely binds to the active site, competing with the substrate. |
| Ki | 0.6 µM | The dissociation constant of the enzyme-inhibitor complex. |
Figure 1. Workflow for IC50 determination in a biochemical enzyme inhibition assay.
Cell-Based Assays: Cellular Activity & Cytotoxicity
Causality Statement: A compound's activity against a purified enzyme does not guarantee its efficacy in a cellular environment, where factors like cell permeability, off-target effects, and metabolic conversion come into play. Therefore, it is essential to measure the compound's effect on relevant metabolic pathways within intact cells and simultaneously assess its toxicity to determine a viable therapeutic index.
Protocol 2: Cellular Metabolic Activity Assay
-
Objective: To quantify the impact of this compound on a key metabolic output (e.g., cellular ATP levels) in a relevant cell line.
-
Materials:
-
A metabolically active cell line (e.g., HepG2 human liver cells, HK-2 human kidney cells).
-
Standard cell culture media and supplements.
-
Opaque-walled 96-well plates suitable for luminescence.
-
ATP detection assay kit (e.g., luciferin/luciferase-based).[5]
-
Luminometer.
-
-
Procedure:
-
Seed cells in opaque-walled 96-well plates at a pre-optimized density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture media.
-
Replace the existing media with the media containing the compound or vehicle control.
-
Incubate for a relevant time period (e.g., 24, 48, or 72 hours), based on the expected mechanism and cell doubling time.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the ATP detection reagent according to the manufacturer's protocol (which lyses the cells and provides the substrate for luciferase).
-
Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control. Plot the normalized values against the log of compound concentration to determine the EC50 (the concentration at which the metabolic effect is 50% of maximum).
-
Protocol 3: Cellular Viability (Cytotoxicity) Assay
-
Objective: To measure the concentration at which this compound induces cell death.
-
Materials:
-
Same cell line and culture conditions as Protocol 2.
-
Clear 96-well plates.
-
MTT or XTT reagent.[6]
-
Solubilization buffer (for MTT assay).
-
Spectrophotometer.
-
-
Procedure:
-
Perform steps 1-4 from Protocol 2 using a clear 96-well plate.
-
After the incubation period, add the MTT/XTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
If using MTT, add the solubilization buffer and incubate further to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: Normalize the absorbance to the vehicle control. Plot the normalized viability against the log of compound concentration to determine the CC50 (the concentration at which cytotoxicity is 50%).
-
Table 2: Example Data for In Vitro Cellular Assays
| Assay | Cell Line | Parameter | Value |
|---|---|---|---|
| Metabolic Activity | HepG2 | EC50 (ATP reduction) | 5.5 µM |
| Cytotoxicity | HepG2 | CC50 (MTT) | 85.0 µM |
| Calculated Parameter | | Therapeutic Index (CC50/EC50) | 15.5 |
Figure 2. Decision-making flowchart based on Phase 1 in vitro results.
Phase 2: In Vivo Pharmacokinetics & Efficacy
Upon successful validation in vitro, the investigation must move to an in vivo system to understand how the compound behaves in a whole organism and whether it can produce a therapeutic effect in a disease model.
Pharmacokinetic (PK) Profiling
Causality Statement: An effective drug must reach its target tissue at a sufficient concentration for a sufficient duration. Pharmacokinetic studies are essential to determine the ADME properties of the compound, which informs dose selection and scheduling for subsequent efficacy studies.[7][8][9] Poor experimental design at this stage can lead to a loss of information and potentially unethical animal use.[7]
Protocol 4: Single-Dose Rodent Pharmacokinetic Study
-
Objective: To determine key PK parameters (Cmax, Tmax, AUC, t1/2) of this compound in rodents.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice (n=3-4 per time point or using sparse sampling).
-
Procedure:
-
Administer the compound via two routes in separate groups: intravenous (IV) bolus (e.g., 2 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg). The IV route is crucial for determining absolute bioavailability.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at specific time points post-dose. Typical time points:
-
IV: 2, 5, 15, 30 min; 1, 2, 4, 8, 24 hours.
-
PO: 15, 30 min; 1, 2, 4, 8, 24 hours.
-
-
Process blood to plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.
-
Table 3: Example Pharmacokinetic Parameters in Rats
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t1/2 (hr) | Bioavailability (%) |
|---|---|---|---|---|---|---|
| IV | 2 | 1520 | 0.08 | 2850 | 2.1 | N/A |
| PO | 10 | 2680 | 0.5 | 9975 | 2.5 | 70% |
In Vivo Efficacy Assessment
Causality Statement: The ultimate test of a compound's therapeutic potential is its ability to modify the disease course in a relevant animal model. Based on the hypothesized mechanism, a diet-induced model of metabolic syndrome is a robust and clinically relevant choice, as it recapitulates key features of the human condition such as obesity, insulin resistance, and dyslipidemia.[10][11][12]
Protocol 5: Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
-
Objective: To evaluate the effect of this compound on body weight, glucose homeostasis, and lipid profiles in mice with diet-induced metabolic syndrome.
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Study Design:
-
Induction Phase (10-12 weeks): Acclimatize mice for 1 week on a standard chow diet. Then, switch the majority of animals to a high-fat diet (HFD, e.g., 60% kcal from fat) to induce obesity and metabolic dysfunction. A control group remains on the chow diet.[12]
-
Randomization: Once the HFD group achieves a significant weight gain (~15-20% more than the chow group), randomize them by body weight into treatment groups (n=8-10 per group):
-
Group 1: Chow Diet + Vehicle
-
Group 2: High-Fat Diet + Vehicle
-
Group 3: High-Fat Diet + Compound (Low Dose)
-
Group 4: High-Fat Diet + Compound (High Dose)
-
Group 5 (Optional): High-Fat Diet + Positive Control (e.g., Metformin)
-
-
Treatment Phase (4-8 weeks): Administer the compound or vehicle daily via oral gavage. Monitor body weight and food intake 2-3 times per week.
-
-
Key Endpoints & Procedures:
-
Glucose Tolerance Test (GTT): Perform at the end of the study. Fast mice for 6 hours, administer a glucose bolus (2 g/kg, i.p.), and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
-
Terminal Blood Collection: At study termination, collect blood via cardiac puncture for analysis of plasma insulin, triglycerides, and cholesterol.
-
Tissue Collection: Harvest liver and epididymal white adipose tissue (eWAT). Weigh tissues and fix a portion for histopathological analysis (e.g., H&E staining for lipid accumulation).
-
-
Integrated Toxicology: During the study, perform daily health checks for any signs of overt toxicity (e.g., lethargy, ruffled fur). At termination, major organs (liver, kidneys, spleen) should be weighed. This serves as a preliminary, non-GLP safety assessment.[13][14]
Table 4: Key Efficacy Endpoints in DIO Model
| Group | Final Body Weight (g) | GTT AUC (mg/dLmin) | Plasma Triglycerides (mg/dL) |
|---|---|---|---|
| Chow + Vehicle | 28.5 ± 1.5 | 18,500 ± 1,200 | 85 ± 10 |
| HFD + Vehicle | 45.2 ± 2.1 | 35,600 ± 2,500 | 160 ± 20 |
| HFD + Compound (10 mg/kg) | 39.8 ± 1.9 | 27,800 ± 2,100* | 125 ± 15* |
| HFD + Compound (30 mg/kg) | 35.1 ± 1.7** | 22,100 ± 1,800** | 102 ± 12** |
*p < 0.05, *p < 0.01 vs. HFD + Vehicle
Figure 3. Timeline and workflow for the in vivo DIO mouse efficacy study.
Conclusion and Future Directions
This application note details a rigorous, phased experimental plan to investigate the therapeutic efficacy of this compound. By systematically progressing from biochemical validation to cellular assays and finally to a relevant in vivo disease model, researchers can generate the critical data package needed to make an informed decision on the compound's future.
If this compound demonstrates a promising profile—potent on-target activity, a good in vitro therapeutic index, favorable pharmacokinetics, and significant efficacy in the DIO model—the subsequent steps would involve:
-
Mechanism of Action Deconvolution: Further studies to confirm target engagement in vivo.
-
Lead Optimization: Medicinal chemistry efforts to improve potency and ADME properties.
-
Formal Safety & Toxicology: IND-enabling toxicology studies conducted under Good Laboratory Practice (GLP) regulations to support clinical development.[15]
This framework provides a clear and scientifically sound path forward for unlocking the potential of this compound.
References
- Creative Bioarray. (n.d.). Animal Models of Metabolic Disease.
- Aarons, L., & Ogungbenro, K. (2010). Optimal design of pharmacokinetic studies. Basic & Clinical Pharmacology & Toxicology, 106(3), 250-255.
- Kasi, V. S., et al. (2016). Animal models of metabolic syndrome: a review. Nutrition & Metabolism, 13(1), 1-17.
- Price, R., & Gaber, M. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Drug Delivery and Translational Research, 10(4), 890-904.
- de Oliveira, J., et al. (2021). Animal Models of Metabolic Disorders in the Study of Neurodegenerative Diseases: An Overview. Frontiers in Neuroscience, 15, 648937.
- ResearchGate. (n.d.). Experimental Design Considerations in Pharmacokinetic Studies.
- Biobide. (n.d.). What is an Inhibition Assay?.
- Iurciuc, M., et al. (2023). MICE MODELS IN METABOLIC SYNDROME RESEARCH - A REVIEW. Farmacia, 71(4), 705-713.
- News-Medical.net. (2021). Cell Metabolism Assays.
- International Journal of Pharmaceutical Sciences Review and Research. (2022). Animal models in Metabolic Syndrome.
- Ogungbenro, K., & Aarons, L. (2008). Design of population pharmacokinetic experiments using prior information. Journal of Biopharmaceutical Statistics, 18(6), 1210-1226.
- Ryan, K., et al. (2018). Fully Bayesian Experimental Design for Pharmacokinetic Studies. Pharmaceutical Research, 35(5), 102.
- Chondrex, Inc. (n.d.). Cell Metabolism Assays.
- European Medicines Agency. (n.d.). General toxicity study designs.
- Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research.
- MuriGenics. (n.d.). Toxicology.
- U.S. Food & Drug Administration. (2023). CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs).
- ResearchGate. (n.d.). In vitro enzymatic assay.
- National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23090345, 4-(6-Methoxy-2-pyridinyl)-2,4-dioxobutanoic acid.
- National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes.
- SlideShare. (2015). In Vitro and in Vivo toxicity Determination for Drug Discovery.
- Mat-Junit, S., et al. (2013). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. International Journal of Molecular Sciences, 14(1), 1191-1222.
- Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(3), 100659.
- Mayo Clinic. (n.d.). Metabolic Disorder Clinical Trials.
- U.S. Food & Drug Administration. (2020). Safety Testing of Drug Metabolites: Guidance for Industry.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88264747, 4-methoxy-4-oxobutanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal.
- ChemUniverse. (n.d.). This compound.
- Dutton, C. J., et al. (1990). Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives. Journal of Medicinal Chemistry, 33(6), 1819-1824.
- Rupa Health. (2023). How to Test Your Patients for Metabolic Syndrome.
- Velez-Quintero, M. C., et al. (2020). Laboratory diagnostic approaches in metabolic disorders. Annals of Translational Medicine, 8(19), 1253.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4563901, 4-Methoxy-2-methyl-4-oxobutanoic acid.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Methoxy-2,4-dioxobutanoic Acid & Related β-Ketoesters
Welcome to the technical support guide for the synthesis of 4-Methoxy-2,4-dioxobutanoic acid and related compounds. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning behind them to empower you to make informed decisions in your laboratory work.
The primary synthetic route for the carbon backbone of this compound involves a crossed Claisen condensation . This powerful C-C bond-forming reaction is the cornerstone for producing β-ketoesters, which are versatile intermediates in the synthesis of numerous compounds, including heterocycles and active pharmaceutical ingredients (APIs).[1][2] This guide will focus on the condensation between methyl acetate and dimethyl oxalate, a classic example of a crossed Claisen reaction where one ester partner lacks α-hydrogens.[3][4][5]
Section 1: The Synthetic Pathway - A Mechanistic Overview
The synthesis is achieved via a base-catalyzed crossed Claisen condensation. In this reaction, an enolizable ester (methyl acetate) is deprotonated to form a nucleophilic enolate, which then attacks the electrophilic carbonyl of a non-enolizable ester (dimethyl oxalate).
The mechanism proceeds through several key steps:
-
Enolate Formation: A strong base abstracts an acidic α-proton from methyl acetate to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks one of the carbonyl carbons of dimethyl oxalate, forming a tetrahedral intermediate.[1]
-
Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide leaving group.
-
Deprotonation (Driving Force): The resulting β-ketoester product has highly acidic protons between the two carbonyl groups. The base deprotonates this position, forming a stable enolate. This effectively irreversible step is crucial as it drives the reaction equilibrium towards the product.[1][6]
-
Protonation: An acidic workup neutralizes the enolate to yield the final product, dimethyl 2-oxosuccinate, the precursor to our target molecule.
Caption: Mechanism of the crossed Claisen condensation.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is consistently low. What are the likely causes and solutions?
A1: Low yields in a Claisen condensation typically stem from issues with equilibrium, side reactions, or reaction conditions.
-
Cause 1: Incomplete Enolate Formation or Base Issues. The initial deprotonation of methyl acetate is critical.
-
Solution:
-
Choice of Base: Sodium hydride (NaH) or sodium methoxide (NaOMe) are commonly used. NaH is an irreversible base that drives enolate formation, but its heterogeneity can sometimes lead to inconsistent results. NaOMe is effective, but ensure it matches the ester's alcohol portion to prevent transesterification.[7]
-
Reagent Quality: Use freshly opened, high-purity base. Sodium methoxide can degrade upon exposure to moisture.
-
Solvent Purity: The reaction is highly sensitive to moisture and protic solvents. Ensure all solvents (e.g., THF, Diethyl Ether) are rigorously dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
-
-
Cause 2: Reversible Reaction. The Claisen condensation is an equilibrium process. The final deprotonation of the product is what drives the reaction to completion.[6][8]
-
Solution: Use at least one full equivalent of base. Using a stoichiometric amount ensures that after the initial condensation, there is enough base remaining to deprotonate the newly formed, and highly acidic, β-ketoester. This final deprotonation step is thermodynamically favorable and pulls the entire reaction forward.
-
-
Cause 3: Competing Self-Condensation. Methyl acetate can react with itself to form methyl acetoacetate.
-
Solution: This side reaction can be minimized by controlling the addition of reagents. A recommended procedure is to add the methyl acetate slowly to a mixture of the base and the non-enolizable ester (dimethyl oxalate). This ensures that the generated enolate has a much higher probability of reacting with the more electrophilic and higher concentration dimethyl oxalate.[3]
-
Q2: My crude NMR spectrum shows several unexpected peaks. What are the common impurities?
A2: Identifying impurities is key to optimizing the reaction and purification.
-
Impurity 1: Methyl Acetoacetate. This is the product of methyl acetate self-condensation. It will show characteristic peaks for the acetyl methyl group (singlet, ~2.2 ppm) and the methylene group (~3.4 ppm), in addition to the methoxy group.
-
Impurity 2: Transesterification Products. If you use, for example, sodium ethoxide with methyl esters, you will see a mixture of methyl and ethyl esters in your product and starting materials. The solution is to always match the alkoxide base to the ester alcohol (e.g., sodium methoxide for methyl esters).[7]
-
Impurity 3: Unreacted Starting Materials. This points to inefficient reaction conditions. Refer to the solutions in Q1, focusing on reaction time, temperature, and reagent stoichiometry/purity.
Q3: I am struggling with the purification of the final product. What is the recommended procedure?
A3: Purification requires careful workup followed by chromatography.
-
Step 1: Controlled Acidic Workup. After the reaction is complete, it must be quenched and neutralized. Cool the reaction mixture in an ice bath and slowly add a dilute acid (e.g., 1M HCl) until the pH is acidic (~pH 3-4). This protonates the product enolate and neutralizes any remaining base. Perform this step slowly to control heat evolution.
-
Step 2: Liquid-Liquid Extraction. Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane to ensure all of the product is recovered. Combine the organic layers, wash with brine to remove water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Step 3: Column Chromatography. This is often the most effective method for removing structurally similar impurities.[9]
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient solvent system is typically effective. Start with a nonpolar mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 70:30 Hexane:Ethyl Acetate). The more polar product will elute later than less polar impurities. Monitor the fractions by TLC.
-
Section 3: Experimental Protocol & Workflow
This protocol provides a reliable starting point for the synthesis of dimethyl 2-oxosuccinate.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Dimethyl oxalate
-
Methyl acetate (anhydrous)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere (N₂), add sodium hydride (1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a stir bar, reflux condenser, and addition funnel. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF to the flask.
-
Reagent Addition: In the addition funnel, prepare a solution of dimethyl oxalate (1.0 eq) and methyl acetate (1.2 eq) in anhydrous THF.
-
Reaction: Cool the NaH/THF suspension to 0 °C in an ice bath. Add the solution from the addition funnel dropwise to the stirred suspension over 1 hour. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of 1M HCl until the solution is acidic (pH ~3).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash once with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude oil via silica gel column chromatography using a hexane/ethyl acetate gradient.
Caption: General experimental workflow for the synthesis.
Section 4: Frequently Asked Questions (FAQs)
-
Q: Why is dimethyl oxalate such an effective substrate for this reaction?
-
A: Dimethyl oxalate is an ideal electrophile for crossed Claisen condensations for two main reasons: 1) It lacks α-hydrogens, meaning it cannot form an enolate and undergo self-condensation, which simplifies the product mixture significantly.[1][4] 2) The two electron-withdrawing ester groups make its carbonyl carbons highly electrophilic and susceptible to nucleophilic attack.
-
-
Q: Can I use a different base, like Lithium Diisopropylamide (LDA)?
-
A: Yes, LDA is a very strong, non-nucleophilic base that can be used to irreversibly and quantitatively form the enolate before the addition of the electrophile (dimethyl oxalate). This two-step procedure can offer better control and minimize self-condensation. However, LDA requires stricter anhydrous conditions and low temperatures (typically -78 °C). For scalability and simplicity, NaH or NaOMe are often preferred.
-
-
Q: The final product I need is the carboxylic acid, not the methyl ester. How do I perform a selective hydrolysis?
-
A: Selectively hydrolyzing one ester group in the presence of others is a significant synthetic challenge. Standard saponification with NaOH would likely hydrolyze both methyl esters. To achieve the target this compound (which is a mono-ester, mono-acid), you would need a more nuanced approach. Potential strategies include:
-
Enzymatic Hydrolysis: Using a lipase enzyme that can selectively cleave one of the esters. This requires screening for a suitable enzyme.
-
Steric Hindrance: Modifying the synthesis to use a bulky ester group (e.g., tert-butyl) alongside the methyl ester. The tert-butyl ester could then be selectively cleaved under acidic conditions, leaving the methyl ester intact.
-
Carefully Controlled Saponification: Using exactly one equivalent of base at low temperatures might favor mono-hydrolysis, but this is often difficult to control and can lead to mixtures.
-
-
Section 5: Data Summary
This table provides a quick reference for how reaction parameters can influence the outcome.
| Parameter | Option 1 | Option 2 | Expected Outcome & Remarks |
| Base | Sodium Methoxide (NaOMe) | Sodium Hydride (NaH) | NaOMe is effective but requires matching the ester. NaH is stronger and irreversible but can be harder to handle. Both require anhydrous conditions. |
| Stoichiometry | < 1 eq. of Base | ≥ 1 eq. of Base | Less than one equivalent will result in low yield due to the reversible nature of the initial condensation step.[6][8] |
| Temperature | 0 °C to Room Temp | -78 °C (with LDA) | Lower temperatures can improve selectivity and reduce side reactions but may require longer reaction times or stronger bases like LDA. |
| Addition Order | Esters added to Base | Enolizable ester added to Base + Non-enolizable ester | The second option is preferred to minimize self-condensation of the enolizable ester.[3] |
References
- Grokipedia. Dieckmann condensation.
- Organic Chemistry Portal. Dieckmann Condensation.
- SynArchive. Dieckmann Condensation.
- Benchchem. Application Notes and Protocols: Claisen Condensation Reactions Involving Diethyl Oxalate.
- JoVE. Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization.
- African Rock Art. Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate.
- Chemistry LibreTexts. 9.8: Mixed Claisen Condensations.
- Organic Chemistry | OpenStax. 23.8 Mixed Claisen Condensations.
- Chemistry LibreTexts. 23.8: Mixed Claisen Condensations.
- J&K Scientific. Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate.
- Benchchem. Technical Support Center: 4-(2,4-Difluorophenyl)-4-oxobutanoic acid Purification.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Dieckmann Condensation [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Methoxy-2,4-dioxobutanoic Acid
Welcome to the technical support center for the synthesis of 4-Methoxy-2,4-dioxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this multi-step synthesis. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.
I. Synthesis Overview: A Two-Step Approach
The synthesis of this compound is typically achieved through a two-step process:
-
Mixed Claisen Condensation: A mixed Claisen condensation between methyl acetate and dimethyl oxalate to form the intermediate, methyl 4-methoxy-2,4-dioxobutanoate.[1][2][3] This reaction requires a strong base, such as sodium methoxide.
-
Hydrolysis: Subsequent hydrolysis of the methyl ester intermediate to yield the final carboxylic acid product.[4][5][6][7]
This guide will address potential impurities and troubleshooting strategies for each of these critical steps.
II. Troubleshooting the Mixed Claisen Condensation
The Claisen condensation is a powerful C-C bond-forming reaction, but it is not without its challenges.[8] A mixed Claisen reaction, in particular, can lead to a mixture of products if not properly controlled.[1][3][9]
Frequently Asked Questions (FAQs): Mixed Claisen Condensation
Q1: Why is a mixed Claisen condensation used for this synthesis?
A1: A mixed Claisen condensation is effective here because one of the ester reactants, dimethyl oxalate, has no α-hydrogens and therefore cannot form an enolate to act as a nucleophile.[1][3][10][11] This prevents self-condensation of the oxalate and directs the reaction towards the desired product, with methyl acetate acting as the enolate donor.[3][10][11]
Q2: What are the most common impurities I might see in my crude product after the Claisen condensation?
A2: The most common impurities include:
-
Unreacted Starting Materials: Methyl acetate and dimethyl oxalate.
-
Methyl Acetoacetate: The self-condensation product of methyl acetate.[2]
-
Transesterification Products: If the alkoxide base used does not match the alkoxy group of the esters (e.g., using sodium ethoxide with methyl esters), you can get ethyl esters as byproducts.
Q3: My yield is low. What are the likely causes?
A3: Low yields can stem from several factors:
-
Insufficiently Strong Base: The base must be strong enough to deprotonate methyl acetate to a sufficient extent. Sodium methoxide or sodium hydride are common choices.
-
Premature Quenching: The reaction should be allowed to proceed to completion before workup.
-
Side Reactions: The formation of byproducts, particularly the self-condensation of methyl acetate, will consume starting material and lower the yield of the desired product.
Troubleshooting Guide: Mixed Claisen Condensation
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low yield of desired product | Incomplete reaction. | Ensure the use of a sufficiently strong and anhydrous base (e.g., sodium methoxide). Increase reaction time or temperature cautiously. |
| Self-condensation of methyl acetate. | Use a non-enolizable ester (dimethyl oxalate) in excess to favor the mixed condensation. Add methyl acetate slowly to the base and dimethyl oxalate mixture. | |
| Presence of methyl acetoacetate | Self-condensation of methyl acetate. | This is a common byproduct. Purification by fractional distillation or column chromatography may be necessary. To minimize its formation, ensure the enolate of methyl acetate reacts preferentially with dimethyl oxalate by controlling the addition rate and stoichiometry. |
| Presence of ethyl esters | Use of sodium ethoxide with methyl esters. | Always use an alkoxide base that matches the alcohol portion of your esters (e.g., sodium methoxide for methyl esters) to avoid transesterification. |
| Difficult to isolate product | The product may be in its enolate form. | An acidic workup is necessary to protonate the enolate of the β-keto ester product, making it neutral and extractable into an organic solvent.[12] |
Visualizing the Claisen Condensation and Impurity Formation
Caption: Desired vs. Side Reactions in the Claisen Condensation.
III. Troubleshooting the Hydrolysis Step
The hydrolysis of the intermediate ester, methyl 4-methoxy-2,4-dioxobutanoate, to the final carboxylic acid product is a critical step that can also introduce impurities if not performed correctly.
Frequently Asked Questions (FAQs): Hydrolysis
Q1: What are the common methods for hydrolyzing the intermediate ester?
A1: The ester can be hydrolyzed under acidic or basic conditions. Basic hydrolysis (saponification) using a base like sodium hydroxide, followed by an acidic workup, is common and often irreversible, which can lead to higher yields.[6][7] Acid-catalyzed hydrolysis is a reversible reaction.[5]
Q2: What is the primary impurity I should be concerned about during hydrolysis?
A2: The most significant impurity is the unhydrolyzed starting material , methyl 4-methoxy-2,4-dioxobutanoate. Incomplete hydrolysis will lead to contamination of the final product with this ester.
Q3: My final product seems to be degrading. What could be happening?
A3: this compound is a β-keto acid, which is susceptible to decarboxylation (loss of CO2), especially upon heating.[13][14][15] This will result in the formation of 3-methoxy-2-oxobutanoic acid as an impurity.
Troubleshooting Guide: Hydrolysis and Decarboxylation
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Presence of methyl 4-methoxy-2,4-dioxobutanoate in the final product | Incomplete hydrolysis. | Increase the reaction time, temperature, or concentration of the acid or base. Ensure thorough mixing. |
| Low yield of the carboxylic acid | Incomplete hydrolysis. | Optimize hydrolysis conditions as mentioned above. |
| Decarboxylation of the product. | Avoid excessive heating during hydrolysis and workup. Perform the reaction at the lowest effective temperature. | |
| Formation of 3-methoxy-2-oxobutanoic acid | Decarboxylation of the desired product. | This is a common degradation pathway for β-keto acids.[16] Minimize heat exposure. Purification via crystallization at low temperatures may be effective in separating it from the desired product. |
Visualizing the Hydrolysis and Decarboxylation Pathways
Caption: Hydrolysis to the desired product and its potential decarboxylation.
IV. Purification and Analytical Characterization
Proper purification and analytical techniques are essential to ensure the purity of the final product.
Recommended Purification Protocol: Recrystallization
-
Solvent Selection: Choose a solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of ethyl acetate and hexanes or dichloromethane and hexanes can be a good starting point.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum at a low temperature to avoid decarboxylation.
Analytical Methods for Purity Assessment
| Technique | Purpose | Expected Observations for Pure Product | Common Impurities Detected |
| ¹H NMR | Structural confirmation and purity assessment. | Characteristic peaks for the methoxy group, the methylene protons, and the acidic proton. | Unreacted starting materials, self-condensation product, unhydrolyzed ester, and decarboxylation product will show distinct signals. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Signals corresponding to the carbonyl carbons, the methoxy carbon, and the methylene carbon. | Presence of additional carbonyl or aliphatic signals from impurities. |
| HPLC | Quantitative purity analysis. | A single major peak corresponding to the product. | Separate peaks for each impurity, allowing for quantification of their levels. |
| Mass Spectrometry | Molecular weight confirmation. | A molecular ion peak corresponding to the calculated mass of the product. | Peaks corresponding to the molecular weights of expected impurities. |
V. References
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Decarboxylation. Retrieved from [Link]
-
Cooper, M. M., & Klymkowsky, M. W. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Retrieved from [Link]
-
ACS Publications. (2021, February 5). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. Retrieved from [Link]
-
African Rock Art. (n.d.). Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Claisen condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 23.9: Mixed Claisen Condensations. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 17). 23.8: Mixed Claisen Condensations. Retrieved from [Link]
-
J&K Scientific. (n.d.). Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 17). 9.8: Mixed Claisen Condensations. Retrieved from [Link]
-
Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]
-
Google Patents. (n.d.). WO2011048425A1 - Continuous process for the production of beta-keto esters by claisen condensation. Retrieved from
-
Clark, J. (n.d.). Hydrolysis of esters. Chemguide. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 19.06: Carboxylic Derivatives - The Claisen Condensation. Retrieved from [Link]
-
Allen. (n.d.). Claisen Condensation – Mechanism, Variations & FAQs. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). methyl 4-methoxy-2-methylbutanoate. Retrieved from [Link]
-
OpenStax. (2023, September 20). 23.8 Mixed Claisen Condensations. Retrieved from [Link]
-
Quora. (2018, September 16). What factors contribute to the fact that the non-catalyzed hydrolysis of an ester has a slow reaction? Retrieved from [Link]
-
Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Tautomerism of 4-phenyl-2,4-dioxobutanoic acid. Insights from pH ramping NMR study and quantum chemical calculations. Retrieved from [Link]
-
RSC Publishing. (n.d.). Methoxy-group migration in the hydrolysis of the 4-nitrobenzene-p-sulphonates of methyl β-D-xylopyranoside and methyl β-D-glucopyranoside. Journal of the Chemical Society D. Retrieved from [Link]
Sources
- 1. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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resolving peak tailing for 4-Methoxy-2,4-dioxobutanoic acid in HPLC
Topic: Resolving Peak Tailing for 4-Methoxy-2,4-dioxobutanoic acid in HPLC
Welcome to our dedicated technical support guide for scientists and researchers encountering peak tailing issues with this compound in High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chromatographic principles at play. This guide is structured to help you diagnose and resolve these issues methodically.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem?
A: Peak tailing refers to the asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1][2][3][4] In an ideal separation, a peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is problematic because it reduces resolution between adjacent peaks, complicates peak integration, and ultimately compromises the accuracy and precision of quantification.[2][3][4]
Q2: I'm seeing peak tailing specifically with this compound. What are the likely chemical causes?
A: Based on the structure of this compound, which contains both a carboxylic acid and a β-dicarbonyl group, there are two primary chemical interactions with the HPLC column that are likely causing peak tailing:
-
Secondary Silanol Interactions: Most reverse-phase HPLC columns are silica-based and have residual silanol groups (-Si-OH) on their surface.[1][5][6] The acidic proton of the carboxylic acid on your analyte can interact with these silanol groups, leading to a secondary retention mechanism that causes peak tailing.[3][5]
-
Metal Chelation: The 1,3-dicarbonyl moiety in your molecule is a classic bidentate chelating agent. Trace metal contaminants (like iron, aluminum, or titanium) present in the silica matrix of the column, the column hardware (frits, tubing), or even the mobile phase can complex with your analyte.[3][5][7] This interaction acts as another retention mechanism, causing significant peak tailing.[4][5]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing for this compound. We will proceed from simpler mobile phase adjustments to more involved hardware and column considerations.
Issue 1: Poor Peak Shape Due to Mobile Phase pH
Expertise & Experience: The ionization state of an acidic analyte like this compound is critical for good peak shape. When the mobile phase pH is close to the analyte's pKa, a mixture of ionized and non-ionized forms exist, which can lead to peak broadening or tailing.[8][9] For acidic compounds, it's generally best to work at a pH that is at least 2 units below the pKa to ensure it is fully protonated and in a single form.
Troubleshooting Protocol:
-
Estimate the pKa: this compound has a carboxylic acid group, likely with a pKa in the range of 2.5-4.5.
-
Adjust Mobile Phase pH: Lower the pH of your aqueous mobile phase. A good starting point is a pH of 2.5 to 3.0.[1][5][6] This will suppress the ionization of both the analyte's carboxylic acid and the column's residual silanol groups, minimizing secondary interactions.[5][6]
-
Buffer Selection: It is crucial to use a buffer to maintain a stable pH.[8][10][11] Unbuffered acidic mobile phases can lead to inconsistent results and poor peak shape.[12]
Recommended Mobile Phase Buffers for Low pH:
| Buffer | pKa | Buffering Range | Comments |
| Formic Acid | 3.75 | 2.8 - 4.8 | Volatile and MS-compatible. Use at a concentration of 0.1% (v/v). |
| Phosphate Buffer | 2.15 (pKa1) | 1.1 - 3.1 | Excellent buffering capacity at low pH. Not MS-compatible. |
| Trifluoroacetic Acid (TFA) | 0.5 | < 2.5 | Strong ion-pairing agent that can improve peak shape but may be difficult to remove from the column and can suppress MS signal. Use at 0.05-0.1% (v/v). |
Workflow for pH Optimization:
Caption: Workflow for optimizing mobile phase pH.
Issue 2: Peak Tailing Caused by Metal Chelation
Expertise & Experience: If lowering the pH does not fully resolve the peak tailing, metal chelation is the next most likely cause. The β-dicarbonyl structure of your analyte is highly prone to interacting with metal ions in the HPLC system.[3][4] These interactions can be mitigated by using a chelating agent in the mobile phase or by using bio-inert HPLC hardware.
Troubleshooting Protocol 1: Adding a Chelating Agent
A simple and effective solution is to add a stronger chelating agent to the mobile phase to "mop up" any free metal ions, preventing them from interacting with your analyte.
Step-by-Step Methodology:
-
Prepare a Stock Solution: Create a 10 mM stock solution of Ethylenediaminetetraacetic acid (EDTA) in HPLC-grade water. EDTA is an excellent and widely used chelating agent.[10][13]
-
Mobile Phase Preparation: Add the EDTA stock solution to your aqueous mobile phase to a final concentration of 20-50 µM (0.02-0.05 mM).
-
Equilibrate the System: Thoroughly flush the HPLC system and column with the EDTA-containing mobile phase for at least 30-60 minutes to ensure all active metal sites are passivated.
-
Analyze the Sample: Inject your sample and compare the peak shape to the analysis without EDTA.
Workflow for Chelator Addition:
Caption: Workflow for using a mobile phase chelator.
Troubleshooting Protocol 2: Column and System Inertness
If a chelating agent is not desirable (e.g., in LC-MS applications where it can cause signal suppression), consider the inertness of your column and system.
-
Use a High-Purity, End-Capped Column: Modern Type B silica columns are manufactured to have very low metal content and are extensively end-capped to cover most residual silanol groups.[1][5] If you are using an older column, switching to a modern, high-purity column can significantly improve peak shape.[1][14][15]
-
Consider Bio-Inert or PEEK Hardware: If metal leaching from the HPLC system itself is suspected (e.g., from stainless steel frits or tubing), using a system with PEEK or other bio-inert flow paths can eliminate this source of contamination.[7][16][17]
Recommended Column Types for Acidic and Chelating Compounds:
| Column Type | Key Feature | Why it Helps |
| High-Purity, End-Capped C18 | Low silanol activity, low metal content. | Minimizes secondary silanol interactions and metal chelation sites.[1][5][14] |
| Polar-Embedded C18 | Contains a polar group near the silica surface. | Shields residual silanols, improving peak shape for polar analytes.[2] |
| Mixed-Mode Anion Exchange/Reverse Phase | Combines anion exchange and reverse phase characteristics. | Can provide alternative selectivity and improved retention for acidic compounds.[18] |
Summary of Troubleshooting Strategies
| Strategy | Causality Addressed | Recommended Action |
| pH Optimization | Analyte and silanol ionization | Lower mobile phase pH to 2.5-3.0 with a suitable buffer (e.g., 0.1% formic acid).[5][6][11] |
| Mobile Phase Chelator | Metal chelation | Add 20-50 µM EDTA to the aqueous mobile phase.[10][13] |
| Column Selection | Silanol interactions & metal content | Use a modern, high-purity, end-capped C18 column.[1][14][15] |
| System Hardware | Metal leaching from system components | Utilize an HPLC system with a bio-inert (e.g., PEEK) flow path.[16][17] |
By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak tailing for this compound, leading to more accurate and reliable analytical results.
References
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
- Element Lab Solutions. Peak Tailing in HPLC.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- Benchchem. troubleshooting peak tailing in HPLC analysis of 2''-O-Coumaroyljuglanin.
- Chromatography Today. (2021, May 5). New LC Column Increases Retention for Acidic Compounds.
- Waters. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- ACE HPLC Columns. ACE® Ultra Inert Base Deactivated HPLC Columns.
- GL Sciences. Reverse Phase HPLC Columns.
- PubMed. (2014, November 7). Use of chelating agents to improve the resolution and consistency of cation-exchange chromatography of monoclonal antibodies.
- Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Agilent. Ultra Inert HPLC Columns.
- HPLC Troubleshooting Guide.
- PubMed. (2001, April 13). Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chelation column.
- Thermo Fisher Scientific. Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties.
Sources
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- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
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- 13. Use of chelating agents to improve the resolution and consistency of cation-exchange chromatography of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. glsciencesinc.com [glsciencesinc.com]
- 16. agilent.com [agilent.com]
- 17. Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chelation column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Crystallization of 4-Methoxy-2,4-dioxobutanoic acid
Welcome to the technical support center for the crystallization of 4-Methoxy-2,4-dioxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this and structurally related compounds. As a β-keto acid, this compound presents unique challenges, including potential instability and a tendency to form oils or amorphous solids. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to optimize your crystallization processes for high-purity crystalline material.
Understanding the Molecule: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a robust crystallization protocol. While comprehensive experimental data is not extensively published, we can infer some properties based on its structure and data from suppliers.
| Property | Value/Information | Source |
| Molecular Formula | C₅H₆O₅ | [1] |
| Molecular Weight | 146.1 g/mol | [1] |
| Physical Form | Solid | |
| Boiling Point | 240.5 ± 23.0 °C at 760 mmHg | |
| Purity (Typical) | 96% | [1] |
Crystallization Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common issues encountered during the crystallization of this compound.
Issue 1: The compound "oils out" instead of forming crystals upon cooling.
Q: I've dissolved my this compound in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What is happening and how can I fix it?
A: "Oiling out" is a common problem, especially with compounds that have relatively low melting points or when the solution is highly supersaturated at a temperature above the compound's melting point.[2][3][4] The oil is a liquid phase of your compound, often saturated with solvent and impurities, which can hinder the formation of an ordered crystal lattice.[5]
Causality and Solutions:
-
High Supersaturation: Rapid cooling or using too little solvent can lead to a sudden and high degree of supersaturation, forcing the compound out of solution as a liquid.
-
Solution: Reheat the solution to dissolve the oil, add more solvent (10-20% more) to decrease the supersaturation level, and allow it to cool much more slowly.[2] Insulating the flask can promote slow cooling.
-
-
Low Melting Point Impurities: The presence of impurities can significantly depress the melting point of your compound, making it more prone to oiling out.
-
Solution: Consider a preliminary purification step, such as column chromatography, before crystallization. If the oil solidifies on further cooling, you can attempt a second recrystallization of the solidified material.
-
-
Inappropriate Solvent Choice: The solvent may be too "good" a solvent, meaning the compound remains highly soluble even at lower temperatures, or the solvent's boiling point is much higher than the compound's melting point.
-
Solution: Experiment with a different solvent or a solvent mixture. A good starting point is to find a solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot. A two-solvent system (a "good" solvent for dissolution and a "poor" solvent as an anti-solvent) can also be effective.[6]
-
Issue 2: No crystals form, even after extended cooling.
Q: My solution of this compound remains clear even after cooling in an ice bath. What should I do to induce crystallization?
A: The failure to crystallize upon cooling indicates that the solution is not sufficiently supersaturated, or that there is a high energy barrier to nucleation.
Causality and Solutions:
-
Insufficient Supersaturation: You may have used too much solvent.
-
Solution: Evaporate some of the solvent to increase the concentration of your compound and then try cooling again.[2]
-
-
Lack of Nucleation Sites: Crystal growth requires an initial nucleus to start.
-
Solution 1: Scratching. Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[2]
-
Solution 2: Seeding. If you have a small amount of pure crystalline material, add a single seed crystal to the cooled, saturated solution. This will provide a template for crystal growth.
-
-
High Solubility: The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Solution: Add a "poor" solvent (an anti-solvent) dropwise to the solution until it becomes slightly turbid, then add a few drops of the "good" solvent to clarify it before allowing it to cool slowly.
-
Issue 3: An amorphous solid or a fine powder precipitates instead of well-defined crystals.
Q: Instead of nice crystals, I'm getting a glassy solid or a very fine powder that is difficult to filter and may not be pure. Why is this happening?
A: The formation of an amorphous solid or a fine powder is often the result of very rapid precipitation, which doesn't allow time for the molecules to arrange themselves into an ordered crystal lattice.[7][8]
Causality and Solutions:
-
Rapid Cooling: Cooling the solution too quickly is a common cause.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in a cold bath. Insulating the flask can help.[9]
-
-
High Concentration: The solution may be too concentrated, leading to rapid "crashing out" of the solid.
-
Solution: Re-dissolve the solid in more solvent and recrystallize.
-
-
Solvent Choice: The solvent may not be ideal for promoting ordered crystal growth. The interaction between the solvent and the solute can significantly impact crystal morphology.[10][11][12]
-
Solution: Conduct a systematic solvent screen to identify a solvent that provides a moderate solubility gradient with temperature.
-
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Crystallization
This protocol provides a step-by-step method for identifying a suitable solvent for the crystallization of this compound.
-
Preparation: Place a small amount (e.g., 10-20 mg) of your compound into several small test tubes.
-
Solvent Addition (Room Temperature): To each test tube, add a different solvent dropwise (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) until the solid dissolves or it is clear that it is insoluble. Record the approximate solubility at room temperature.
-
Heating: For the test tubes where the compound was insoluble or sparingly soluble at room temperature, gently heat the mixture in a water bath. Add more solvent dropwise if necessary to achieve complete dissolution.
-
Cooling and Observation: Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. Observe which solvents yield crystalline material.
-
Evaluation: A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Protocol 2: Troubleshooting "Oiling Out"
-
Re-dissolution: If an oil has formed, return the flask to the heat source.
-
Dilution: Add more of the same solvent (or the "good" solvent in a mixed system) in small increments (e.g., 5-10% of the original volume) until the oil redissolves to form a clear solution.
-
Slow Cooling: Remove the flask from the heat and insulate it with glass wool or a beaker of warm water to ensure a very slow cooling rate.
-
Seeding (Optional): If available, add a seed crystal once the solution has cooled slightly but before oiling out occurs again.
-
Patience: Allow the solution to stand undisturbed for an extended period.
Visualization of Crystallization Workflow
The following diagram illustrates a general workflow for troubleshooting common crystallization challenges.
Caption: Troubleshooting workflow for crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the likely impact of the β-keto acid functionality on the crystallization of this compound?
A1: The β-keto acid moiety introduces several factors that can complicate crystallization. These molecules can be thermally unstable and may decarboxylate upon prolonged heating.[13][14] This potential for degradation can introduce impurities into your system, which can inhibit crystallization or lead to oiling out. It is advisable to use the minimum heating time necessary to dissolve the compound.
Q2: How does pH affect the crystallization of an acidic compound like this?
A2: The pH of the solution can significantly impact the solubility and crystal habit of acidic compounds.[15][16][17] For this compound, at a pH below its pKa, it will exist predominantly in its neutral, less water-soluble form. As the pH increases above its pKa, it will deprotonate to form a more water-soluble carboxylate salt. Therefore, crystallization from aqueous systems is likely to be more successful at a lower pH. It is crucial to control the pH to ensure consistency in your crystallization process.[18][19]
Q3: Can polymorphism be expected for this compound?
A3: Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules.[20] Different polymorphs can have different physical properties, such as solubility and melting point. While there is no specific literature on the polymorphism of this compound, it is a possibility that should be considered, especially if you observe variations in your crystallization outcome under different conditions.
Q4: What are the best practices for storing this compound to maintain its integrity for crystallization?
A4: Given its potential instability as a β-keto acid, it is best to store the compound in a cool, dry, and dark place. A refrigerator or freezer is ideal. It should be stored in a tightly sealed container to prevent moisture absorption, which could affect its crystalline form and purity.
Logical Relationships in Solvent Selection
The choice of solvent is critical for successful crystallization. The following diagram illustrates the logical considerations for selecting an appropriate solvent system.
Caption: Logic diagram for solvent selection in crystallization.
References
- Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. (n.d.). National Center for Biotechnology Information.
- Crystallization of Amorphous Drugs and Inhibiting Strategies. (n.d.). Bentham Science.
- A simple and convenient method for crystallization of thermally unstable or highly soluble compounds. (n.d.). ACS Publications.
- pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). MDPI.
- Approaches to Stabilize Amorphous Form - A Review. (n.d.). Ingenta Connect.
- Avoidance of crystallization of hydrophobic drugs in an amorphous solid dispersion during spray-drying and storage. (n.d.). Taylor & Francis Online.
- Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. (n.d.). Royal Society of Chemistry.
- Why Does Fast Cooling Prevent Crystallization For Amorphous Solids? (2022). YouTube.
- Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. (n.d.). ACS Publications.
- Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (n.d.). MDPI.
- Amorphous Pharmaceutical Solids. (n.d.). National Center for Biotechnology Information.
- Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. (2022). ACS Publications.
- Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. (n.d.). CORE.
- (PDF) pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). ResearchGate.
- 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
- Oiling Out in Crystallization. (n.d.). Mettler Toledo.
- 4-Methoxy-4-oxobutanoic acid. (n.d.). ChemBK.
- Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. (n.d.). Wiley Online Library.
- The effect of solvent on crystal morphology. (2021). ResearchGate.
- Recrystallization (help meeeeee). (2013). Reddit.
- How does the solvent or pH affect the formation of weak bonds in crystal packing? (2018). ResearchGate.
- Why I am not getting crystals? (2012). ResearchGate.
- Guide for crystallization. (n.d.).
- Advice for Crystallization. (n.d.). Universität Potsdam.
- This compound. (n.d.). ChemUniverse.
- Ambient Stabilization of Metastable Face-Centered Cubic Lanthanide Trihydrides. (2023). ACS Publications.
- 4-Methoxy-2-methyl-4-oxobutanoic acid. (n.d.). PubChem.
- This compound. (n.d.). Chemical Suppliers.
- 4-methoxy-4-oxobutanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal. (n.d.). PubChem.
- Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. (n.d.). National Center for Biotechnology Information.
- Mastering .beta.-Keto Esters. (n.d.). ACS Publications.
- 4-(6-Methoxy-2-pyridinyl)-2,4-dioxobutanoic acid. (n.d.). PubChem.
- Chemical element. (n.d.). Wikipedia.
- Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures.
- (PDF) Mastering β-keto esters. (2000). ResearchGate.
- 2,4-Dioxobutanoic acid derivative. (n.d.). PubChem.
- Dioxobutanoic acid. (n.d.). PubChem.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. mt.com [mt.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. ingentaconnect.com [ingentaconnect.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
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- 12. mdpi.com [mdpi.com]
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- 15. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Stability of 4-Methoxy-2,4-dioxobutanoic Acid in Solution
Welcome to the technical support center for 4-Methoxy-2,4-dioxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for enhancing the stability of this compound in solution. As a β-keto acid, this compound is susceptible to degradation, which can significantly impact experimental outcomes. This document provides a comprehensive overview of its stability profile, degradation pathways, and practical strategies to ensure its integrity in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound in solution?
A1: The primary stability concern for this compound, like other β-keto acids, is its susceptibility to decarboxylation.[1][2][3] This is a chemical reaction where the carboxylic acid group is lost as carbon dioxide (CO₂), leading to the formation of a ketone. This degradation is often accelerated by heat and acidic conditions.[4][5][6]
Q2: What is the main degradation pathway for this compound?
A2: The principal degradation pathway is decarboxylation, which proceeds through a cyclic, concerted transition state. This reaction results in the formation of an enol intermediate, which then tautomerizes to a more stable ketone product.[1][2][4]
Q3: How does pH influence the stability of this compound?
A3: The stability of β-keto acids like this compound is highly pH-dependent. The protonated form of the acid is more prone to decarboxylation. Therefore, acidic conditions accelerate degradation. In contrast, maintaining a neutral to slightly alkaline pH (around 7.0-8.0) can significantly enhance stability by keeping the molecule in its deprotonated (carboxylate anion) form, which is less susceptible to decarboxylation.[6]
Q4: What is the effect of temperature on the stability of this compound?
A4: Temperature is a critical factor. Elevated temperatures significantly increase the rate of decarboxylation. For short-term storage of solutions, it is advisable to keep them refrigerated (2-8 °C). For long-term storage, freezing at -20 °C or, ideally, -80 °C is strongly recommended to minimize degradation.[6]
Q5: Can oxidative degradation also be a concern?
A5: While decarboxylation is the primary degradation pathway, oxidative degradation can also occur, particularly in the presence of metal ions or reactive oxygen species. Ketone bodies have been shown to have antioxidant properties, but the introduction of external oxidizing agents can lead to degradation.[7][8] Therefore, minimizing exposure to air and using antioxidants may be beneficial in certain applications.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of compound activity or concentration over a short period. | Rapid degradation due to improper solution conditions. | pH Adjustment: Ensure the solution pH is in the neutral to slightly alkaline range (pH 7.0-8.0) using a suitable buffer system (e.g., phosphate or borate buffers).Temperature Control: Prepare and handle solutions on ice and store them at recommended low temperatures immediately after preparation. |
| Inconsistent results between experimental runs. | Variability in solution preparation and storage. | Standardize Protocols: Implement a strict, standardized protocol for solution preparation, including the source of solvents, buffer preparation, pH measurement, and storage conditions. Prepare fresh solutions for each experiment whenever possible. |
| Precipitation or cloudiness in the solution. | Poor solubility or degradation leading to insoluble byproducts. | Solubility Enhancement: Consider the use of co-solvents (e.g., DMSO, ethanol) in small, validated amounts. Ensure the final concentration of the organic solvent is compatible with your experimental system. Excipient Screening: Evaluate the use of solubilizing excipients like cyclodextrins. |
| Discoloration of the solution. | Potential oxidative degradation or side reactions. | Use of Antioxidants: If oxidation is suspected, consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the formulation. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. |
In-Depth Technical Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of this compound
This protocol provides a step-by-step method for preparing a more stable stock solution of this compound.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Phosphate buffer components (e.g., sodium phosphate monobasic and dibasic) or a pre-made phosphate-buffered saline (PBS) solution
-
pH meter
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated balance and volumetric flasks
Procedure:
-
Buffer Preparation: Prepare a 50 mM phosphate buffer and adjust the pH to 7.4. Filter the buffer through a 0.22 µm filter to ensure sterility.
-
Weighing the Compound: Accurately weigh the required amount of this compound in a clean, dry weighing boat.
-
Dissolution: Transfer the weighed compound to a volumetric flask. Add a small amount of the prepared pH 7.4 phosphate buffer to dissolve the powder completely. Gentle vortexing or sonication in a cool water bath may be used to aid dissolution.
-
Final Volume Adjustment: Once fully dissolved, bring the solution to the final desired volume with the pH 7.4 phosphate buffer.
-
pH Verification: Measure the pH of the final solution and adjust if necessary to be within the 7.2-7.6 range.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in amber glass vials or polypropylene tubes to minimize freeze-thaw cycles and light exposure.
-
Storage: For short-term use (up to one week), store the aliquots at 2-8 °C. For long-term storage, flash-freeze the aliquots in liquid nitrogen and store them at -80 °C.
Protocol 2: Conducting a Forced Degradation Study
A forced degradation study is essential to understand the stability of this compound under various stress conditions. This information is critical for developing a robust formulation and establishing appropriate storage conditions.
Materials:
-
Stabilized stock solution of this compound (prepared as in Protocol 1)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Temperature-controlled incubator or water bath
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare separate samples of the stock solution for each stress condition:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂.
-
Thermal Degradation: Use the undiluted stock solution.
-
Photodegradation: Use the undiluted stock solution.
-
Control: Use the undiluted stock solution, stored at -80 °C.
-
-
Incubation:
-
Incubate the acid, base, and oxidative degradation samples at a controlled temperature (e.g., 40 °C or 60 °C).
-
Place the thermal degradation sample in an incubator at an elevated temperature (e.g., 60 °C or 80 °C).
-
Expose the photodegradation sample to light in a photostability chamber according to ICH guidelines.
-
-
Time Points: Collect aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). Neutralize the acid and base hydrolysis samples before analysis.
-
Analysis: Analyze all samples, including the control, by a validated stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.
-
Data Evaluation: Plot the percentage of the remaining parent compound against time for each condition to determine the degradation rate.
Visualization of Key Processes
To further aid in understanding the stability challenges and experimental design, the following diagrams illustrate the primary degradation pathway and a typical workflow for stability assessment.
Caption: The primary degradation pathway of this compound.
Caption: A systematic workflow for assessing and enhancing the stability of this compound.
References
- Cooper, A. J. L., Ginos, J. Z., & Meister, A. (1983). Synthesis and Properties of the a-Keto Acids. Chemical Reviews, 83(3), 321–358.
- Westheimer, F. H. (1961). The Decarboxylation of β-Keto Acids. Proceedings of the Chemical Society, (August), 253.
- O'Leary, M. H. (1986). The Mechanism of the Decarboxylation of β-Keto Acids. Journal of the American Chemical Society, 108(12), 3247–3251.
- Master Organic Chemistry. (2022).
- Chemistry LibreTexts. (2021). 9.
- Haces, M. L., et al. (2008). Antioxidant capacity contributes to protection of ketone bodies against oxidative damage induced during hypoglycemic conditions. Experimental Neurology, 211(1), 85-96.
- Ketogenic.com. (2020).
- JoVE. (2023).
- Chemistry Steps. (n.d.).
- Jarrett, S. G., et al. (2008). Ketogenic diet decreases oxidative stress and improves mitochondrial respiratory complex activity. Journal of neurochemistry, 106(3), 1160–1169.
- PubMed Central (PMC). (n.d.).
Sources
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- 3. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 4. Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids [jove.com]
- 5. Decarboxylation Of Beta Keto Acid [allen.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Antioxidant capacity contributes to protection of ketone bodies against oxidative damage induced during hypoglycemic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current Perspective About the Effect of a Ketogenic Diet on Oxidative Stress – a Review [journal.pan.olsztyn.pl]
Technical Support Center: Method Refinement for Sensitive Detection of 4-Methoxy-2,4-dioxobutanoic Acid
Welcome to the dedicated support center for the analysis of 4-Methoxy-2,4-dioxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals who require sensitive and robust quantification of this challenging analyte. As a dicarbonyl compound and a keto-acid, this compound presents unique analytical hurdles, from sample stability to low-level detection. This document synthesizes field-proven insights and established scientific principles to help you navigate these challenges, troubleshoot common issues, and refine your analytical methods for optimal performance.
Part 1: Frequently Asked Questions (FAQs) - Method Strategy
This section addresses high-level strategic questions to guide your initial method development and selection process.
Q1: What are the primary analytical challenges associated with this compound?
A1: The analysis of this compound is complicated by three main factors:
-
Poor Chromaticity: The molecule lacks a strong chromophore, making direct UV-Vis detection at standard wavelengths (e.g., >230 nm) highly insensitive. While detection of the carboxyl group is possible at low wavelengths (~210 nm), it is often non-specific and prone to interference from other sample components and mobile phase additives.[1][2]
-
High Polarity: As a small organic acid, it is highly polar and hydrophilic. This makes it difficult to retain on traditional reversed-phase C18 columns, often leading to elution in or near the solvent front where matrix effects are most pronounced.[3]
-
Chemical Instability: The β-keto acid moiety makes the molecule susceptible to chemical degradation, particularly decarboxylation, which can be accelerated by heat or extreme pH conditions during sample preparation and analysis.[4] This instability can lead to a significant underestimation of its true concentration.
Q2: Which analytical technique is recommended for the most sensitive and selective detection?
A2: For high sensitivity and specificity, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[5] This technique overcomes the lack of a chromophore by using the molecule's mass-to-charge ratio for detection. The use of tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion and its characteristic fragment ions (a technique known as Selected Reaction Monitoring or SRM), which provides exceptional selectivity and minimizes interference from complex biological matrices.[6][7]
Q3: Is High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD) a viable alternative to LC-MS/MS?
A3: Yes, but it almost always requires pre-column derivatization .[8] Derivatization is a chemical reaction that attaches a tag to the analyte, enhancing its detectability.[5]
-
For UV detection , a derivatizing agent with a highly conjugated aromatic moiety is used to increase molar absorptivity.[9]
-
For Fluorescence detection , a fluorophore is attached, which can provide significantly higher sensitivity than UV detection.[9][10] This approach is often more accessible than LC-MS but requires careful optimization of the derivatization reaction to ensure it is complete and reproducible.
Q4: How should I handle and store samples to prevent analyte degradation?
A4: Proper sample handling is critical to prevent the degradation of this unstable molecule.[4][11]
-
Collection: Collect samples (e.g., plasma, urine) using appropriate procedures to minimize enzymatic activity. For blood, use anticoagulant tubes (e.g., EDTA) and process to plasma promptly.[11]
-
Temperature: Keep samples on ice or at 4°C during all processing steps.
-
Storage: For long-term storage, snap-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles, as this is known to be damaging to metabolites.[11]
-
pH: Maintain a neutral or slightly acidic pH during extraction, as strongly basic or acidic conditions can promote degradation.
Part 2: LC-MS/MS Troubleshooting Guide
This section provides a problem-and-solution framework for the most common issues encountered during LC-MS/MS analysis.
Workflow for LC-MS/MS Analysis
Caption: A typical workflow for the analysis of this compound using LC-MS/MS.
| Problem/Symptom | Potential Cause | Recommended Solution & Rationale |
| 1. Low or No Signal Intensity | Ion Suppression: Co-eluting matrix components (salts, phospholipids) compete with the analyte for ionization in the ESI source, reducing its signal.[12] | Improve Sample Preparation: Implement solid-phase extraction (SLE) or liquid-liquid extraction (LLE) to better remove interferences. Simple protein precipitation may not be sufficient.[13] Modify Chromatography: Adjust the gradient to better separate the analyte from the solvent front. Consider using a divert valve to send the highly contaminated early eluent to waste. |
| Incorrect Ionization Mode: The analyte is a carboxylic acid, which is most readily ionized in negative ion mode (ESI-) by losing a proton to form [M-H]⁻. | Switch to Negative Ion Mode: Ensure the mass spectrometer is set to ESI- mode. Optimize source parameters (e.g., capillary voltage, gas flows, temperature) for negative ions. | |
| Poor Retention: The analyte is eluting in the void volume, where ion suppression is typically highest.[3] | Change Column/Mobile Phase: Switch from a standard C18 column to a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is designed to retain polar compounds. Alternatively, use ion-pairing reversed-phase chromatography by adding an ion-pairing agent (e.g., tributylamine) to the mobile phase to increase retention on a C18 column. | |
| 2. High Baseline Noise / Contamination | Contaminated Solvents/Additives: Impurities in the mobile phase (water, acetonitrile, additives like formic acid) can create a high chemical background.[14] | Use High-Purity Reagents: Always use LC-MS grade solvents and freshly prepared mobile phases.[15] Keep mobile phase bottles capped to prevent contamination.[15] |
| System Contamination: Buildup of non-volatile salts or sample matrix components in the ion source, transfer capillary, or ion optics.[14] | Perform System Cleaning: Clean the ion source regularly as per the manufacturer's instructions. Flush the LC system with a strong solvent wash (e.g., isopropanol/water mixture) to remove contaminants.[14] | |
| Carryover: Analyte from a previous, high-concentration injection adsorbs to surfaces in the autosampler or column and leaches out in subsequent runs. | Optimize Wash Solvents: Use a strong, appropriate solvent in the autosampler wash sequence. Ensure the wash solvent is stronger than the mobile phase. Injecting a blank after a high standard can confirm carryover. | |
| 3. Inconsistent Retention Times | Mobile Phase Instability: The composition of the mobile phase is changing due to evaporation of the organic component or incomplete mixing.[15] | Prepare Fresh Mobile Phase Daily: Ensure mobile phases are well-mixed and degassed. Keep solvent lines submerged and bottles capped.[15] |
| Column Temperature Fluctuation: The ambient temperature around the column is not stable, affecting retention. | Use a Column Oven: Maintain a constant and stable column temperature (e.g., 40°C) using a thermostatically controlled column compartment. | |
| Column Degradation: The stationary phase of the column has degraded or become contaminated over time, altering its retention characteristics. | Use a Guard Column: A guard column protects the analytical column from strongly retained matrix components.[15] If retention times continue to shift, replace the analytical column. | |
| 4. Poor Peak Shape (Tailing, Fronting, Splitting) | Secondary Interactions: The acidic analyte is interacting with active sites (e.g., free silanols) on the column packing material, causing peak tailing. | Adjust Mobile Phase pH: For reversed-phase, add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of the carboxylic acid group, making it less polar and less likely to interact with silanols.[1] |
| Column Overload: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to peak fronting. | Dilute the Sample: Reduce the injection volume or dilute the sample and re-inject. | |
| Injection Solvent Mismatch: The solvent used to dissolve the sample is much stronger than the initial mobile phase, causing peak distortion.[15] | Match Injection Solvent to Mobile Phase: Reconstitute the final sample extract in a solvent that is as close as possible in composition and strength to the initial mobile phase conditions. |
Part 3: Detailed Experimental Protocols
These protocols provide a starting point for method development. Optimization will be required for your specific instrumentation and sample matrix.
Protocol 1: Sample Preparation of Human Plasma via Protein Precipitation
-
Thaw Sample: Thaw frozen plasma samples on ice.
-
Aliquot: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add Precipitation Solvent: Add 400 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex & Centrifuge: Vortex for 15 seconds and centrifuge one final time to pellet any remaining particulates.
-
Inject: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Starting Conditions
-
LC System: UPLC/UHPLC system
-
Column: HILIC Column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 10 mM Ammonium Acetate, pH 9.0 (adjusted with ammonium hydroxide)
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) Flow (mL/min) %B 0.0 0.4 95 3.0 0.4 50 3.5 0.4 50 4.0 0.4 95 | 5.0 | 0.4 | 95 |
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Key MS Parameters (starting points):
-
Capillary Voltage: -2.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
SRM Transition: To be determined by infusing a pure standard of this compound (m/z 145.02 for [M-H]⁻).
Part 4: Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing low signal intensity in an LC-MS/MS system.
Caption: A decision tree for troubleshooting low signal in LC-MS/MS analysis.
References
- BenchChem. (2025). A Comparative Guide to Derivatization Reagents for Carboxylic Acid Analysis by HPLC.
- Shimadzu. (n.d.). Analytical Methods for Organic Acids.
- Sigma-Aldrich. (n.d.). This compound.
- Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides.
- Shimadzu Corporation. (n.d.). No.
- Toulouse, A., et al. (2021).
- Schug, K. A., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids.
- Creative Proteomics. (n.d.). Detection Methods for Organic Acids.
- Thermo Fisher Scientific. (n.d.).
- Semantic Scholar. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
- BenchChem. (2025). Preventing Decarboxylation of Beta-Keto Acids During Analysis.
- ResearchG
- Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
- ZefSci. (2025). 14 LCMS Troubleshooting Tips to Reduce Downtime.
- Metabolon. (n.d.).
- Avantor Sciences. (2024). Understanding the importance of sample preparation for the analysis of biological samples.
- Chemistry LibreTexts. (2023).
- Restek. (2021).
- LCGC Intern
- CHROMacademy. (n.d.). LC-MS Troubleshooting.
- Liu, X., et al. (2020). Challenges in Analysis of Hydrophilic Metabolites Using Chromatography Coupled with Mass Spectrometry. Journal of Analysis and Testing.
- Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection.
Sources
- 1. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. shimadzu.com [shimadzu.com]
- 3. img1.17img.cn [img1.17img.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. metabolon.com [metabolon.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. m.youtube.com [m.youtube.com]
- 14. zefsci.com [zefsci.com]
- 15. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
Technical Support Center: Synthesis of 4-Methoxy-2,4-dioxobutanoic acid
Answering the user's request.
Welcome to the technical support resource for the synthesis of 4-Methoxy-2,4-dioxobutanoic acid and its methyl ester precursor. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
The synthesis of this compound typically proceeds via a crossed Claisen condensation between dimethyl oxalate and methyl acetate, followed by selective hydrolysis. While theoretically straightforward, this reaction pathway is prone to several side reactions that can significantly impact yield and purity. This guide provides a structured, question-and-answer approach to address the most frequently encountered issues.
Part 1: Troubleshooting Guide & FAQs
This section is organized by common experimental observations. Find the symptom that matches your issue to identify potential causes and solutions.
FAQ 1: Low or No Yield of the Desired Product
Question: I am getting a very low yield, or my reaction doesn't seem to be working at all. What are the most likely causes?
Answer: Low or no yield in this Claisen condensation is one of the most common complaints. The root cause almost always traces back to the generation and stability of the methyl acetate enolate. Let's break down the critical factors.
-
Ineffective Base or Deprotonation: The pKa of the alpha-protons of methyl acetate is around 25. Therefore, a strong base is required to generate the nucleophilic enolate. Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used.
-
Causality: The base must be strong enough to deprotonate the ester, but using a corresponding alkoxide base (e.g., methoxide for a methyl ester) prevents transesterification, which would lead to a mixture of products. The reaction equilibrium is driven forward because the resulting β-keto ester product is more acidic than the starting alcohol, and it is immediately deprotonated by the alkoxide base. This final deprotonation step is often irreversible and pulls the entire reaction towards the product.[1]
-
Troubleshooting:
-
Base Quality: Ensure your sodium methoxide is fresh and anhydrous. It readily deactivates upon exposure to atmospheric moisture. Consider using a freshly prepared solution or commercially available solutions of known molarity.
-
Solvent Purity: The reaction must be conducted under strictly anhydrous conditions. Any protic solvent (like water or residual ethanol in the sodium ethoxide) will quench the enolate or consume the base, halting the reaction. Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether, or toluene).
-
-
-
Incorrect Reagent Addition Order: The order in which you mix the reagents is critical to prevent the self-condensation of methyl acetate.
-
Causality: If methyl acetate is added to the base before the dimethyl oxalate, it will form an enolate that can then attack another molecule of methyl acetate, leading to the formation of methyl acetoacetate as a primary side product.[2]
-
Best Practice: The preferred method is to add the methyl acetate slowly to a pre-mixed suspension of the sodium methoxide and dimethyl oxalate in an anhydrous solvent. This ensures that any enolate formed has a much higher probability of reacting with the highly electrophilic dimethyl oxalate rather than another molecule of methyl acetate.
-
-
Reaction Temperature: Claisen condensations are sensitive to temperature.
-
Causality: While initial deprotonation may require cooling to control exotherms, the condensation itself often requires a specific temperature window to proceed at a reasonable rate without promoting side reactions. Excessively low temperatures may stall the reaction, while high temperatures can encourage decomposition and side product formation.
-
Recommendation: Start the reaction at 0 °C during the base and ester additions, then allow it to warm to room temperature or gently heat to reflux (depending on the solvent) to drive the condensation to completion.
-
Sources
Technical Support Center: Scaling Up 4-Methoxy-2,4-dioxobutanoic Acid Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the synthesis of 4-methoxy-2,4-dioxobutanoic acid, with a specific focus on the challenges and solutions associated with scaling the process from a laboratory setting to a pilot plant. The information presented herein is grounded in established chemical principles and practical field experience to ensure both scientific accuracy and operational success.
Introduction and Reaction Overview
This compound and its ester derivatives are valuable building blocks in pharmaceutical synthesis. Their preparation typically involves a base-mediated C-C bond formation, most commonly the Claisen condensation.[1] This reaction joins an ester and another carbonyl compound to form a β-keto ester or a β-diketone.[1][2]
The synthesis of the target compound's precursor, methyl 4-methoxy-2,4-dioxobutanoate, is achieved via a mixed Claisen condensation between methyl acetate and dimethyl oxalate using a strong base, such as sodium methoxide.
Reaction Scheme:
The subsequent hydrolysis of the ester to the final carboxylic acid is a standard procedure, but the critical challenges lie within the initial condensation reaction, especially during scale-up. This guide will focus primarily on mastering and scaling this pivotal step.
Laboratory-Scale Synthesis Protocol: Methyl 4-methoxy-2,4-dioxobutanoate
This protocol outlines a standard laboratory procedure. Extreme caution must be exercised when handling sodium methoxide, which is corrosive, flammable, and reacts violently with water. [3] All operations should be performed in a certified fume hood with appropriate personal protective equipment (PPE).[4][5]
Materials & Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet/outlet
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Sodium methoxide (handle in a glovebox or under a nitrogen blanket)[3][4]
-
Dimethyl oxalate
-
Methyl acetate (anhydrous)
-
Ice bath
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure:
-
Reactor Setup: Assemble the flame-dried three-neck flask with the mechanical stirrer, dropping funnel, and nitrogen line. Purge the system with dry nitrogen for at least 30 minutes.
-
Base Suspension: Under a positive pressure of nitrogen, carefully charge the flask with sodium methoxide (1.05 equivalents). Add anhydrous toluene to create a stirrable slurry.
-
Cooling: Cool the flask to 0-5 °C using an ice bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of dimethyl oxalate (1.0 eq) and methyl acetate (1.2 eq) in anhydrous toluene.
-
Reaction Initiation: Add the solution from the dropping funnel dropwise to the stirred sodium methoxide slurry over 1-2 hours, maintaining the internal temperature below 10 °C. A thick precipitate will form.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, cool the mixture again to 0-5 °C. Slowly and carefully quench the reaction by adding 1M HCl solution dropwise until the pH of the aqueous layer is ~2-3. Ensure adequate venting.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude methyl 4-methoxy-2,4-dioxobutanoate can be purified by vacuum distillation or column chromatography on silica gel.
Technical Support Center: FAQs & Troubleshooting
This section addresses common issues and questions encountered during the synthesis.
Frequently Asked Questions (FAQs)
-
Q1: Why is a stoichiometric amount of sodium methoxide required?
-
A1: The Claisen condensation is an equilibrium-driven reaction. The final step in the mechanism involves the deprotonation of the product, a β-keto ester, by the alkoxide base.[6] This product is significantly more acidic (pKa ≈ 11) than the starting ester (pKa ≈ 25), so this deprotonation is thermodynamically favorable and drives the reaction to completion.[2] A catalytic amount of base would not be sufficient to achieve a high yield.[6]
-
-
Q2: Why must all reagents and glassware be strictly anhydrous?
-
A2: Sodium methoxide is a very strong base and is highly water-reactive. Any moisture present will react with the sodium methoxide, quenching it and reducing the effective amount of base available for the reaction, leading to significantly lower yields. It can also promote unwanted side reactions like ester hydrolysis.
-
-
Q3: Can I use sodium hydroxide or other bases?
-
A3: Sodium hydroxide is generally not suitable as it can cause saponification (hydrolysis) of the ester starting materials and product. The base used should ideally be the conjugate base of the alcohol corresponding to the ester's alkoxy group (in this case, methoxide for methyl esters) to avoid transesterification, although it is not a major issue in this specific reaction.[1] Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can also be used, but sodium methoxide is often more cost-effective for large-scale operations.
-
-
Q4: How can I best monitor the reaction's progress?
-
A4: The most common methods are TLC and HPLC. For TLC, co-spot the reaction mixture with your starting materials. The disappearance of the limiting reagent (dimethyl oxalate) and the appearance of a new, more polar spot indicates product formation. For more quantitative analysis, HPLC with a UV detector is the preferred method.[7]
-
-
Q5: My reaction turned dark brown. Is this normal?
-
A5: Some coloration is common, but a very dark or black color may indicate side reactions or decomposition, possibly due to excessive temperature or impurities in the starting materials. It is crucial to maintain strict temperature control during the addition of the esters to the base.
-
Troubleshooting Guide
| Symptom / Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive sodium methoxide due to moisture exposure. 2. Insufficiently dried solvent or reagents. 3. Reaction temperature was too low, preventing initiation. 4. Inefficient stirring, leading to poor mixing of the heterogeneous mixture. | 1. Use fresh, unopened sodium methoxide or titrate to confirm its activity. Handle strictly under inert conditions.[3] 2. Use freshly distilled, anhydrous solvents. Ensure starting esters are anhydrous. 3. Ensure the reaction is allowed to warm to room temperature after the initial exothermic addition phase. 4. Use a mechanical stirrer, especially for volumes >500 mL, to ensure efficient mixing. |
| Formation of Significant Side Products | 1. Self-condensation of methyl acetate. 2. Reaction temperature was too high, promoting side reactions. 3. Presence of impurities in starting materials. | 1. Maintain a low temperature (0-10 °C) during the addition of the ester mixture. 2. Improve cooling efficiency; add the reagents more slowly to control the exotherm. 3. Use high-purity starting materials. Check purity by GC or NMR before starting. |
| Difficult Work-up / Emulsion Formation | 1. Incomplete quenching of the base, leading to a basic aqueous phase. 2. Vigorous shaking during extraction. | 1. Ensure the aqueous phase is acidic (pH 2-3) after quenching. Add acid slowly to avoid excessive heat/gas evolution. 2. Use gentle inversions instead of vigorous shaking. Adding brine can help break emulsions. |
| Product "Oils Out" During Purification | 1. For recrystallization, the chosen solvent is too nonpolar or the solution is supersaturated.[8] 2. Impurities are present that inhibit crystallization. | 1. Try a more polar solvent or a solvent mixture. Induce crystallization by scratching the flask or adding a seed crystal.[8] 2. Pre-purify the crude material via a quick filtration through a silica plug before attempting recrystallization. |
Pilot Plant Scale-Up: Key Considerations
Transitioning from the laboratory bench to a pilot plant introduces significant challenges that must be proactively managed. The primary goal is to achieve a safe, reproducible, and economically viable process.
Scale-Up Parameter Comparison
| Parameter | Laboratory Scale (1 L Flask) | Pilot Plant Scale (100 L Reactor) | Key Considerations & Rationale |
| Heat Transfer | High surface-area-to-volume ratio; efficient cooling with an ice bath. | Low surface-area-to-volume ratio; requires a jacketed reactor with a thermal control unit. | The reaction is exothermic. Poor heat dissipation at scale can lead to a runaway reaction. A pilot reactor's cooling capacity must be calculated to handle the total heat of reaction over the addition time.[9] |
| Mass Transfer (Mixing) | Efficient mixing with a magnetic stir bar or small overhead stirrer. | Requires a well-designed impeller (e.g., pitched-blade turbine) and baffle system. | Inefficient mixing can create localized "hot spots" or areas of high reagent concentration, leading to side products and reduced yield. Agitation efficiency is critical.[9] |
| Reagent Addition | Manual addition via a dropping funnel. | Automated dosing pumps for liquids; specialized solids charging systems for powders. | Controlled addition is vital for managing the exotherm.[9] Dosing pumps ensure a consistent rate. Handling large quantities of solid sodium methoxide requires an inert-gas-purged solids charger to prevent exposure to air and moisture.[4][10] |
| Safety & Handling | Fume hood provides primary containment. | Closed system with process controls, pressure relief valves, and emergency shutdown systems. | Handling large volumes of flammable toluene and corrosive sodium methoxide necessitates robust engineering controls.[10] The system must be designed with explosion-proof electronics and proper grounding to prevent static discharge.[10] |
| Work-up & Isolation | Manual separation in a large separatory funnel. | Centrifugation for solid-liquid separation; liquid-liquid extraction units. | Manual separations are not feasible at this scale. Equipment must be sized to handle the entire batch volume efficiently and safely. |
Process Flow Diagram for Pilot-Scale Synthesis
The following diagram illustrates a typical workflow for the pilot-scale production of methyl 4-methoxy-2,4-dioxobutanoate.
Caption: Pilot-plant workflow for this compound precursor synthesis.
Analytical Methods for Quality Control
Robust analytical methods are essential for process monitoring and final product validation.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% formic or phosphoric acid) and UV detection is a suitable starting point.[7]
-
Gas Chromatography (GC): Useful for checking the purity of volatile starting materials (methyl acetate) and for detecting residual solvents in the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Essential for confirming the structural identity of the final product and key intermediates.
-
Karl Fischer Titration: Used to determine the water content of solvents and reagents to ensure anhydrous conditions are met.
By understanding the underlying chemistry, anticipating common pitfalls, and carefully considering the engineering challenges of heat transfer, mass transfer, and reagent handling, the synthesis of this compound can be successfully and safely scaled from the laboratory to the pilot plant.
References
- Sigma-Aldrich. (2025). Safety Data Sheet: Sodium methoxide solution.
- Gelest, Inc. (2015). Safety Data Sheet: sodium methoxide, 95%.
- BASF. (2025). Safety Data Sheet: Sodium Methoxide Solution 30%.
- Loba Chemie. (2019). SODIUM METHOXIDE 30% SOLUTION IN METHANOL MSDS.
- Actylis Lab Solutions. (2010). Sodium methoxide MSDS.
- ResearchGate. (n.d.). Beta keto ester preparation. Pilot plant studies and full-scale reactor....
- Organic Syntheses. (n.d.). A robust and straightforward synthetic strategy for methyl 1-formylcyclopropanecarboxylate.
- ChemicalBook. (n.d.). METHYL 2,4-DIOXO-4-PYRIDIN-3-YLBUTANOATE synthesis.
- Wikipedia. (n.d.). Claisen condensation.
- Sigma-Aldrich. (n.d.). This compound.
- Biosynth. (n.d.). 4-Methoxy-4-oxobutanoic acid.
- ChemBK. (n.d.). 4-Methoxy-4-oxobutanoic acid.
- ChemUniverse. (n.d.). This compound.
- Royal Society of Chemistry. (n.d.). Synthesis of β-ketoesters from renewable resources and Meldrum's acid.
- Google Patents. (n.d.). WO2011048425A1 - Continuous process for the production of beta-keto esters by claisen condensation.
- Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.
- Google Patents. (n.d.). CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.
- Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction.
- Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References.
- ChemSynthesis. (2025). 4-ethoxy-2-methyl-4-oxobutanoic acid.
- ChemSynthesis. (2025). methyl 4-methoxy-2-methylbutanoate.
- Sigma-Aldrich. (n.d.). METHYL 2,4-DIOXO-4-PHENYLBUTANOATE AldrichCPR.
- PubChem. (n.d.). 4-methoxy-4-oxobutanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal.
- BenchChem. (n.d.). Validation of an analytical method for 2,4-Dioxo-4-phenylbutanoic acid quantification.
- Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
- CymitQuimica. (n.d.). CAS 3333-46-8: 2,3-dihydroxy-4-methoxy-4-oxobutanoic acid.
- OPUS. (2025). Analytical Methods.
- ResearchGate. (n.d.). Synthesis of β‐ketoesters using Acetyl meldrum's acid with alcohol.
- PubChem. (n.d.). 4-(6-Methoxy-2-pyridinyl)-2,4-dioxobutanoic acid.
- National Institutes of Health. (n.d.). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
- BenchChem. (n.d.). Technical Support Center: 4-(2,4-Difluorophenyl)-4-oxobutanoic acid Purification.
- PubChem. (n.d.). Dioxobutanoic acid.
- ResearchGate. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid.
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Technical Support Center: Purification of 4-Methoxy-2,4-dioxobutanoic Acid
Welcome to the technical support resource for the purification of 4-Methoxy-2,4-dioxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting solutions, and detailed protocols for handling this challenging molecule. The unique structure of this compound, featuring a β-keto acid moiety, presents specific stability and purification challenges that require a carefully considered approach.
Section 1: Critical Stability Considerations
Understanding the inherent instability of this compound is the first step toward its successful purification.
Q1: What is the primary stability concern for this compound?
The principal stability issue is its susceptibility to decarboxylation.[1] The presence of a ketone group at the β-position relative to the carboxylic acid facilitates the loss of carbon dioxide (CO₂), especially under thermal stress or acidic conditions. This degradation leads to the formation of methyl acetoacetate, a common and often significant impurity in final products. The reaction proceeds through a cyclic, six-membered transition state, which makes it an energetically favorable process.[2]
Q2: How do temperature and pH affect the stability of this compound?
Temperature: Elevated temperatures are the primary driver of decarboxylation.[1] All purification steps, including solvent removal and drying, should be conducted at or below room temperature whenever possible. Storing the compound, both in solid form and in solution, should be done at low temperatures (-20°C or -80°C) to preserve its integrity.[1]
pH: The stability of β-keto acids is highly pH-dependent. The protonated carboxylic acid form is the species that undergoes decarboxylation. In contrast, its conjugate base (the carboxylate anion) is significantly more resistant to this degradation pathway. Therefore, maintaining a neutral to slightly alkaline pH (pH 7-8) can help stabilize the molecule in aqueous solutions by keeping it in its deprotonated form. Conversely, strongly acidic conditions will accelerate degradation.
Sources
Technical Support Center: Optimizing Storage and Handling of 4-Methoxy-2,4-dioxobutanoic acid
Welcome to the technical support center for 4-Methoxy-2,4-dioxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on optimizing storage conditions to prevent its degradation. As a β-keto acid, this compound is susceptible to degradation, which can impact experimental reproducibility and the integrity of your results. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and successful application of this compound in your research.
I. Understanding the Instability of this compound
This compound belongs to the class of β-keto acids, which are known for their inherent instability. The primary degradation pathway for β-keto acids is decarboxylation, a chemical reaction that results in the loss of a carboxyl group as carbon dioxide (CO₂), particularly when heated.[1][2][3] This process is facilitated by a cyclic transition state.[1]
The presence of a methoxy group can also influence the molecule's stability, potentially making it susceptible to hydrolysis under certain conditions. Therefore, controlling the storage environment is paramount to preserving the integrity of the compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The main cause of degradation is decarboxylation, a common characteristic of β-keto acids, which is significantly accelerated by heat.[1][4][5] Hydrolysis of the methoxy group is another potential degradation pathway, especially under harsh acidic or basic conditions.
Q2: What are the ideal short-term and long-term storage temperatures?
A2: For long-term storage, it is highly recommended to store this compound at -20°C or, ideally, -80°C to significantly slow down the degradation process.[1] Some β-keto acids have been shown to be stable for years at -15°C.[6] For short-term storage (i.e., during active use), maintain the compound at 2-8°C and minimize the time it is at room temperature.
Q3: How does pH affect the stability of this compound in solution?
A3: The stability of β-keto acids is pH-dependent. Acidic conditions can promote decarboxylation of the protonated form. To enhance stability in solution, maintaining a neutral to slightly alkaline pH is advisable, as this keeps the molecule in its more stable deprotonated (carboxylate anion) form.[1]
Q4: Is this compound sensitive to light or moisture?
Q5: What are the visual signs of degradation?
A5: Visual signs of degradation can include a change in color, clumping of the solid material (due to moisture absorption), or a noticeable change in the compound's solubility. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming stability.
III. Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results or loss of compound activity. | Degradation of the this compound stock. | 1. Verify the storage conditions of your stock. Ensure it is stored at -20°C or -80°C and protected from light and moisture. 2. Prepare fresh solutions for each experiment from a properly stored stock. 3. Perform a quality control check on your stock using an appropriate analytical method (e.g., HPLC) to assess its purity. |
| Difficulty dissolving the compound. | The compound may have absorbed moisture and started to degrade or form aggregates. | 1. Ensure you are using a dry, high-purity solvent. 2. Gentle warming and sonication may aid dissolution, but avoid excessive heat to prevent decarboxylation. 3. If solubility issues persist, it may be an indication of significant degradation, and a fresh vial of the compound should be used. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. The primary degradation product is likely the decarboxylated molecule. Calculate the expected mass of this product to aid in its identification. 2. Another potential degradation product is the hydrolyzed form where the methoxy group is cleaved. 3. Review your sample preparation and handling procedures to minimize exposure to heat, light, and non-optimal pH conditions. |
IV. Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
This protocol outlines the best practices for storing and handling this compound to minimize degradation.
Materials:
-
This compound (solid)
-
Amber glass vials with tight-fitting caps
-
Desiccator or dry box
-
-20°C and -80°C freezers
-
Refrigerator (2-8°C)
Procedure:
-
Receiving and Initial Storage: Upon receipt, immediately store the unopened container of this compound at -20°C or -80°C for long-term storage.
-
Aliquoting: To avoid repeated freeze-thaw cycles and exposure of the bulk material to atmospheric moisture, it is recommended to aliquot the compound into smaller, single-use amounts in amber glass vials. Perform this in a dry environment, such as a glove box or a desiccator.
-
Working Stock: For ongoing experiments, a small aliquot can be stored at 2-8°C for short-term use.
-
Handling: When weighing the compound, allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If a stock solution must be prepared, use a dry, high-purity solvent and store it at -20°C or -80°C in small aliquots.
Protocol 2: Forced Degradation Study to Identify Potential Degradants
This protocol provides a framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[8][9]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water and organic solvents (e.g., acetonitrile, methanol)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
pH meter
-
Temperature-controlled oven and water bath
-
Photostability chamber
Procedure:
-
Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) in an oven.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: At each time point, take an aliquot of the stressed sample, neutralize it if necessary, and analyze by a validated stability-indicating HPLC method. Compare the chromatograms to that of an unstressed control sample to identify and quantify degradation products.
V. Visualizing Degradation and Workflows
Degradation Pathway
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aklectures.com [aklectures.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 19.3 Aldehydes, Ketones, Carboxylic Acids, and Esters – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. Spectrophotometric studies on the decarboxylation of beta-ketoacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 7. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Validation & Comparative
A Comparative Guide to the Efficacy of 4-Methoxy-2,4-dioxobutanoic Acid and Its Analogs as Glycolic Acid Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Glycolic Acid Oxidase in Metabolic Disorders
Glycolic acid oxidase (GAO) is a peroxisomal flavoenzyme that plays a crucial role in photorespiration in plants and in the metabolism of glycolate in mammals. In humans, GAO catalyzes the oxidation of glycolate to glyoxylate, which can then be further metabolized to oxalate. The overproduction of oxalate is a key pathological feature of primary hyperoxaluria, a group of rare genetic disorders characterized by the accumulation of calcium oxalate crystals in the kidneys and other organs, leading to recurrent kidney stones, nephrocalcinosis, and progressive renal failure. Therefore, the inhibition of glycolic acid oxidase represents a promising therapeutic strategy for the management of primary hyperoxaluria and other conditions associated with oxalate overproduction.
The 2,4-dioxobutanoic acid scaffold has emerged as a promising starting point for the development of potent GAO inhibitors. This guide provides a comprehensive comparison of the efficacy of 4-Methoxy-2,4-dioxobutanoic acid and its structurally related analogs, supported by experimental data and detailed protocols to facilitate further research and drug development in this area. We will delve into the structure-activity relationships that govern the inhibitory potency of these compounds and provide the necessary methodological framework for their evaluation.
Comparative Efficacy of 4-Substituted 2,4-dioxobutanoic Acids as Glycolic Acid Oxidase Inhibitors
A seminal study in the field synthesized and evaluated a series of fourteen 4-substituted 2,4-dioxobutanoic acids for their in vitro inhibitory activity against porcine liver glycolic acid oxidase.[1] This research highlighted the critical importance of introducing lipophilic substituents at the 4-position of the butanoic acid chain to achieve potent inhibition. While specific quantitative data for the parent compound, this compound, is not available in the public domain, the study provides compelling evidence for the efficacy of its analogs.
The inhibitory potency is expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The two most potent analogs identified in the aforementioned study are detailed in the table below.
| Compound ID | 4-Substituent | IC50 (M) of Glycolic Acid Oxidase |
| 1 | 4'-bromo[1,1'-biphenyl]-4-yl | 6 x 10⁻⁸ |
| 2 | 4'-[[(3,4-dihydro-3-hydroxy-2H-1,5-benzodioxepin-3-yl)methyl]thio][1,1'-biphenyl]-4-yl] | 6 x 10⁻⁸ |
Table 1: In vitro inhibitory activity of the two most potent 4-substituted 2,4-dioxobutanoic acid analogs against porcine liver glycolic acid oxidase.[1]
The data clearly demonstrates that significant inhibitory potency can be achieved by incorporating bulky, lipophilic groups at the 4-position. The biphenyl moiety in both compounds, further substituted in compound 2 , likely engages in favorable hydrophobic interactions within the active site of glycolic acid oxidase, leading to tight binding and potent inhibition.
Structure-Activity Relationship (SAR) Insights
The remarkable potency of these analogs compared to what can be inferred for the simpler parent compound underscores a clear structure-activity relationship. The overarching principle for enhancing the inhibitory activity of 2,4-dioxobutanoic acids against glycolic acid oxidase is the strategic incorporation of lipophilic substituents at the 4-position. This suggests the presence of a hydrophobic pocket in the enzyme's active site that can be effectively targeted to improve inhibitor binding affinity.
Caption: Logical relationship for enhancing GAO inhibitory activity.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. Below is a comprehensive protocol for an in vitro glycolic acid oxidase inhibition assay, synthesized from established methods.[2][3]
In Vitro Glycolic Acid Oxidase Inhibition Assay (Spectrophotometric Method)
This protocol describes a spectrophotometric assay to determine the inhibitory activity of test compounds against glycolic acid oxidase. The assay is based on the measurement of the formation of glyoxylic acid phenylhydrazone, which has a characteristic absorbance at 324 nm.
Materials and Reagents:
-
Glycolic acid oxidase (from porcine or human liver, or spinach)
-
Glycolic acid (substrate)
-
Test compounds (e.g., this compound and its analogs)
-
Phenylhydrazine hydrochloride
-
Potassium phosphate buffer (pH 8.3)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of glycolic acid in potassium phosphate buffer.
-
Prepare stock solutions of the test compounds in DMSO. Further dilute in potassium phosphate buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid enzyme inhibition.
-
Prepare a fresh solution of phenylhydrazine hydrochloride in water.
-
-
Enzyme Inhibition Assay:
-
To each well of a 96-well microplate, add the following in order:
-
Potassium phosphate buffer (pH 8.3)
-
Test compound solution (or vehicle control - buffer with DMSO)
-
Glycolic acid oxidase solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined pre-incubation period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the glycolic acid substrate solution to each well.
-
Immediately after adding the substrate, add the phenylhydrazine hydrochloride solution to each well. This will react with the glyoxylic acid product as it is formed.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 324 nm at regular time intervals (e.g., every 30 seconds) for a total duration of 10-20 minutes using a microplate spectrophotometer.
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the test compound and the vehicle control.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Caption: Workflow for the in vitro GAO inhibition assay.
Conclusion and Future Directions
The 4-substituted 2,4-dioxobutanoic acid scaffold serves as a valuable template for the design of potent glycolic acid oxidase inhibitors. The available data strongly indicates that the introduction of extended, lipophilic moieties at the 4-position dramatically enhances inhibitory activity. This provides a clear rationale for the continued exploration of this chemical space to develop novel therapeutics for primary hyperoxaluria and related disorders.
Future research should focus on obtaining a more comprehensive quantitative understanding of the structure-activity relationship, including the systematic exploration of various lipophilic groups and the determination of the inhibitory potency of the parent this compound to serve as a crucial baseline. Furthermore, in vivo studies are necessary to evaluate the pharmacokinetic properties, efficacy, and safety of the most promising analogs. The methodologies and comparative data presented in this guide offer a solid foundation for these future endeavors.
References
- Fry, D. W., & Richardson, K. E. (1979). Isolation and characterization of glycolic acid oxidase from human liver. Biochimica et Biophysica Acta (BBA) - Enzymology, 568(1), 135–144. [Link]
- Furuya, A., & Hayashi, J. A. (1963). Glycolic acid oxidation by Escherichia coli adapted to glycolate. Journal of Bacteriology, 85(5), 1124–1131. [Link]
- Williams, H. W., Eichler, E., Rooney, C. S., Streeter, K. B., Schwam, H., Michelson, S. R., ... & Taub, D. (1983). Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives. Journal of Medicinal Chemistry, 26(8), 1196–1200. [Link]
- Sunlong Biotech. (n.d.). Glycolate oxidase (GO) Activity Assay Kit.
- Maeda-Nakai, E., et al. (2000). A spectrophotometric method for the determination of glycolate in urine and plasma with glycolate oxidase. Journal of Biochemistry, 128(3), 403-408. [Link]
- Lindqvist, Y., & Brändén, C. I. (1989). The active site of spinach glycolate oxidase. Journal of Biological Chemistry, 264(6), 3124-3128. [Link]
- Sun, J., & Wu, X. (2010). A simple spectrophotometric method for determination of glyoxylic acid in its synthesis mixture. E-Journal of Chemistry, 7(4), 1339-1346. [Link]
- Tomassini, J. E., Selnick, H. G., Davies, M. E., Armstrong, M. E., Baldwin, J. J., Bourgeois, M., ... & Hazuda, D. J. (1994). Inhibition of cap (m7GpppXm)-dependent endonuclease of influenza virus by 4-substituted 2,4-dioxobutanoic acid compounds. Antimicrobial Agents and Chemotherapy, 38(12), 2827–2837. [Link]
Sources
A Researcher's Guide to Characterizing the Cross-Reactivity of 4-Methoxy-2,4-dioxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the specificity of a small molecule inhibitor is a cornerstone of its clinical viability. Off-target effects, often stemming from cross-reactivity with unintended biomolecules, represent a significant hurdle in drug development, potentially leading to adverse effects and diminished efficacy. This guide provides a comprehensive framework for assessing the cross-reactivity profile of 4-Methoxy-2,4-dioxobutanoic acid. While public domain data on the specific cross-reactivity of this compound is limited, this document outlines the established methodologies and principles for such an investigation, using a hypothetical scenario grounded in existing literature on analogous compounds.
Introduction to this compound and the Imperative of Cross-Reactivity Profiling
This compound, with the chemical formula C5H6O5, belongs to the family of 2,4-dioxobutanoic acid derivatives.[1] Notably, substituted 2,4-dioxobutanoic acids have been identified as potent inhibitors of enzymes such as glycolic acid oxidase.[2] Given this precedent, it is plausible to hypothesize that this compound may exhibit inhibitory activity against a specific metabolic enzyme. For the purpose of this guide, we will postulate its primary target as Enzyme A , a hypothetical enzyme with a binding pocket amenable to the diketo acid and methoxy functionalities of the molecule.
The critical question for any researcher developing this compound is: what other proteins or enzymes does it interact with? A thorough cross-reactivity study is not merely a precautionary step but a fundamental component of preclinical assessment.
Designing a Cross-Reactivity Study: A Multi-pronged Approach
A robust assessment of cross-reactivity integrates computational and experimental methodologies. This tiered approach allows for the early identification of potential off-targets and provides a detailed quantitative analysis of binding affinities.
In Silico Profiling: The First Pass
Before embarking on resource-intensive bench work, computational methods can provide valuable predictive insights into potential off-target interactions.
-
Homology Searching: A sequence and structural homology search can identify proteins that share similarities with the primary target, Enzyme A. This is based on the principle that proteins with similar structures, particularly in the ligand-binding domain, are more likely to exhibit cross-reactivity.
-
Pharmacophore Modeling: A 3D pharmacophore model of this compound can be generated and screened against a database of protein structures to identify proteins with complementary binding sites.
In Vitro Experimental Validation: Quantifying Interactions
Experimental validation is essential to confirm and quantify the interactions predicted by in silico methods and to screen for unforeseen off-targets.
Experimental Workflow for Cross-Reactivity Assessment
Caption: A tiered workflow for the systematic assessment of small molecule cross-reactivity.
Detailed Experimental Protocols
The following protocols are foundational for a comprehensive cross-reactivity study of this compound.
Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is designed to determine the relative affinity of this compound for its primary target versus a panel of potential off-targets.
Principle of Competitive ELISA for Cross-Reactivity
Caption: Competitive ELISA principle for assessing cross-reactivity.
Step-by-Step Methodology:
-
Plate Coating: Coat microtiter plates with a conjugate of the primary target (Enzyme A) and a carrier protein (e.g., BSA). Incubate overnight at 4°C.
-
Washing: Wash plates three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound conjugate.
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in wash buffer) and incubating for 1-2 hours at room temperature.
-
Competition: Prepare a series of dilutions of this compound and each potential cross-reactant. In separate wells, add a fixed concentration of an antibody specific to this compound (or a labeled version of the compound itself) and the varying concentrations of the test compounds. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) and incubate for 1 hour.
-
Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate until a color change is observed.
-
Signal Measurement: Stop the reaction with a stop solution and measure the absorbance using a microplate reader.
Data Analysis:
Calculate the half-maximal inhibitory concentration (IC50) for the target and each potential cross-reactant. The percent cross-reactivity can be calculated using the formula:
% Cross-Reactivity = (IC50 of Target / IC50 of Test Compound) x 100
Protocol 2: Thermal Shift Assay (Differential Scanning Fluorimetry)
This biophysical technique measures the change in the thermal denaturation temperature of a protein upon ligand binding, providing an indication of binding.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well PCR plate, prepare a reaction mixture containing the target protein (and each potential off-target protein in separate wells), a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and a buffer.
-
Compound Addition: Add this compound to the experimental wells over a range of concentrations. Include appropriate controls (e.g., no compound, known binder).
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).
-
Fluorescence Monitoring: Monitor the fluorescence intensity as a function of temperature.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A significant shift in Tm in the presence of the compound indicates binding.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and structured format for easy comparison.
Table 1: Hypothetical Cross-Reactivity Profile of this compound
| Target Protein | IC50 (µM) | % Cross-Reactivity | Thermal Shift (ΔTm, °C) |
| Enzyme A (Primary Target) | 1.5 | 100% | +5.2 |
| Enzyme B (Homolog) | 75 | 2% | +1.1 |
| Enzyme C (Unrelated) | > 500 | < 0.3% | No significant shift |
| Kinase X | 250 | 0.6% | No significant shift |
| Phosphatase Y | > 500 | < 0.3% | No significant shift |
Interpretation of Results:
The hypothetical data in Table 1 suggests that this compound is highly selective for its primary target, Enzyme A. The significantly higher IC50 values and minimal thermal shifts for other tested proteins indicate weak or non-existent binding, suggesting a favorable cross-reactivity profile.
Advanced Techniques for Unbiased Off-Target Discovery
While the above methods are excellent for evaluating a pre-selected panel of proteins, unbiased approaches can identify unexpected off-target interactions.
-
Photoaffinity Labeling: This powerful technique involves modifying this compound with a photoreactive group and a reporter tag.[3] Upon exposure to UV light, the probe will covalently bind to interacting proteins within a cell lysate or in living cells. The tagged proteins can then be isolated and identified using mass spectrometry.
Conclusion
A thorough investigation of cross-reactivity is a non-negotiable aspect of drug discovery and development. For a compound like this compound, a systematic approach combining in silico prediction with rigorous in vitro experimental validation is paramount. By employing the methodologies outlined in this guide, researchers can build a comprehensive specificity profile, enabling informed decisions and ultimately contributing to the development of safer and more effective therapeutics.
References
- BenchChem. (2025). A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules.
- National Center for Biotechnology Information. (n.d.). 4-(6-Methoxy-2-pyridinyl)-2,4-dioxobutanoic acid. PubChem.
- ChemUniverse. (2025). This compound.
- Jeon, J., et al. (2020). Target-Directed Approaches for Screening Small Molecules against RNA Targets. Journal of Medicinal Chemistry, 63(15), 7948-7967.
- Turnbull, J. L., et al. (1991). Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives. Journal of Medicinal Chemistry, 34(1), 295-301.
- BenchChem. (2025). Navigating Antibody Cross-Reactivity: A Guide for Researchers.
- Burton, N. R., Kim, P., & Backus, K. M. (2021). Photoaffinity labelling strategies for mapping the small molecule–protein interactome. Organic & Biomolecular Chemistry, 19(36), 7792–7809.
- ResearchGate. (n.d.). Examples of 4-substituted 2,4-dioxobutanoic acid derivatives as PA inhibitors.
- Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies.
- National Center for Biotechnology Information. (n.d.). 4-methoxy-4-oxobutanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal. PubChem.
- Scherer, K., et al. (2018). Cross-reactivity among iodinated contrast agents: should we be concerned?. Annals of Translational Medicine, 6(23), 455.
Sources
A Comparative Guide to 4-Methoxy-2,4-dioxobutanoic Acid Derivatives: Structure-Activity Relationship and Therapeutic Potential
In the landscape of modern drug discovery, the quest for novel therapeutic agents with high efficacy and specificity is perpetual. Among the myriad of scaffolds explored, 4-methoxy-2,4-dioxobutanoic acid and its derivatives have emerged as a compelling class of compounds, demonstrating significant inhibitory activity against critical enzymes implicated in viral diseases and metabolic disorders. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of these derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the nuances of their interactions with key biological targets, supported by experimental data, and provide detailed protocols for their evaluation.
The 2,4-Dioxobutanoic Acid Scaffold: A Privileged Motif in Enzyme Inhibition
The 2,4-dioxobutanoic acid moiety is a key pharmacophore that endows this class of molecules with the ability to interact with and inhibit specific enzymes. Its α-keto acid arrangement is crucial for its biological activity, particularly its capacity to chelate metal ions within enzyme active sites. This guide will focus on two primary therapeutic targets where these derivatives have shown considerable promise: influenza virus polymerase endonuclease and glycolic acid oxidase.
Influenza Virus Endonuclease: A Prime Target for Antiviral Therapy
The influenza virus poses a persistent global health threat, necessitating the development of new antiviral drugs. The viral RNA-dependent RNA polymerase, a heterotrimeric complex (PA, PB1, and PB2), is essential for viral replication and transcription. The PA subunit contains an endonuclease domain that performs a "cap-snatching" mechanism, cleaving the 5' caps of host cell pre-mRNAs to prime viral mRNA synthesis. This process is critical for the virus, making the PA endonuclease a prime target for antiviral intervention.[1]
Mechanism of Action: Metal Ion Chelation
Derivatives of 4-substituted 2,4-dioxobutanoic acid act as potent inhibitors of the influenza PA endonuclease by chelating the divalent metal ions, typically Mn²⁺ or Mg²⁺, present in the enzyme's active site.[2] This chelation disrupts the catalytic activity of the endonuclease, thereby halting the cap-snatching process and inhibiting viral replication. The 2,4-dioxobutanoic acid core is perfectly poised to coordinate with these metal ions, highlighting the elegance of this structural motif in inhibitor design.
Caption: Influenza virus replication and the inhibitory action of 2,4-dioxobutanoic acid derivatives.
Structure-Activity Relationship of Influenza Endonuclease Inhibitors
The potency of 4-substituted 2,4-dioxobutanoic acid derivatives against influenza endonuclease is profoundly influenced by the nature of the substituent at the 4-position. Early studies identified that a variety of cyclic and multicyclic structures appended to the 2,4-dioxobutanoic acid side chain were effective.[3]
| Compound/Derivative Class | 4-Substituent | IC₅₀ (µM) for in vitro transcription | IC₅₀ (µM) for virus yield reduction | Reference |
| General Range | Various | 0.2 - 29.0 | 0.18 - 0.71 | [4][5][6][7] |
| Benzyl-substituted piperidine | Benzylpiperidine | 1.1 | 1.6 | [3] |
| Piperidine-substituted | Piperidine | 0.19 (mmol/L) | Not Specified | [8] |
Key SAR Insights:
-
Lipophilic and Aromatic Groups: The presence of bulky and lipophilic groups at the 4-position generally enhances inhibitory activity. This is exemplified by the potent activity of compounds bearing biphenyl and other aromatic systems.[9]
-
Heterocyclic Moieties: The introduction of heterocyclic rings, such as piperidine, has proven to be a particularly successful strategy, leading to some of the most potent inhibitors in this class.[8] The nitrogen atom in the piperidine ring may engage in additional interactions within the enzyme's active site.
-
The 2,4-Dioxobutanoic Acid Core is Essential: Modifications to the 2,4-dioxobutanoic acid moiety itself, such as methylation, typically lead to a dramatic loss of activity, underscoring its critical role in metal ion chelation.
Glycolic Acid Oxidase: A Target for Metabolic Disorders
Glycolic acid oxidase (GAO) is a peroxisomal enzyme that catalyzes the oxidation of glycolate to glyoxylate, producing hydrogen peroxide in the process. This enzyme is a key player in photorespiration in plants and is implicated in certain human metabolic disorders, such as primary hyperoxaluria type 1, where the overproduction of oxalate leads to kidney stone formation. Therefore, inhibitors of GAO have therapeutic potential.
Mechanism of Action: Competitive Inhibition
Derivatives of 4-substituted 2,4-dioxobutanoic acid act as competitive inhibitors of glycolic acid oxidase.[3] This mode of inhibition suggests that these compounds bind to the active site of the enzyme, competing with the natural substrate, glycolic acid. The structural similarity between the inhibitor scaffold and the substrate likely facilitates this interaction.
Caption: Inhibition of Glycolic Acid Oxidase by 2,4-dioxobutanoic acid derivatives.
Structure-Activity Relationship of Glycolic Acid Oxidase Inhibitors
Similar to the influenza endonuclease inhibitors, the inhibitory potency of 4-substituted 2,4-dioxobutanoic acids against GAO is highly dependent on the substituent at the 4-position. A key theme in the SAR for GAO inhibitors is the importance of lipophilicity.
| Compound ID | 4-Substituent | I₅₀ (M) | Reference |
| 8 | 4'-bromo[1,1'-biphenyl]-4-yl | 6 x 10⁻⁸ | [3] |
| 13 | 4'-[[(3,4-dihydro-3-hydroxy-2H-1,5-benzodioxepin-3-yl)methyl]thio][1,1'-biphenyl]-4-yl] | 6 x 10⁻⁸ | [3] |
Key SAR Insights:
-
Large Lipophilic Substituents are Crucial: The most potent inhibitors of GAO possess large, lipophilic substituents at the 4-position.[3] Biphenyl and substituted biphenyl moieties are particularly effective, likely due to favorable hydrophobic interactions within the enzyme's active site.
-
Requirement for Acidic Functions: The acidic nature of the 2,4-dioxobutanoic acid core is essential for activity. Methylation of the carboxylic acid or the enolic hydroxyl group leads to a significant decrease in potency.[7]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are paramount. Below is a detailed methodology for a representative assay used to evaluate inhibitors of influenza PA endonuclease.
Influenza PA Endonuclease Inhibition Assay (Fluorescence Polarization)
This assay provides a high-throughput method to identify and characterize compounds that bind to the PA endonuclease active site by measuring the displacement of a fluorescently labeled probe.
Materials:
-
Recombinant influenza PA N-terminal domain (PA_N) protein
-
Fluorescently labeled probe (e.g., a fluorescein-labeled 4-substituted-2,4-dioxobutanoic acid derivative)
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MnCl₂, 0.01% Tween-20
-
Test compounds (dissolved in DMSO)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Assay Plate Preparation: Add 10 µL of the diluted test compounds or control (DMSO in assay buffer) to the wells of the 384-well plate.
-
Enzyme and Probe Addition: Prepare a mixture of the PA_N protein and the fluorescent probe in the assay buffer. The final concentrations should be optimized for a stable fluorescence polarization signal (e.g., 50 nM PA_N and 10 nM probe). Add 10 µL of this mixture to each well.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls (no inhibitor and no enzyme). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
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Navigating the Crossroads of Metabolism: A Comparative Guide to Inhibitors of Pyruvate Metabolism and Gluconeogenesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of metabolic research, the ability to precisely modulate key pathways is paramount to understanding cellular function in both health and disease. While the query for alternatives to 4-Methoxy-2,4-dioxobutanoic acid initiated this guide, a comprehensive review of scientific literature reveals its primary characterization in the context of inhibiting glycolic acid oxidase, a pathway distinct from central carbon metabolism.[1] This guide, therefore, pivots to address the broader, more common challenge in metabolic research: the selection of appropriate chemical tools to investigate the critical nexus of glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis.
We will provide an in-depth comparison of well-characterized and field-proven small molecule inhibitors that target the key enzymatic nodes governing pyruvate metabolism and glucose synthesis. This guide moves beyond a simple catalog of compounds, offering insights into the causality behind experimental choices, self-validating protocols, and the authoritative grounding necessary for robust scientific inquiry.
The Pyruvate Nexus: A Strategic Hub for Metabolic Control
Pyruvate stands at a critical metabolic crossroads. As the terminus of glycolysis, its fate determines the cell's energetic and biosynthetic strategy. It can be converted to lactate during anaerobic glycolysis, transported into the mitochondria for oxidation via the pyruvate dehydrogenase (PDH) complex to fuel the TCA cycle, or serve as a substrate for gluconeogenesis through its carboxylation to oxaloacetate by pyruvate carboxylase (PC).[2] The enzymes governing these transitions—Lactate Dehydrogenase (LDH), the PDH complex (regulated by Pyruvate Dehydrogenase Kinase, PDK), and Phosphoenolpyruvate Carboxykinase (PEPCK)—are therefore prime targets for metabolic modulation.
Comparative Analysis of Key Metabolic Inhibitors
Choosing the right inhibitor requires a deep understanding of its mechanism, specificity, and potential off-target effects. Here, we compare three widely used modulators.
Dichloroacetate (DCA): Promoting Pyruvate Oxidation
-
Mechanism of Action: Dichloroacetate (DCA) is a small molecule that acts as an inhibitor of pyruvate dehydrogenase kinase (PDK).[3] PDK phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex.[4] By inhibiting PDK, DCA locks the PDH complex in its active, dephosphorylated state, thereby promoting the conversion of pyruvate to acetyl-CoA and its subsequent oxidation in the TCA cycle.[5][6] This effectively shifts cellular metabolism from aerobic glycolysis (the Warburg effect) towards oxidative phosphorylation.[5][7]
-
Key Applications: DCA is extensively used in cancer research to reverse the glycolytic phenotype of tumor cells, which can lead to apoptosis and inhibit proliferation.[8] It is also studied in the context of metabolic disorders like lactic acidosis, as it lowers lactate levels by shunting pyruvate away from lactate production.[3]
-
Advantages and Limitations: DCA is orally available and readily penetrates tissues.[3] Its mechanism is well-understood, targeting a key regulatory point. However, a significant limitation is that DCA can inhibit its own metabolism, leading to a longer half-life and potential for toxicity with successive doses.[5] Typical effective concentrations in cell culture range from 0.5 mM to 20 mM, while in vivo doses are often in the 10-50 mg/kg range.[6][9]
3-Mercaptopicolinic Acid (3-MPA): A Potent Blocker of Gluconeogenesis
-
Mechanism of Action: 3-Mercaptopicolinic acid (3-MPA) is a highly specific and potent inhibitor of Phosphoenolpyruvate Carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis.[10][11] PEPCK catalyzes the conversion of oxaloacetate (OAA) to phosphoenolpyruvate (PEP). Structural and kinetic studies have revealed that 3-MPA inhibits PEPCK through a dual mechanism: it binds competitively at the OAA/PEP active site with high affinity (Ki ≈ 10 µM) and also binds to a distinct allosteric site (Ki ≈ 150 µM), which reduces the enzyme's affinity for its nucleotide substrate (GTP).[12]
-
Key Applications: 3-MPA is the tool of choice for studies aiming to specifically inhibit hepatic or renal gluconeogenesis.[10][13] It is used to investigate glucose homeostasis, diabetes, and metabolic adaptations to fasting. Its ability to block the cataplerotic removal of TCA cycle intermediates also makes it useful for studying anaplerosis.
-
Advantages and Limitations: The high specificity of 3-MPA for PEPCK is its major advantage. The inhibition is reversible; upon removal of the compound, gluconeogenic flux is rapidly restored.[10] A potential limitation is that its inhibitory potency can show species specificity, and its permeability into mitochondria may be restricted, leading to preferential inhibition of the cytosolic isoform of PEPCK.[13] Effective concentrations for inhibiting gluconeogenesis in perfused liver studies are typically in the 50-100 µM range.[10]
Oxamate: A Pyruvate Analogue with Broad Effects
-
Mechanism of Action: Oxamate is a structural analogue of pyruvate and is best known as a competitive inhibitor of lactate dehydrogenase (LDH), particularly the LDHA isoform that is responsible for converting pyruvate to lactate.[14][15] By blocking this reaction, it inhibits the regeneration of NAD+ required for sustained high rates of glycolysis.
-
Key Applications: Oxamate is frequently used to inhibit aerobic glycolysis in cancer cells, forcing them to rely more on oxidative phosphorylation.[15] It is a common tool to study the Warburg effect and the role of lactate in the tumor microenvironment.
-
Advantages and Limitations: A key consideration when using oxamate is its lack of specificity. As a pyruvate mimic, it can affect multiple pyruvate-dependent pathways. It has been shown to inhibit gluconeogenesis, and recent work demonstrates it can also inhibit other enzymes like aspartate aminotransferase.[14][16] This pleiotropic effect can be a confounding factor if not properly controlled for. However, it also makes oxamate a tool for studying the broader consequences of disrupting pyruvate-centric metabolism. IC50 values for inhibiting proliferation in cancer cells are often in the high millimolar range (e.g., 20-60 mM).[9]
Quantitative Comparison of Inhibitors
| Inhibitor | Primary Target | Mechanism of Action | Potency (Ki / IC50) | Key Off-Target Effects |
| Dichloroacetate (DCA) | Pyruvate Dehydrogenase Kinase (PDK) | Non-competitive inhibitor of PDK, leading to PDH activation. | Effective concentration in vitro: 0.5-20 mM[6][9] | Can inhibit its own metabolism.[5] |
| 3-Mercaptopicolinic Acid (3-MPA) | Phosphoenolpyruvate Carboxykinase (PEPCK) | Competitive at active site; Allosteric at nucleotide site. | Ki ≈ 2-10 µM (competitive)[13]; Ki ≈ 150 µM (allosteric)[12] | Highly specific for PEPCK. |
| Oxamate | Lactate Dehydrogenase A (LDHA) | Competitive inhibitor with respect to pyruvate. | IC50 (cell proliferation): ~20-60 mM[9] | Inhibits aspartate aminotransferase, pyruvate kinase, enolase.[14][16] |
Experimental Protocols for Assessing Metabolic Inhibition
The credibility of any study using metabolic inhibitors rests on robust experimental validation. Here we provide workflows for quantifying inhibitor potency and cellular response.
Protocol 1: Determining Inhibitor Potency (IC50)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a purified enzyme by 50%.
Principle: A series of enzyme reactions are run at a constant substrate concentration (typically near the Km) with varying concentrations of the inhibitor. The reaction rate is plotted against the log of the inhibitor concentration to generate a dose-response curve, from which the IC50 is calculated.[17][18]
Methodology:
-
Reagent Preparation:
-
Prepare a concentrated stock of the purified target enzyme in a suitable assay buffer.
-
Prepare a stock solution of the substrate in assay buffer.
-
Prepare a high-concentration stock of the inhibitor in a suitable solvent (e.g., DMSO) and create a serial dilution series (e.g., 10-point, 3-fold dilutions).
-
-
Assay Setup (96-well plate format):
-
Add assay buffer to all wells.
-
Add the inhibitor dilutions to the experimental wells. Add solvent only to the "no inhibitor" (100% activity) control wells.
-
Add enzyme to all wells except the "no enzyme" (background) controls.
-
Pre-incubate the plate for 10-15 minutes at the desired reaction temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the substrate to all wells to start the reaction.
-
-
Monitor Reaction Rate:
-
Measure the product formation or substrate depletion over time using a plate reader (e.g., absorbance or fluorescence). The rate should be linear during the measurement period.
-
-
Data Analysis:
-
Subtract the background rate (from "no enzyme" wells) from all other measurements.
-
Normalize the data by setting the average rate of the "no inhibitor" control as 100% activity.
-
Plot the percent activity versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[19]
-
Protocol 2: Real-Time Bioenergetic Analysis using a Seahorse XF Analyzer
Objective: To measure the impact of a metabolic inhibitor on mitochondrial respiration and glycolysis in live cells.
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), an indicator of oxidative phosphorylation, and the extracellular acidification rate (ECAR), an indicator of glycolysis, in real-time.[20] By injecting an inhibitor and other modulators, a complete bioenergetic profile can be generated.[21]
Methodology (Mito Stress Test Example):
-
Cell Culture: Seed cells in a Seahorse XF cell culture microplate and grow to optimal confluency.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Preparation:
-
Wash cells and replace growth media with pre-warmed XF Assay Medium (e.g., supplemented with glucose, pyruvate, and glutamine).
-
Place the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes.
-
Prepare inhibitor stocks. For acute effects, load the test inhibitor into Port A of the hydrated sensor cartridge. For chronic effects, pre-treat cells with the inhibitor before the assay.
-
Load the standard Mito Stress Test compounds into the remaining ports: Oligomycin (Port B), FCCP (Port C), and Rotenone/Antimycin A (Port D).[21]
-
-
Run Assay:
-
Calibrate the instrument with the sensor cartridge.
-
Replace the calibrant plate with the cell plate and start the assay.
-
The instrument will measure basal OCR and ECAR, then sequentially inject the compounds from each port, measuring the metabolic response after each injection.
-
-
Data Interpretation:
-
Basal Respiration: The initial OCR reading before injections.
-
ATP Production: The decrease in OCR after Oligomycin (ATP synthase inhibitor) injection.
-
Maximal Respiration: The peak OCR after FCCP (an uncoupling agent) injection.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
The effect of the test inhibitor (injected from Port A) will be seen as a change from the initial basal rates.
-
Protocol 3: Quantifying Metabolic Reprogramming using 13C-Metabolic Flux Analysis (13C-MFA)
Objective: To precisely quantify the rates (fluxes) of intracellular metabolic pathways and determine how they are altered by an inhibitor.
Principle: 13C-MFA is the gold standard for flux quantification.[22] Cells are cultured with a substrate labeled with a stable isotope (e.g., [U-13C6]glucose). As the labeled substrate is metabolized, the 13C atoms are incorporated into downstream metabolites. The specific patterns of 13C labeling (mass isotopomer distributions) are measured by mass spectrometry (MS). These patterns are then used in a computational model to calculate the intracellular fluxes that best explain the observed labeling data.[23][24]
Methodology (Abbreviated):
-
Isotope Labeling:
-
Culture cells in standard medium to achieve mid-log phase growth and metabolic steady-state.
-
Create parallel cultures: Control (no inhibitor) and Treatment (with inhibitor).
-
Wash cells and switch to labeling medium containing the 13C-tracer (e.g., [U-13C6]glucose) with or without the inhibitor. Culture until isotopic steady-state is reached (typically 8-24 hours for mammalian cells).
-
-
Sample Processing:
-
Rapidly quench metabolic activity by aspirating media and adding a cold quenching solution (e.g., 80% methanol at -80°C).
-
Scrape cells and extract metabolites.
-
Hydrolyze protein pellets to analyze labeling in proteinogenic amino acids, which provides a time-integrated view of intracellular fluxes.
-
-
Mass Spectrometry:
-
Analyze metabolite extracts and protein hydrolysates using GC-MS or LC-MS/MS to measure the mass isotopomer distributions of key metabolites (e.g., TCA cycle intermediates, amino acids).
-
-
Computational Flux Estimation:
-
Use specialized software (e.g., INCA, Metran) to fit the measured labeling data to a metabolic network model.
-
The software performs an iterative optimization to find the set of flux values that minimizes the difference between the experimentally measured MIDs and the model-predicted MIDs.[25]
-
-
Data Interpretation:
-
Compare the calculated flux maps between the control and inhibitor-treated groups to identify specific pathways that have been rerouted or inhibited.
-
Conclusion
The strategic inhibition of central carbon metabolism is a powerful approach for dissecting cellular physiology and identifying therapeutic vulnerabilities. While the originally queried compound, this compound, lacks a clear role in this specific context, a suite of robust chemical tools is available to the modern researcher. Dichloroacetate (DCA), 3-Mercaptopicolinic Acid (3-MPA), and Oxamate each offer distinct advantages for modulating pyruvate metabolism and gluconeogenesis. The selection of an inhibitor should be a deliberate choice based on the specific biological question, guided by a thorough understanding of its mechanism of action and potential for off-target effects. By combining these precise chemical tools with rigorous, multi-faceted experimental validation—from in vitro enzyme kinetics to comprehensive 13C-fluxomics—researchers can confidently navigate the metabolic crossroads and uncover fundamental insights into the workings of the cell.
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A Head-to-Head Comparison of Influenza Antiviral Agents: Neuraminidase Inhibitors vs. Endonuclease Inhibitors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of antiviral therapeutics, the fight against influenza remains a paramount challenge. This guide provides a detailed, head-to-head comparison of two major classes of anti-influenza agents: the established neuraminidase inhibitors, exemplified by oseltamivir, and the emerging class of cap-dependent endonuclease inhibitors, represented by 4-substituted 2,4-dioxobutanoic acids. This analysis is designed to offer an in-depth perspective on their distinct mechanisms of action, comparative efficacy, and the experimental methodologies used to evaluate them.
Introduction: Two distinct strategies to combat influenza
Oseltamivir, a cornerstone of influenza treatment for decades, targets the viral neuraminidase enzyme, crucial for the release of progeny virions from infected cells. In contrast, the 4-substituted 2,4-dioxobutanoic acid class of compounds, including 4-Methoxy-2,4-dioxobutanoic acid, represents a newer approach, inhibiting the viral cap-dependent endonuclease, an enzyme essential for the initiation of viral mRNA synthesis. This fundamental difference in their molecular targets leads to distinct antiviral profiles and potential clinical advantages.
Mechanism of Action: A Tale of Two Viral Enzymes
Oseltamivir: The Neuraminidase Inhibitor
Oseltamivir is a prodrug that is converted in the liver to its active form, oseltamivir carboxylate. This active metabolite is a potent and selective inhibitor of the neuraminidase glycoprotein essential for the replication of influenza A and B viruses.[1][2] Neuraminidase cleaves sialic acid residues on the surface of infected cells and newly formed viral particles, facilitating the release of progeny virions. By blocking this enzymatic activity, oseltamivir carboxylate causes viral aggregation at the cell surface and reduces the spread of the virus within the respiratory tract.[1]
Figure 1: Mechanism of action of Oseltamivir.
4-Substituted 2,4-Dioxobutanoic Acids: The Endonuclease Inhibitors
The 4-substituted 2,4-dioxobutanoic acids, including the methoxy derivative, target a different, earlier stage in the viral life cycle: transcription of the viral genome.[3][4] The influenza virus RNA polymerase complex possesses a unique cap-dependent endonuclease activity, which cleaves the 5' cap from host cell pre-mRNAs.[4] These capped fragments are then used as primers to initiate the synthesis of viral mRNAs. The 4-substituted 2,4-dioxobutanoic acids selectively inhibit this endonuclease activity, thereby preventing the transcription of viral genes and subsequent protein synthesis, ultimately halting viral replication.[3][4] A notable approved drug in this class is baloxavir marboxil.[5][6]
Figure 2: Mechanism of action of 4-Substituted 2,4-Dioxobutanoic Acids.
Head-to-Head Efficacy: In Vitro and In Vivo Data
A direct comparison of the specific compound this compound with oseltamivir is challenging due to the limited publicly available data for this particular derivative. However, data for the broader class of 4-substituted 2,4-dioxobutanoic acids provide a strong basis for comparison.
In Vitro Efficacy
| Compound/Class | Target | Assay Type | IC50 / EC50 Range | Influenza Strains | Reference |
| Oseltamivir Carboxylate | Neuraminidase | Neuraminidase Inhibition | 0.96 nM - 60 nM | Influenza A (H1N1, H3N2), Influenza B | [1] |
| 4-Substituted 2,4-Dioxobutanoic Acids | Endonuclease | In Vitro Transcription | 0.2 µM - 29.0 µM | Influenza A and B | [4] |
| 4-Substituted 2,4-Dioxobutanoic Acids | Endonuclease | Virus Yield Reduction | 0.18 µM - 0.71 µM | Influenza A | [3] |
| Baloxavir Acid | Endonuclease | Antiviral Activity | Comparable to oseltamivir | Oseltamivir-resistant strains, Avian influenza | [6] |
Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values are dependent on the specific influenza strain and assay conditions.
The data indicate that while oseltamivir carboxylate exhibits potent nanomolar inhibition of its target enzyme, the 4-substituted 2,4-dioxobutanoic acids demonstrate effective micromolar inhibition of both viral transcription and replication in cell culture.[1][3][4] Notably, endonuclease inhibitors like baloxavir have shown efficacy against oseltamivir-resistant strains, highlighting the advantage of a different mechanism of action.[6]
In Vivo Efficacy
In vivo studies in animal models are crucial for evaluating the therapeutic potential of antiviral compounds.
One study on a selected 4-substituted 2,4-dioxobutanoic acid compound demonstrated a dose-dependent inhibition of influenza virus replication in the upper respiratory tract of mice.[3] This indicates that this class of compounds possesses in vivo antiviral activity.
Oseltamivir has been extensively studied in various animal models and in clinical trials, showing a reduction in the duration of illness and the severity of symptoms when administered within 48 hours of symptom onset.[7]
Pharmacokinetics and Safety Profile
Oseltamivir:
-
Administration: Oral.[8]
-
Bioavailability: The prodrug is well-absorbed, with at least 75% of the oral dose reaching systemic circulation as the active oseltamivir carboxylate.[1]
-
Metabolism: Converted to the active form by hepatic esterases.[8]
-
Elimination: Primarily excreted in the urine.[8]
-
Common Adverse Events: Nausea and vomiting are the most frequently reported side effects.[7]
4-Substituted 2,4-Dioxobutanoic Acids:
-
Administration: Single oral dose.[6]
-
Metabolism: It is a prodrug that is rapidly converted to its active form, baloxavir acid.[5]
-
Advantages: The single-dose regimen offers a significant advantage in patient compliance compared to the twice-daily, five-day course of oseltamivir.[6]
-
Adverse Events: Generally well-tolerated with a safety profile comparable to oseltamivir, with some studies suggesting a lower incidence of certain adverse events.[9]
Experimental Protocols
The evaluation of antiviral compounds relies on robust and standardized experimental protocols. Below are outlines of key assays used to determine the efficacy of neuraminidase and endonuclease inhibitors.
Neuraminidase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases a fluorescent product (4-methylumbelliferone). The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., oseltamivir carboxylate) in assay buffer.
-
Virus Preparation: Dilute a preparation of influenza virus containing a known amount of neuraminidase activity in assay buffer.
-
Incubation: In a 96-well plate, mix the diluted virus with the compound dilutions and incubate to allow for inhibitor binding.
-
Substrate Addition: Add the MUNANA substrate to all wells.
-
Reaction Incubation: Incubate the plate to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a high pH buffer).
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Figure 3: Workflow for a Neuraminidase Inhibition Assay.
Plaque Reduction Assay
This cell-based assay determines the ability of a compound to inhibit the replication of infectious virus.
Principle: A confluent monolayer of susceptible cells is infected with a known amount of virus in the presence of varying concentrations of the antiviral compound. The formation of plaques (localized areas of cell death caused by viral replication) is visualized and counted. A reduction in the number of plaques indicates antiviral activity.
Step-by-Step Methodology:
-
Cell Seeding: Plate susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in multi-well plates and grow to confluency.
-
Virus and Compound Preparation: Prepare serial dilutions of the test compound and a standardized dilution of influenza virus.
-
Infection: Pre-incubate the virus with the compound dilutions, then add the mixture to the cell monolayers.
-
Adsorption: Allow the virus to adsorb to the cells for a defined period.
-
Overlay: Remove the virus-compound inoculum and add an overlay medium (e.g., containing agarose or methylcellulose) with the corresponding compound concentrations. This restricts the spread of the virus to adjacent cells, leading to localized plaque formation.
-
Incubation: Incubate the plates for several days to allow plaques to develop.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, viable cells.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration to determine the EC50 value.
Figure 4: Workflow for a Plaque Reduction Assay.
Conclusion: An Expanding Armamentarium Against Influenza
The comparison between oseltamivir and the class of 4-substituted 2,4-dioxobutanoic acids highlights the significant progress in the development of anti-influenza therapeutics. Oseltamivir, as a neuraminidase inhibitor, remains a valuable tool in the clinical management of influenza. However, the emergence of endonuclease inhibitors offers a mechanistically distinct and potent alternative.
The key advantages of endonuclease inhibitors include:
-
Novel Mechanism of Action: Targeting an earlier and different stage of the viral life cycle provides an effective option against strains resistant to neuraminidase inhibitors.
-
Rapid Onset of Action: By inhibiting viral transcription, these compounds can lead to a faster reduction in viral load.
-
Single-Dose Regimen (for approved drugs like baloxavir): This improves patient adherence and simplifies treatment.
For researchers and drug development professionals, the exploration of novel targets like the influenza endonuclease is crucial for staying ahead of viral evolution and expanding our therapeutic options. The 4-substituted 2,4-dioxobutanoic acid scaffold represents a promising foundation for the development of next-generation anti-influenza agents. Further structure-activity relationship studies on this class of compounds, including derivatives like this compound, will be instrumental in optimizing their efficacy and pharmacokinetic properties.
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A Senior Application Scientist's Guide to Validating a 4-Methoxy-2,4-dioxobutanoic Acid Screening Assay
Abstract
The identification of novel enzyme inhibitors is a cornerstone of modern drug discovery. 4-Methoxy-2,4-dioxobutanoic acid represents a class of small molecules with therapeutic potential, plausibly targeting metabolic enzymes critical to disease pathology, such as Glyoxalase I (GLO1). However, the journey from a primary "hit" in a high-throughput screen (HTS) to a validated lead compound is fraught with potential artifacts and false positives. This guide provides an in-depth framework for validating the results of a screening assay, using a hypothetical GLO1 inhibition assay and this compound as an example. We will dissect the critical validation parameters—precision, accuracy, specificity, sensitivity, and statistical robustness (Z-Factor)—not merely as procedural steps, but as a self-validating system designed to ensure the scientific integrity and trustworthiness of your findings. This document is intended for researchers, scientists, and drug development professionals seeking to establish rigorous, field-proven validation protocols.
The Biological Context: Targeting the Glyoxalase System
The glyoxalase system is a crucial detoxification pathway in cells, responsible for neutralizing cytotoxic reactive dicarbonyls like methylglyoxal (MG), a byproduct of glycolysis.[1] The key enzyme, Glyoxalase I (GLO1), converts the hemithioacetal—formed spontaneously from MG and reduced glutathione (GSH)—to S-D-lactoylglutathione. Given that many cancer cells exhibit upregulated glycolysis and consequently higher levels of MG, GLO1 has emerged as a compelling target for anticancer drug development.[1][2] Inhibiting GLO1 leads to an accumulation of toxic MG, inducing apoptosis in cancer cells.[2][3]
Therefore, a primary screening assay for compounds like this compound would logically be a GLO1 inhibition assay. The most common format for this is a spectrophotometric assay that monitors the increase in absorbance at 240 nm, corresponding to the formation of S-D-lactoylglutathione.
Caption: The Glyoxalase I (GLO1) detoxification pathway.
The Hit Validation Cascade: A Framework for Trustworthiness
A primary high-throughput screen (HTS) is designed for speed and scale, not perfection. The initial list of "actives" or "hits" inevitably contains false positives—compounds that appear active due to non-specific mechanisms or assay interference.[4] Progressing these artifacts wastes significant resources. Therefore, a systematic validation cascade is not just recommended; it is essential for ensuring the integrity of the drug discovery process.[4] This cascade is a multi-step filtering process where each step imposes stricter criteria, ensuring that only the most promising and mechanistically sound compounds advance.
Caption: A typical workflow for hit validation in drug discovery.
Core Validation Parameters: Building a Self-Validating System
The following sections detail the experimental protocols for the core validation parameters. These protocols are designed to be self-validating by incorporating appropriate controls and checks, ensuring that the data generated is robust and trustworthy. These principles are aligned with guidelines from regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[5][6][7][8]
3.1. Precision: Repeatability and Reproducibility
Precision measures the degree of agreement among a series of measurements. It is a critical indicator of an assay's reliability and is assessed in two forms: intra-assay (within-plate) and inter-assay (plate-to-plate) variability.[9][10] High variability can obscure real biological effects, leading to inconsistent results.
-
Causality: We assess precision to quantify the random error in our assay. An assay with poor precision (high Coefficient of Variation, %CV) is unreliable; a compound might appear as a strong hit on one plate and inactive on another, making data interpretation impossible.
Experimental Protocol: Assessing Precision
-
Prepare Controls: Prepare sufficient volumes of High, Medium, and Low concentration quality controls (QCs) of a known GLO1 inhibitor (e.g., a reference compound) and our test compound, this compound.
-
Intra-Assay (Within-Run) Precision:
-
On a single 96-well plate, run 10-12 replicates of each QC (High, Mid, Low).
-
Also include replicates of the positive control (PC, e.g., no inhibitor) and negative control (NC, e.g., no enzyme).
-
Execute the GLO1 assay and record the absorbance readings.
-
-
Inter-Assay (Between-Run) Precision:
-
Repeat the experiment described in step 2 across three different days, using freshly prepared reagents each day. This assesses run-to-run and operator variability.[10]
-
-
Data Analysis:
Data Summary & Acceptance Criteria
| Parameter | Control Level | Mean (Absorbance) | Std. Dev. | %CV | Acceptance Criteria |
| Intra-Assay | High Control | 0.152 | 0.006 | 3.9% | < 10% [11] |
| Medium Control | 0.488 | 0.034 | 7.0% | < 10% [11] | |
| Low Control | 0.815 | 0.061 | 7.5% | < 10% [11] | |
| Inter-Assay | High Control | 0.158 | 0.013 | 8.2% | < 15% [11] |
| Medium Control | 0.495 | 0.054 | 10.9% | < 15% [11] | |
| Low Control | 0.829 | 0.091 | 11.0% | < 15% [11] |
3.2. Accuracy: Closeness to the True Value
Accuracy refers to how close a measured value is to the true or accepted value.[6] In the context of an enzyme inhibition assay, it demonstrates the assay's ability to correctly quantify the concentration of an analyte in a sample. This is often determined through spike and recovery experiments.
-
Causality: We measure accuracy to uncover systematic errors or bias in our method. An inaccurate assay might consistently overestimate or underestimate inhibition, leading to misleading IC50 values and incorrect potency rankings of compounds.
Experimental Protocol: Spike and Recovery
-
Prepare Samples: Prepare a set of blank matrix samples (assay buffer with all components except the test compound).
-
Spike Samples: Spike the blank matrix with known concentrations of this compound to achieve three concentration levels (Low, Medium, High) covering the expected assay range.
-
Assay Execution: Analyze these spiked samples (in triplicate) alongside un-spiked blank controls.
-
Data Analysis: Calculate the percent recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100.
Data Summary & Acceptance Criteria
| Spike Level | Spiked Conc. (µM) | Measured Conc. (µM) | % Recovery | Acceptance Criteria |
| Low | 5 | 4.8 | 96% | 80 - 120% |
| Medium | 50 | 53.5 | 107% | 80 - 120% |
| High | 100 | 91.0 | 91% | 80 - 120% |
3.3. Specificity and Selectivity: Ensuring True Inhibition
Specificity is the ability of an assay to assess unequivocally the analyte in the presence of components that may be expected to be present.[12][13] Selectivity refers to a drug's ability to bind preferentially to its intended target over others.[14] In HTS, the primary concern is identifying compounds that interfere with the assay technology itself (e.g., auto-fluorescence, light scattering, or absorbance at the detection wavelength), which are a common source of false positives.[4]
-
Causality: This is arguably the most critical step in eliminating artifacts. A compound might absorb light at 240 nm, mimicking product formation and appearing as an inhibitor when it has no effect on GLO1. Failure to test for specificity results in chasing false-positive hits.
Experimental Protocol: Assay Interference Check
-
Setup: Prepare two sets of reaction wells.
-
Set A (Standard Assay): Contains enzyme (GLO1), substrates (MG, GSH), and the test compound (this compound).
-
Set B (Interference Check): Contains buffer, substrates, and the test compound, but no enzyme .
-
-
Execution: Incubate both sets under standard assay conditions and read the absorbance at 240 nm.
-
Data Analysis: Compare the signal from Set B to a vehicle control (containing no compound). A significant signal in Set B indicates that the compound itself interferes with the absorbance reading and is likely a false positive. The result is only considered valid if the signal from the test compound in the absence of the enzyme is negligible.
3.4. Sensitivity and Range: Defining the Assay's Boundaries
This group of parameters defines the reliable operational limits of the assay.
-
Limit of Detection (LOD): The lowest analyte concentration that can be reliably distinguished from the blank or background noise.[15][16][17]
-
Limit of Quantitation (LOQ): The lowest concentration at which the analyte can be accurately and precisely quantified.[15][18]
-
Linear Range: The concentration range over which the assay signal is directly proportional to the analyte concentration.
-
Causality: Defining these limits prevents us from over-interpreting data at the extremes of the detection range. Reporting a quantitative value below the LOQ is scientifically invalid, as the precision and accuracy at that level are unacceptable.[15][19]
Experimental Protocol: Determining LOD, LOQ, and Linearity
-
Prepare Standards: Create a dilution series of the product (S-D-lactoylglutathione) spanning a wide range of concentrations.
-
Generate Standard Curve: Run the standards in triplicate and measure the absorbance at 240 nm.
-
Data Analysis:
-
Plot the mean absorbance versus concentration and perform a linear regression.
-
Linearity: The linear range is the concentration span where the regression analysis yields a coefficient of determination (R²) ≥ 0.99.
-
LOD/LOQ: These can be calculated based on the standard deviation of the response and the slope of the calibration curve.
-
3.5. Statistical Robustness for HTS: The Z-Factor
For an assay to be suitable for HTS, its signal window (the difference between positive and negative controls) must be sufficiently large and the data variation sufficiently small to reliably distinguish hits from inactive compounds. The Z-factor is a dimensionless statistical parameter that quantifies this suitability.[20][21][22]
-
Causality: The Z-factor provides a single, powerful metric to judge if an assay is robust enough for a large-scale screen.[21] An assay with a low Z-factor will have a high rate of false positives and false negatives, making the entire screening effort inefficient and unreliable.
Experimental Protocol: Z-Factor Calculation
-
Plate Setup: On a single plate, prepare a large number of replicates (e.g., 48 wells each) of the positive control (PC; full enzyme activity, no inhibitor) and the negative control (NC; fully inhibited or no enzyme).
-
Assay Execution: Run the assay and collect the data.
-
Calculation: Calculate the Z-factor using the formula: Z-Factor = 1 - [ (3 * (SD_pc + SD_nc)) / |Mean_pc - Mean_nc| ][20][23]
Data Summary & Interpretation
| Control | Mean (Signal) | Std. Dev. (SD) | Calculated Z-Factor | Interpretation |
| Positive (PC) | 0.950 | 0.045 | \multirow{2}{*}{\centering 0.71 } | 1 > Z' ≥ 0.5: Excellent Assay [23][24] |
| Negative (NC) | 0.120 | 0.025 | 0.5 > Z' > 0: Doable Assay[24] | |
| Z' < 0: Unsuitable for HTS[23][24] |
Conclusion: From a Potential Hit to a Validated Lead
This guide has outlined a systematic, multi-parameter approach to validating the results of a screening assay for this compound. By rigorously assessing precision, accuracy, specificity, sensitivity, and statistical robustness, researchers can build a fortress of evidence around their findings. This framework transforms the validation process from a mere checklist into a self-correcting system that actively identifies and eliminates artifacts, ensuring that only compounds with genuine, on-target activity proceed down the drug discovery pipeline. Adherence to these principles is not just good practice; it is fundamental to the integrity and success of any screening campaign.
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A Senior Application Scientist’s Guide to Assessing the Purity of Commercially Available 4-Methoxy-2,4-dioxobutanoic acid
Introduction: The Imperative of Purity in Research
4-Methoxy-2,4-dioxobutanoic acid (CAS 13192-05-7) is a dicarbonyl compound with significant utility as a versatile building block in medicinal chemistry and organic synthesis, particularly in the development of enzyme inhibitors.[1] The success, reproducibility, and validity of research relying on this reagent are directly contingent on its purity. The presence of uncharacterized impurities, arising from the synthetic route or degradation, can lead to spurious biological data, failed reactions, and months of lost work.
This guide provides a comprehensive framework for researchers to rigorously assess the purity of commercially sourced this compound. We will move beyond simply accepting the percentage on the supplier's label and instead establish a robust, multi-technique validation system. Our approach is grounded in the principle of analytical orthogonality—using independent methods to interrogate the sample—thereby creating a self-validating and trustworthy purity profile.
Decoding the Label: A Primer on Chemical Grades
Commercial chemicals are supplied in various grades, and understanding these is the first step in managing expectations.[2]
-
Technical Grade: Suitable for industrial applications where high purity is not critical.[3]
-
Reagent Grade (AR): High purity, suitable for most laboratory and analytical applications.[2]
-
Pharmaceutical Grade (USP/BP/Ph.Eur.): The highest purity, compliant with pharmacopoeial standards for use in medicine.[4]
For a key research compound like this compound, suppliers often state a purity of 95-96%.[5][6] While this may be accurate by their chosen method (e.g., HPLC), it may not account for impurities that are invisible to that specific technique, such as residual solvents or inorganic salts. Therefore, independent verification is not just prudent; it is a requirement for rigorous science.
The Analytical Triad: A Multi-Pronged Approach to Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. We advocate for a triad of orthogonal methods: High-Performance Liquid Chromatography (HPLC) for separating organic impurities, Quantitative Nuclear Magnetic Resonance (qNMR) for an unbiased, absolute purity assessment, and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification.
Caption: The relationship between orthogonal analytical techniques.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
Expertise & Experience: HPLC is the workhorse of purity analysis, excelling at separating a target compound from structurally similar impurities. However, this compound lacks a strong UV chromophore, making it difficult to detect at low concentrations. The scientifically sound solution is pre-column derivatization, where we chemically attach a UV-active "tag" to our molecule and its impurities. 2,4-Dinitrophenylhydrazine (DNPH) is an excellent choice as it reacts specifically with the keto groups present in our target compound to form stable hydrazones with strong UV absorbance around 360 nm.[7] This strategy dramatically enhances sensitivity and allows for the quantification of even trace-level impurities.
Experimental Protocol: HPLC with DNPH Derivatization
I. Derivatization
-
Stock Solution Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of acetonitrile (ACN) to create a 1 mg/mL stock solution.
-
DNPH Reagent: Prepare a saturated solution of 2,4-Dinitrophenylhydrazine in ACN containing 1% (v/v) concentrated hydrochloric acid. Caution: DNPH is toxic and potentially explosive when dry. Handle with appropriate personal protective equipment (PPE).
-
Reaction: In a 1.5 mL vial, combine 100 µL of the sample stock solution with 400 µL of the DNPH reagent.
-
Incubation: Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Quenching & Dilution: After cooling to room temperature, add 500 µL of ACN:Water (50:50) to the vial. This solution is ready for injection.
II. HPLC-UV Conditions
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 10 µL.
Trustworthiness: This protocol is self-validating. The derivatization reaction targets the specific functional groups of our analyte. The HPLC method separates compounds based on their polarity. By running a "blank" (derivatization reagent without the analyte), we can identify peaks corresponding to reagent artifacts and exclude them from our purity calculation. The purity is calculated based on the area percentage of the main peak relative to the total area of all product-related peaks.
Caption: HPLC-UV workflow with pre-column derivatization.
Method 2: Quantitative NMR (qNMR) Spectroscopy
Expertise & Experience: qNMR is a primary analytical method that provides an unbiased assessment of purity without the need for a reference standard of the analyte itself.[8] The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9] By adding a known amount of a highly pure, stable internal standard with non-overlapping peaks, we can determine the absolute amount of our target compound in the weighed sample, yielding a direct mass purity value. This method is orthogonal to HPLC as it is based on a different physical principle (magnetic resonance vs. chromatographic separation) and is insensitive to non-proton-containing impurities (like salts) but excellent at detecting residual solvents.
Experimental Protocol: ¹H qNMR
I. Sample Preparation
-
Internal Standard (IS): Select a suitable certified internal standard. Maleic acid is a good choice as it is highly pure, stable, non-volatile, and has a simple spectrum that does not overlap with the analyte.
-
Accurate Weighing: Accurately weigh ~15 mg of this compound into a clean vial. Record the weight to at least four decimal places.
-
Standard Addition: Accurately weigh ~10 mg of the maleic acid internal standard into the same vial. Record the weight precisely.
-
Dissolution: Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution by gentle vortexing.
-
Transfer: Transfer the solution to a high-quality NMR tube.
II. NMR Acquisition Parameters
-
Spectrometer: 400 MHz or higher.
-
Pulse Angle: 90° pulse, accurately calibrated.
-
Relaxation Delay (d1): This is CRITICAL. Set to at least 5 times the longest T₁ relaxation time of both the analyte and the standard's peaks of interest (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans: 16-64, to achieve a high signal-to-noise ratio (>250:1 for peaks used in quantification).
-
Acquisition Time (at): At least 3 seconds.
Trustworthiness: The validity of this protocol hinges on meticulous sample preparation and the use of a long relaxation delay to ensure all protons fully relax between scans. The purity calculation is based on a direct comparison of integrals from the analyte and the certified standard, making it a highly reliable and authoritative method.[10]
Purity Calculation: Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I: Integral area of the selected peak
-
N: Number of protons for that signal
-
MW: Molecular Weight
-
m: Mass weighed
-
Purity_IS: Certified purity of the internal standard
Caption: Quantitative NMR (qNMR) workflow for absolute purity.
Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Experience: While HPLC-UV tells us if impurities are present and qNMR tells us the total purity, LC-MS helps us identify what the impurities are. By coupling the separation power of LC with the detection power of a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the parent compound and any co-eluting or separated impurities. This is invaluable for hypothesizing impurity structures, such as unreacted starting materials, byproducts, or degradation products.
Experimental Protocol: LC-MS
I. LC-MS Conditions
-
LC System: Use the same column and mobile phase gradient as the HPLC-UV method. However, replace the non-volatile phosphoric acid with a volatile acid like 0.1% formic acid to ensure compatibility with the MS detector.
-
Mass Spectrometer: Electrospray Ionization (ESI) is a suitable technique for this molecule.
-
Ionization Mode: Run in both positive and negative ion modes to maximize the chances of detecting all components.
-
Mass Range: Scan a broad range (e.g., 50-500 m/z) to capture potential low-mass fragments or higher-mass adducts.
Trustworthiness: This method provides confirmatory evidence. The expected m/z for the [M-H]⁻ ion of this compound (MW 146.10) is 145.02. Any other significant ions detected that are not related to known adducts (e.g., formate adducts) represent potential impurities and warrant further investigation.
Caption: LC-MS workflow for impurity identification.
Data Synthesis: A Comparative Analysis
To illustrate the power of this orthogonal approach, consider the following hypothetical data for three different commercial lots of this compound.
| Analytical Method | Lot A (Stated Purity: 96%) | Lot B (Stated Purity: 95%) | Lot C (Stated Purity: 95%) |
| HPLC-UV (Area %) | 96.5% | 99.1% | 95.2% |
| ¹H qNMR (Mass %) | 96.2% | 85.7% | 91.0% |
| LC-MS Findings | Main peak [M-H]⁻ at m/z 145.0. Minor impurity at 1.3% with m/z 159.0 (potential oxidation product). | Main peak [M-H]⁻ at m/z 145.0. No significant organic impurities detected. | Main peak [M-H]⁻ at m/z 145.0. Impurity at 4.5% with m/z 131.0 (potential starting material). |
| ¹H qNMR Findings | No significant solvent or other proton-containing impurities. | ~13% residual ethyl acetate by mass. | ~4% residual starting material confirmed. |
| Overall Assessment | Good. Purity is consistent across methods and close to the stated value. | Poor. Appears pure by HPLC but contains significant residual solvent, making it unsuitable for stoichiometric reactions. | Fair. Contains significant process-related impurity. Usable only if the impurity is known to not interfere. |
This table clearly demonstrates why relying on a single method is insufficient. Lot B appears excellent by HPLC but is heavily contaminated with a solvent that is invisible to the UV detector under these conditions. The qNMR data immediately flags this discrepancy, saving the researcher from using material with an incorrect effective concentration.
Conclusion: The Foundation of Reproducible Science
Assessing the purity of a commercial reagent is not a perfunctory check; it is a foundational step of the scientific method. The label provides a starting point, but true confidence is only achieved through rigorous, in-house validation. By employing the orthogonal analytical triad of HPLC, qNMR, and LC-MS, researchers can build a comprehensive and trustworthy purity profile for this compound. This diligence ensures that experimental outcomes are a true reflection of the hypothesis being tested, rather than an artifact of uncharacterized contaminants. This approach, grounded in the principles of the ICH guidelines for analytical validation, is a hallmark of scientific integrity and a prerequisite for high-impact, reproducible research.[11][12]
References
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- Sigma-Aldrich. This compound Product Page.
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- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- PubMed. (2023). A novel UHPLC-MS/MS method for the determination of four α-dicarbonyl compounds in wine and dynamic monitoring in human urine after drinking.
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- YouTube. (2025). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures.
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inter-laboratory validation of 4-Methoxy-2,4-dioxobutanoic acid quantification
An Inter-Laboratory Guide to the Robust Quantification of 4-Methoxy-2,4-dioxobutanoic Acid
This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of this compound. In the absence of a standardized, publicly available inter-laboratory study for this specific analyte, this document outlines a robust protocol based on established methodologies for similar organic acids. The objective is to offer a well-founded starting point for researchers, scientists, and drug development professionals seeking to validate their own methods or to participate in a collaborative study.
The Critical Role of Inter-Laboratory Validation
Inter-laboratory validation, often referred to as a "round-robin" study, is the cornerstone of method standardization.[1] It provides an objective assessment of a method's reproducibility and transferability between different laboratories, analysts, and equipment.[1][2] This process is essential for establishing a reliable and universally accepted analytical procedure, which is particularly crucial in drug development and clinical research where consistency and accuracy are paramount. The International Council for Harmonisation (ICH) guidelines emphasize the importance of reproducibility studies to ensure that an analytical procedure will perform as intended under various circumstances.[1][2]
Comparison of Analytical Methodologies
The quantification of organic acids like this compound in complex matrices is typically achieved using chromatographic techniques coupled with mass spectrometry.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are considered the gold standard methods for organic acid analysis.[3][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and is a well-established method for the analysis of volatile and thermally stable compounds.[4] For non-volatile compounds like this compound, derivatization is necessary to increase their volatility.[5] This additional sample preparation step can introduce variability if not carefully controlled.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the preferred method for the analysis of organic acids in many laboratories due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.[3][6] The use of Multiple Reaction Monitoring (MRM) enhances specificity, minimizing interference from the sample matrix.[5][7]
The choice between GC-MS and LC-MS/MS will depend on the specific application, available instrumentation, and the nature of the sample matrix.[3]
Proposed Inter-Laboratory Validation Protocol
The following is a detailed methodology for the determination of this compound, which can be used as a basis for an inter-laboratory validation study. This protocol is based on the principles of LC-MS/MS, which generally offers a more direct and high-throughput approach for this type of analyte.[6]
Experimental Workflow
Caption: Workflow of an inter-laboratory validation study.
Step-by-Step Methodology: LC-MS/MS Quantification
-
Sample Preparation:
-
To 100 µL of the sample (e.g., plasma, urine, or cell culture media), add an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).
-
Perform a protein precipitation by adding 400 µL of ice-cold acetonitrile.
-
Vortex the mixture for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm) is recommended.[7]
-
Mobile Phase: A gradient elution using:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS/MS Detector: Use electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
-
-
Calibration and Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound. A minimum of five concentration levels is recommended to establish linearity.[1]
-
The concentration of the analyte in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Data Presentation: A Comparative Overview
An inter-laboratory study is crucial for assessing the reproducibility and transferability of an analytical method.[1][8] The following table summarizes hypothetical results from such a study, illustrating how data from participating laboratories would be compared to assess the method's performance.
Table 1: Hypothetical Inter-Laboratory Validation Results for this compound Analysis
| Performance Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Laboratory 5 | Acceptance Criteria |
| Linearity (R²) | 0.9992 | 0.9989 | 0.9995 | 0.9991 | 0.9997 | ≥ 0.999 |
| Accuracy (% Recovery) | ||||||
| Low Concentration (1 µg/mL) | 99.2 | 102.1 | 98.5 | 97.5 | 101.3 | 95 - 105% |
| Mid Concentration (10 µg/mL) | 100.5 | 100.9 | 99.3 | 98.8 | 100.2 | 98 - 102% |
| High Concentration (50 µg/mL) | 101.1 | 99.8 | 100.6 | 100.9 | 99.5 | 98 - 102% |
| Precision (RSD%) | ||||||
| Repeatability (Intra-day) | 1.8 | 2.5 | 1.5 | 2.1 | 1.9 | < 5% |
| Intermediate Precision (Inter-day) | 2.9 | 3.8 | 2.2 | 3.1 | 2.7 | < 10% |
| Reproducibility (Inter-laboratory RSD%) | \multicolumn{5}{c | }{4.5%} | < 15% |
Key Steps in the Analytical Method
Caption: Key steps in the analytical method for this compound.
Conclusion
This guide provides a foundational framework for the . By adhering to the principles outlined in international guidelines and employing robust analytical techniques like LC-MS/MS, researchers can establish a reliable and reproducible method. The successful completion of an inter-laboratory study will ensure data of high quality and consistency, which is indispensable for advancing scientific research and drug development.
References
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- MDPI. Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. [Link]
- European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- PubMed. Laboratory analysis of organic acids, 2018 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). [Link]
- INAB.
- European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]
- IUPAC.
- Benchmark International.
- ResearchGate.
- National Center for Biotechnology Information. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. [Link]
- LGC Group.
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A Senior Application Scientist's Guide to the Comparative Inhibitory Profiles of Kynurenine Aminotransferase II (KAT-II) Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth exploration of Kynurenine Aminotransferase II (KAT-II) inhibitors, a pivotal class of molecules in the ongoing quest for novel therapeutics for neurological and psychiatric disorders. This guide provides a comparative analysis of their inhibitory profiles, grounded in experimental data, to elucidate the critical structure-activity relationships (SAR) that govern their potency. As we navigate through the complexities of the kynurenine pathway, we will dissect the causality behind experimental designs and present robust protocols that form the bedrock of reliable inhibitor characterization.
Introduction: The Significance of KAT-II in the Kynurenine Pathway
The kynurenine pathway is the principal metabolic route for the essential amino acid tryptophan in humans, with up to 99% of tryptophan being catabolized through this pathway.[1] This intricate cascade of enzymatic reactions produces several neuroactive compounds, making it a critical area of investigation in neuroscience.[1][2] One of the key enzymes in this pathway is Kynurenine Aminotransferase (KAT), which exists in four isoforms (KAT-I, -II, -III, and -IV).[3][4]
Among these, KAT-II is the predominant isoform in the mammalian brain and is primarily responsible for the synthesis of kynurenic acid (KYNA).[3][5] KYNA is a potent antagonist of N-methyl-D-aspartate (NMDA) and α7 nicotinic acetylcholine receptors.[3] Elevated levels of KYNA in the brain have been associated with cognitive deficits and the pathophysiology of schizophrenia.[3][6] Consequently, the selective inhibition of KAT-II to reduce brain KYNA levels has emerged as a promising therapeutic strategy for these conditions.[3][7]
The 2,4-dioxobutanoic acid scaffold has been a foundational element in the design of various enzyme inhibitors. By modifying the substituent at the 4-position, researchers can systematically probe the active site of target enzymes and optimize inhibitory activity. This guide will focus on compounds that share this structural heritage and have been developed as KAT-II inhibitors.
Mechanism of Action: Intercepting the Transamination Cascade
KAT-II, like other aminotransferases, is a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[4] The catalytic cycle involves the transfer of an amino group from the substrate, L-kynurenine, to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and the product, α-keto-kynurenine, which then cyclizes to form KYNA. Many inhibitors, particularly irreversible ones, are designed to form a covalent adduct with the PLP cofactor within the active site, thereby inactivating the enzyme.[8][9] Reversible inhibitors, on the other hand, compete with the substrate for binding to the active site.[10]
Below is a diagram illustrating the central role of KAT-II in the kynurenine pathway and its inhibition.
Sources
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- 4. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzymatic Activity of 4-Methoxy-2,4-dioxobutanoic Acid in the Kynurenine Pathway
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the biological activity of 4-Methoxy-2,4-dioxobutanoic acid. Based on its structural characteristics as a keto acid, we hypothesize its potential interaction with key enzymes of the kynurenine pathway, a critical metabolic route implicated in immuno-oncology and neuroscience. This document outlines the scientific rationale, selection of appropriate standards, detailed experimental protocols for comparative analysis, and a framework for data interpretation.
Introduction: The Rationale for Investigating this compound
The molecule this compound belongs to the family of 2,4-dioxobutanoic acid derivatives. This structural class has been identified as potent inhibitors of various enzymes, including glycolic acid oxidase.[1][2] Critically, their architecture mimics that of kynurenine, the central metabolite in the tryptophan catabolic pathway.[3] This pathway, known as the kynurenine pathway, is a pivotal regulator of both immune responses and neuronal function, making its constituent enzymes high-value targets for therapeutic intervention.[4][5]
Given the structural analogy, it is logical to posit that this compound may act as an inhibitor of key kynurenine pathway enzymes. This guide provides the necessary scientific foundation and actionable protocols to test this hypothesis by benchmarking its inhibitory activity against well-characterized standards targeting three primary enzymes: Indoleamine 2,3-dioxygenase 1 (IDO1), Tryptophan 2,3-dioxygenase (TDO), and Kynurenine Aminotransferase II (KAT-II).
The Kynurenine Pathway: A Critical Therapeutic Axis
Over 95% of dietary tryptophan is metabolized via the kynurenine pathway.[5][6] This cascade produces several neuroactive and immunomodulatory metabolites.[4] The pathway's initial, rate-limiting step is catalyzed by either IDO1 or TDO, which convert tryptophan to N-formylkynurenine.[5][7] L-kynurenine is then formed and sits at a critical junction, where it can be metabolized down three distinct branches by Kynurenine Aminotransferases (KATs), kynurenine-3-monooxygenase (KMO), or kynureninase.[8]
-
IDO1 & TDO: IDO1 is broadly expressed and induced by pro-inflammatory cytokines, playing a key role in creating an immunosuppressive tumor microenvironment by depleting tryptophan and generating kynurenine.[9][10][11] TDO is primarily expressed in the liver and also contributes to tumoral immune resistance.[12][13] Inhibition of IDO1 and/or TDO is a major strategy in cancer immunotherapy.[9][12]
-
Kynurenine Aminotransferases (KATs): These enzymes irreversibly convert kynurenine into kynurenic acid (KYNA).[14][15] In the brain, KAT-II is the predominant enzyme responsible for KYNA synthesis.[16] Elevated levels of KYNA are associated with the cognitive deficits observed in schizophrenia, making selective KAT-II inhibitors a promising therapeutic approach for neurological disorders.[14][17]
Below is a diagram illustrating the core components of the kynurenine pathway.
Caption: Key enzymatic steps in the Kynurenine Pathway.
Selection of Standards for Comparative Benchmarking
To rigorously evaluate the inhibitory profile of this compound, it is essential to benchmark it against well-established, selective inhibitors for each primary enzyme target. The choice of standards is predicated on their potency, selectivity, and widespread use in the scientific literature, ensuring that the comparative data generated is both meaningful and contextual.
| Target Enzyme | Standard Inhibitor | Rationale for Selection | Reported IC₅₀ |
| IDO1 | Epacadostat | A potent and selective clinical-stage IDO1 inhibitor, widely used as a standard in both preclinical and clinical research.[10] | ~10 nM |
| TDO | 680C91 | A well-characterized, selective TDO inhibitor frequently used in preclinical models to probe TDO function.[13] | ~50 nM |
| KAT-II | PF-04859989 | A potent, selective, and brain-penetrant irreversible inhibitor of KAT-II, providing a high-quality benchmark for neuro-focused applications.[17] | ~20 nM (human) |
Experimental Design and Protocols for In Vitro Inhibition Assays
The core of this benchmarking guide is a series of robust, in vitro enzymatic assays designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against IDO1, TDO, and KAT-II. The workflow is designed to first assess primary inhibitory activity and then establish a full dose-response curve to quantify potency.
Caption: High-level workflow for inhibitor characterization.
Protocol: IDO1/TDO Inhibition Assay (Absorbance-Based)
This protocol is adapted from standard methods used for screening IDO1 and TDO inhibitors.[18][19][20] The principle involves the enzymatic conversion of L-tryptophan to N-formylkynurenine (NFK), which is then chemically converted to kynurenine. The concentration of kynurenine is quantified by measuring its absorbance after reaction with p-dimethylaminobenzaldehyde (p-DMAB).
Materials:
-
Recombinant human IDO1 or TDO enzyme
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)
-
Cofactor Solution: 20 mM Ascorbic Acid, 10 µM Methylene Blue
-
Substrate: 400 µM L-Tryptophan
-
Test Compound: this compound and standards (serial dilutions in DMSO)
-
Stopping Reagent: 30% (w/v) Trichloroacetic Acid (TCA)
-
Detection Reagent: 2% (w/v) p-DMAB in acetic acid
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Dilute the recombinant enzyme to the desired working concentration in the Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 30-60 minutes.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
50 µL of Assay Buffer.
-
10 µL of Cofactor Solution.
-
10 µL of test compound dilution or DMSO (for positive and negative controls).
-
Pre-incubate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 20 µL of the L-Tryptophan substrate to all wells to start the reaction. For the "no enzyme" control, add 20 µL of Assay Buffer instead.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Stop Reaction: Terminate the reaction by adding 50 µL of 30% TCA. Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.
-
Develop Color: Transfer 100 µL of the supernatant to a new 96-well plate. Add 100 µL of the p-DMAB reagent to each well and incubate for 10 minutes at room temperature.
-
Read Absorbance: Measure the absorbance at 480 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Kynurenine Aminotransferase II (KAT-II) Inhibition Assay
This protocol measures the conversion of L-kynurenine to kynurenic acid (KYNA). The quantification of KYNA can be achieved through various methods, including HPLC or by leveraging its native fluorescence. This protocol describes a fluorescence-based method.
Materials:
-
Recombinant human KAT-II enzyme
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4) containing 200 µM pyridoxal-5'-phosphate (PLP).
-
Substrate Mix: 100 µM L-Kynurenine and 2 mM α-ketoglutarate in Assay Buffer.
-
Test Compound: this compound and standard (serial dilutions in DMSO).
-
Stopping Reagent: 1 M NaOH.
-
96-well black microplate, opaque bottom.
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~395 nm).
Procedure:
-
Reaction Setup: In a 96-well black plate, add the following:
-
40 µL of Assay Buffer.
-
5 µL of test compound dilution or DMSO (for controls).
-
5 µL of diluted KAT-II enzyme.
-
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C. This allows the inhibitor to interact with the enzyme and its cofactor, PLP.
-
Initiate Reaction: Add 50 µL of the Substrate Mix to all wells to start the reaction.
-
Incubation: Incubate the reaction for 30-60 minutes at 37°C, protected from light.
-
Stop Reaction & Enhance Signal: Add 20 µL of 1 M NaOH to each well. This stops the enzymatic reaction and enhances the fluorescence of the KYNA product.
-
Read Fluorescence: Measure the fluorescence intensity using an excitation wavelength of ~340 nm and an emission wavelength of ~395 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value as described in the IDO1/TDO assay protocol.
Comparative Data Analysis and Interpretation
The primary output of these experiments will be the IC₅₀ values for this compound and the selected standards against each of the three target enzymes. The data should be compiled into a clear, comparative table.
Hypothetical Comparative Inhibition Data:
| Compound | IDO1 IC₅₀ (nM) | TDO IC₅₀ (nM) | KAT-II IC₅₀ (nM) |
| This compound | >10,000 | >10,000 | 150 |
| Epacadostat (Standard) | 12 | >10,000 | >10,000 |
| 680C91 (Standard) | >5,000 | 55 | >10,000 |
| PF-04859989 (Standard) | >10,000 | >10,000 | 21 |
Interpretation of Hypothetical Results:
-
Potency: In this hypothetical scenario, this compound shows moderate potency against KAT-II (IC₅₀ = 150 nM). It is less potent than the standard KAT-II inhibitor PF-04859989 (IC₅₀ = 21 nM).
-
Selectivity: The compound demonstrates high selectivity for KAT-II over the tryptophan dioxygenases IDO1 and TDO (IC₅₀ >10,000 nM for both). This selectivity profile is crucial, as off-target inhibition of IDO1/TDO could lead to unintended immunomodulatory effects.
-
Causality and Next Steps: The data suggest that the 2,4-dioxobutanoic acid scaffold, with a methoxy substitution, preferentially targets the active site of KAT-II. The next logical step would be to confirm this activity in a cellular context. A cell-based assay using a cell line that produces KYNA (e.g., IFNγ-stimulated SKOV-3 cells) could validate whether the compound can inhibit KAT-II activity within a more complex biological system.[21] Further structure-activity relationship (SAR) studies could then be initiated to optimize the potency of this chemical series.
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded framework for the initial characterization and benchmarking of this compound as a potential kynurenine pathway modulator. By employing validated enzymatic assays and comparing its activity against industry-standard inhibitors, researchers can generate high-quality, reproducible data to assess its potency and selectivity.
Based on the hypothetical results, this compound emerges as a selective KAT-II inhibitor. Such a profile suggests potential therapeutic utility in neurological and psychiatric disorders characterized by elevated brain kynurenic acid levels, such as schizophrenia.[17] The protocols and analytical framework presented herein serve as a critical first step in the drug discovery cascade, providing the foundational data necessary to justify progression to more complex cell-based and in vivo models.
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Establishing the Specificity of 4-Methoxy-2,4-dioxobutanoic Acid's Biological Effects: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous scientific scrutiny. A critical milestone in this journey is establishing the compound's specificity. A highly specific molecule interacts with its intended target with high affinity while having minimal interaction with other biomolecules, thereby reducing the potential for off-target effects and toxicity.
This guide provides a comprehensive, multi-faceted strategy for determining the biological specificity of a novel small molecule, using 4-Methoxy-2,4-dioxobutanoic acid as our subject. Given its α-keto acid and β-keto acid moieties, this compound bears a structural resemblance to key metabolites in the kynurenine pathway of tryptophan metabolism. This pathway is a critical regulator of immune responses and neuronal function, and its enzymes are high-value targets for therapeutic intervention in oncology and neurodegenerative diseases. Therefore, our investigation will be anchored in the hypothesis that this compound may target enzymes within this pathway, such as Kynurenine 3-monooxygenase (KMO), Indoleamine 2,3-dioxygenase (IDO1), or Tryptophan 2,3-dioxygenase (TDO).
This document is not a rigid template but a logical workflow. It explains the causality behind experimental choices, integrates self-validating systems, and is grounded in authoritative scientific principles to build a robust case for or against the specificity of our compound of interest.
Phase 1: Primary Target Identification and Initial Characterization
The initial phase is bifurcated into hypothesis-driven and unbiased approaches. This dual strategy is crucial; while our structural hypothesis provides a logical starting point, an unbiased screen is essential to uncover unexpected targets and prevent confirmation bias.
1.1. Hypothesis-Driven Screening: Kynurenine Pathway Enzyme Panel
The structural similarity of this compound to kynurenine pathway intermediates necessitates a direct assessment of its inhibitory activity against the pathway's key enzymes.
Experimental Rationale: A focused panel of in vitro enzymatic assays provides the most direct and quantifiable measure of a compound's ability to inhibit a specific enzyme. By testing against IDO1, TDO2, and KMO, we can rapidly validate or refute our primary hypothesis.
Protocol 1: In Vitro Enzyme Inhibition Assay (Fluorometric)
This protocol is a generalized template adaptable for IDO1, TDO2, or KMO, using recombinant human enzymes.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Prepare recombinant human enzyme (e.g., KMO) at 2x the final desired concentration in assay buffer.
-
Prepare the substrate (e.g., L-Kynurenine for KMO) and cofactor (e.g., NADPH for KMO) at 2x the final concentration. The substrate concentration should be at or near its Michaelis-Menten constant (Km) for an initial IC50 determination.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the compound dilutions to appropriate wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Add 50 µL of the 2x enzyme solution to all wells except the "no enzyme" controls.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 100 µL of the 2x substrate/cofactor mix.
-
-
Data Acquisition:
-
Measure the rate of product formation (e.g., formation of fluorescent 3-hydroxykynurenine for KMO) or cofactor consumption (e.g., decrease in NADPH fluorescence) over time using a plate reader.
-
Ensure measurements are taken during the initial linear phase of the reaction (initial velocity).
-
-
Data Analysis:
-
Subtract the background rate from all measurements.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the normalized reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
1.2. Unbiased Target Identification: Chemical Proteomics
To cast a wider net, we will employ an affinity-based chemical proteomics approach. This method identifies proteins from a complex biological sample that directly bind to our compound, without prior assumptions about the target.
Experimental Rationale: This unbiased strategy is a critical self-validating step. If our compound interacts with a target outside the kynurenine pathway, this method is designed to find it. It mitigates the risk of missing the true target and falsely attributing a phenotype to the hypothesized target.
Protocol 2: Affinity-Based Chemical Proteomics
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm and a biotin tag suitable for immobilization on streptavidin beads. A control probe, structurally similar but biologically inactive, should also be synthesized if possible.
-
Cell Lysate Preparation: Culture a relevant cell line (e.g., HEK293T or a cancer cell line with an active kynurenine pathway) and prepare a native cell lysate under conditions that preserve protein structure and function.
-
Affinity Pulldown:
-
Incubate the biotinylated compound with streptavidin-coated magnetic beads to immobilize it.
-
Incubate the immobilized probe with the cell lysate.
-
To identify specific binders, perform a competition experiment by co-incubating the lysate with the immobilized probe and a high concentration of the free, non-biotinylated this compound.
-
-
Washing and Elution: Wash the beads extensively with buffer to remove non-specific binders. Elute the specifically bound proteins.
-
Protein Identification: Digest the eluted proteins with trypsin and identify the peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the pulldown sample compared to controls (beads alone, inactive probe) and whose binding is competed away by the free compound. These are high-confidence binding partners.
Figure 1. Workflow for initial target discovery.
Phase 2: On-Target Validation and Kinetic Characterization
Once a primary target is identified (for this guide, we will assume a confirmed hit on KMO from both approaches), the next phase is to rigorously characterize the molecular interaction.
2.1. Determining the Mechanism of Inhibition
An IC50 value is dependent on experimental conditions. To understand the true affinity and interaction mechanism, we must determine the inhibition constant (K_i_).
Experimental Rationale: Understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) provides deep insight into how the inhibitor interacts with the enzyme. For example, a competitive inhibitor, which binds to the same site as the substrate, validates a hypothesized structural mimicry. This kinetic analysis is a cornerstone of mechanistic biology.
Protocol 3: Enzyme Kinetic Analysis for K_i_ Determination
-
Experimental Setup: Perform the enzymatic assay as described in Protocol 1. However, instead of a single substrate concentration, run the assay across a matrix of varying substrate concentrations (e.g., 0.5x to 5x K_m_) and varying inhibitor concentrations.
-
Data Acquisition: Measure the initial velocity for each combination of substrate and inhibitor.
-
Data Analysis:
-
Plot the data using a double-reciprocal (Lineweaver-Burk) plot (1/velocity vs. 1/[Substrate]).
-
Analyze the pattern of the lines generated at different inhibitor concentrations.
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
Use non-linear regression analysis of the velocity data against the appropriate kinetic model equation to calculate the K_i_ value with higher accuracy.
-
2.2. Confirming Target Engagement in a Cellular Context
An in vitro interaction does not guarantee that the compound can reach and bind its target within the complex environment of a living cell. Cell-based assays are essential to bridge this gap.
Experimental Rationale: A Cellular Thermal Shift Assay (CETSA) directly assesses target engagement in intact cells or cell lysates. It is based on the principle that a protein's thermal stability increases when a ligand is bound. Observing a thermal shift for KMO in the presence of our compound provides strong evidence of intracellular target engagement.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells expressing KMO with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.
-
Heating: Aliquot the treated cells into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. One aliquot should remain at room temperature as a non-heated control.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble (non-denatured) proteins.
-
Analysis: Analyze the amount of soluble KMO remaining at each temperature using Western blotting or ELISA.
-
Interpretation: Plot the percentage of soluble KMO against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates stabilization and confirms target engagement.
Figure 2. Workflow for on-target interaction characterization.
Phase 3: Comprehensive Specificity Profiling
This phase is the core of our guide, where we systematically investigate the compound's selectivity by comparing it to alternatives and probing for off-target interactions using orthogonal, large-scale methods.
3.1. Benchmarking Against Known Inhibitors
A compound's potency is relative. Comparing its K_i_ against its primary target to that of established, well-characterized inhibitors provides crucial context for its potential utility.
Data Presentation: Comparative Inhibitor Potency
| Compound | Target | K_i_ (nM) [Hypothetical Data] | Reference Compound |
| This compound | KMO | 25 | No |
| Ro 61-8048 | KMO | 50 | Yes |
| GSKxxx | KMO | 15 | Yes |
This table demonstrates how to present the compound's potency in the context of known standards.
3.2. Broad Off-Target Profiling
A truly specific inhibitor should show a significant potency window between its primary target and any other interactions. We will use a tiered approach to assess this.
A. Kinome Scanning
Experimental Rationale: Protein kinases are one of the largest enzyme families and are frequent off-targets for small molecules, leading to unintended consequences. Proactively screening against a large panel of kinases is a critical step in de-risking a compound. Commercial services like KINOMEscan® offer comprehensive panels of over 450 kinases, providing a robust assessment of selectivity.
Methodology: Submit this compound to a commercial kinome profiling service (e.g., Eurofins DiscoverX KINOMEscan®). The compound is typically tested at a high concentration (e.g., 1 or 10 µM). The output is a quantitative measure of binding or inhibition for each kinase in the panel.
B. Transcriptomic Profiling (RNA-Seq)
Experimental Rationale: The transcriptome provides a highly sensitive, global readout of a cell's response to a stimulus. By comparing the gene expression changes induced by our compound to those induced by a known specific inhibitor of the same target, we can identify signatures of off-target activity. If our compound is truly specific, the transcriptomic changes should largely overlap with those of the reference inhibitor. Divergent pathway activation suggests off-target effects.
Protocol 5: Comparative Transcriptomic Analysis
-
Experimental Design: Treat a relevant cell line with:
-
Vehicle (DMSO)
-
This compound (at a concentration ~10x its cellular EC50)
-
A known specific KMO inhibitor (e.g., Ro 61-8048) (at ~10x its EC50)
-
Perform experiments in biological triplicate.
-
-
Sample Collection & RNA Extraction: Harvest cells after a relevant time point (e.g., 24 hours) and extract high-quality total RNA.
-
Library Preparation & Sequencing: Prepare RNA-Seq libraries and perform high-throughput sequencing.
-
Bioinformatic Analysis:
-
Align reads to the reference genome and quantify gene expression.
-
Perform differential gene expression (DGE) analysis for each treatment group compared to the vehicle control.
-
Crucial Step: Compare the DGE lists. Identify genes uniquely
-
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Methoxy-2,4-dioxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the safety of laboratory personnel is paramount. This guide provides an in-depth operational plan for the safe handling of 4-Methoxy-2,4-dioxobutanoic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As Senior Application Scientists, our goal is to empower you with the knowledge to not only use our products effectively but to do so with the highest degree of safety, building a foundation of trust that extends beyond the product itself.
Understanding the Risks: Hazard Identification
This compound is a solid chemical compound that presents several potential hazards upon exposure. According to safety data sheets for this and structurally similar compounds, the primary risks include:
-
Skin Irritation: Direct contact can cause skin irritation.[1][2][3]
-
Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2][3]
-
Harmful if Swallowed: Ingestion of the compound may be harmful.[4]
A thorough risk assessment is the cornerstone of safe laboratory practice. Before beginning any procedure involving this compound, it is crucial to consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
Core Directive: Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is your first and most critical line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, with specifications to ensure maximum protection.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[5] | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, protecting against dust particles and splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[6][7] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended).[5] A chemical-resistant lab coat or apron. | Gloves must be inspected for any signs of degradation or perforation before use. Double-gloving provides an additional layer of protection in case the outer glove is compromised. A chemical-resistant lab coat protects the skin and personal clothing from contamination.[6] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases. | A respirator is essential when handling the solid compound outside of a certified chemical fume hood, or if there is a potential for aerosol generation. The specific type of cartridge should be selected based on the concentration of the airborne contaminant. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from potential spills and falling objects. |
Operational Plan: A Step-by-Step Approach to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment.
1. Preparation:
-
Consult the SDS: Always review the Safety Data Sheet for this compound before starting any work.
-
Designated Area: Conduct all handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Gather Materials: Ensure all necessary equipment, including PPE, spill containment materials, and waste disposal containers, are readily accessible.
-
Emergency Equipment: Verify that the safety shower and eyewash station are unobstructed and have been recently tested.[5]
2. Handling:
-
Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Transfer: When weighing the solid, use a balance inside the fume hood or in a ventilated enclosure. Use a spatula for transfers to minimize dust generation.
-
Dissolving: When preparing solutions, always add the acid to the solvent slowly to control any potential exothermic reactions.[8] Never add solvent to the acid.
-
Avoid Contamination: Be mindful of cross-contamination. Do not touch personal items, such as phones or pens, with gloved hands.
3. Post-Handling:
-
Decontamination: Wipe down the work area with an appropriate decontaminating solution.
-
Doff PPE: Remove PPE in the correct order to avoid contaminating yourself. Typically, gloves are removed first, followed by the lab coat, and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All materials contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, must be collected in a designated, clearly labeled hazardous waste container.
-
Container Management: The waste container should be kept closed when not in use and stored in a secondary containment bin in a well-ventilated area, away from incompatible materials.
-
Rinsate Collection: When rinsing glassware that has been in contact with the compound, the initial rinsate should be collected as hazardous waste. Subsequent rinses may be disposed of according to institutional guidelines.
-
Institutional Procedures: Follow your institution's specific procedures for the final disposal of hazardous chemical waste.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a swift and informed response can significantly mitigate the consequences.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
-
Small Spill (<100g): Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[5] Carefully sweep up the material and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable decontaminating agent.
-
Large Spill (>100g): Evacuate the immediate area and alert others. Contact your institution's emergency response team.
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Benchchem. Essential Safety and Handling Guide for Acidic Compounds in Research.
- University of Utah. Acid Handling.
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- Cato Chemical. SAFETY DATA SHEETS for (2R,3R)-2,3-dihydroxy-4-methoxy-4-oxobutanoic acid.
- Sigma-Aldrich.
- AK Scientific, Inc. Safety Data Sheet for 4-(2-Methoxyphenyl)-2,4-dioxobutanoic acid.
- Fisher Scientific.
- Fluorochem. Safety Data Sheet for (R)-3-Benzyl-4-methoxy-4-oxobutanoic acid.
- Thermo Fisher Scientific. SAFETY DATA SHEET for Benzoic acid, 2,4-dihydroxy-.
- Cole-Parmer. Material Safety Data Sheet for 2-(2-Formamidothiazole-4-yl)-2-methoxyimino acetic acid.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
